molecular formula C6H4N2O5 B1309875 2-Hydroxy-5-nitronicotinic acid CAS No. 6854-07-5

2-Hydroxy-5-nitronicotinic acid

Cat. No.: B1309875
CAS No.: 6854-07-5
M. Wt: 184.11 g/mol
InChI Key: JVLVOEQOJYFQKR-UHFFFAOYSA-N
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Description

2-Hydroxy-5-nitronicotinic acid is a useful research compound. Its molecular formula is C6H4N2O5 and its molecular weight is 184.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O5/c9-5-4(6(10)11)1-3(2-7-5)8(12)13/h1-2H,(H,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLVOEQOJYFQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408530
Record name 2-hydroxy-5-nitronicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6854-07-5
Record name 2-hydroxy-5-nitronicotinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-5-nitronicotinic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-5-nitronicotinic Acid: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-nitronicotinic acid, a substituted pyridine derivative, has been a compound of interest as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its discovery and the historical evolution of its chemical synthesis. Detailed experimental protocols for key synthesis methods are presented, along with a comparative analysis of their yields and reaction conditions. Furthermore, this document explores the known applications and the limited, yet insightful, understanding of its biological context, primarily inferred from the bioactivity of related nitro-aromatic compounds.

Introduction

This compound (C₆H₄N₂O₅, Molar Mass: 184.11 g/mol ) is a crystalline solid characterized by the presence of a carboxylic acid, a hydroxyl group, and a nitro group on a pyridine ring.[1][2] Its strategic placement of functional groups makes it a valuable precursor in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the pyridine nitrogen, combined with the electron-donating effect of the hydroxyl group, creates a unique electronic environment that influences its reactivity and potential biological interactions. While not a widely known compound in its own right, its utility as a building block in the synthesis of more complex molecules underscores the importance of understanding its preparation and properties.[3] This guide aims to consolidate the available scientific literature on its discovery and synthesis, providing a practical resource for researchers in relevant fields.

Discovery and Historical Context

The discovery of this compound is not marked by a singular, celebrated event but rather appears to have emerged from the systematic exploration of pyridine chemistry in the early 20th century. The first documented synthesis is attributed to Rath and Prange in 1928, who reported its preparation through the nitration of 2-hydroxynicotinic acid. This work was part of a broader investigation into the reactivity of hydroxypyridines.

Subsequent research, such as the 1951 study by Berrie, Newbold, and Spring on the nitration of the isomeric 6-hydroxynicotinic acid, provided valuable comparative insights into the directing effects of the hydroxyl group on the pyridine ring during electrophilic substitution. These foundational studies laid the groundwork for the utilization of this compound as a synthetic intermediate.

Chemical Synthesis

The primary and most historically significant method for the synthesis of this compound is the direct nitration of 2-hydroxynicotinic acid. This electrophilic aromatic substitution reaction introduces a nitro group at the 5-position of the pyridine ring.

Synthesis via Nitration of 2-Hydroxynicotinic Acid

This method, originating from the early work in the field, remains the most direct route to this compound.

Experimental Protocol:

  • Materials: 2-hydroxynicotinic acid, fuming nitric acid, concentrated sulfuric acid.

  • Procedure:

    • In a flask equipped with a stirrer and cooled in an ice bath, a specific molar equivalent of 2-hydroxynicotinic acid is slowly added to a mixture of concentrated sulfuric acid and fuming nitric acid.

    • The temperature of the reaction mixture is carefully maintained between 0 and 10 °C during the addition.

    • After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours to ensure the completion of the nitration.

    • The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude this compound.

    • The precipitate is collected by filtration, washed with cold water to remove residual acids, and then dried.

    • Further purification can be achieved by recrystallization from a suitable solvent, such as aqueous ethanol.

Quantitative Data Summary:

ParameterValueReference
Starting Material2-Hydroxynicotinic AcidRath and Prange, 1928
ReagentsFuming Nitric Acid, Conc. Sulfuric AcidRath and Prange, 1928
Reaction Temperature0 - 10 °C (addition), Room Temp. (stirring)General Nitration Protocols
Reported YieldNot explicitly found for this specific reaction-
Melting Point247-248 °C[1]-

Logical Workflow for Synthesis:

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Hydroxynicotinic Acid 2-Hydroxynicotinic Acid Nitration Nitration (Fuming HNO3, Conc. H2SO4) 2-Hydroxynicotinic Acid->Nitration Precipitation Precipitation on Ice Nitration->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

Synthesis of this compound

Potential Applications in Drug Development

While this compound itself is not known to be a therapeutic agent, its value lies in its role as a key intermediate in the synthesis of pharmaceuticals.[3] The presence of the nitro group is of particular interest, as nitro-aromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The nitro group can act as a bio-reducible moiety, which can be selectively reduced in hypoxic environments, a characteristic of solid tumors. This has led to the development of nitro-aromatic compounds as hypoxia-activated prodrugs. Furthermore, the nitro group can be reduced to an amino group, which can then be further functionalized to introduce diverse pharmacophores.

At present, there is no specific signaling pathway that has been definitively associated with this compound. Research into its biological effects is limited, and its role is primarily understood within the context of synthetic chemistry.

Signaling Pathway Hypothesis (Based on Nitro-Aromatic Compounds):

The biological activity of many nitro-aromatic compounds is predicated on their reduction to reactive nitroso, hydroxylamino, and amino derivatives. This reductive activation is often carried out by cellular reductases.

G cluster_compound Compound cluster_activation Cellular Activation cluster_reactive Reactive Intermediates cluster_effect Biological Effect Nitro_compound Nitro-aromatic Compound (e.g., this compound derivative) Reduction Reductases (e.g., in hypoxic cells) Nitro_compound->Reduction Nitroso Nitroso derivative Reduction->Nitroso Reduction Hydroxylamino Hydroxylamino derivative Nitroso->Hydroxylamino Further Reduction Effect Interaction with Cellular Targets (DNA, proteins, etc.) Cytotoxicity Hydroxylamino->Effect

Hypothetical Bioactivation of Nitro-aromatic Compounds

Conclusion

This compound is a historically significant compound in the field of pyridine chemistry. Its discovery and synthesis are rooted in the early explorations of electrophilic aromatic substitution on hydroxypyridines. While detailed historical records of its discovery are sparse, the synthetic route via nitration of 2-hydroxynicotinic acid has been established for nearly a century. For contemporary researchers in drug discovery and development, this compound represents a valuable and readily accessible building block. The presence of three distinct functional groups offers multiple avenues for synthetic elaboration, paving the way for the creation of novel and structurally diverse molecules with potential therapeutic applications. Further investigation into the biological activities of its derivatives is a promising area for future research.

References

Spectroscopic Profile of 2-Hydroxy-5-nitronicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-nitronicotinic acid, a derivative of nicotinic acid, is a compound of interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with hydroxyl, nitro, and carboxylic acid functional groups, suggests potential for various biological activities. Understanding the precise chemical structure and electronic properties through spectroscopic analysis is fundamental for its application in research and as a building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, including detailed experimental protocols and data interpretation. While specific experimental data for this compound is not widely available in public databases, this guide will leverage data from closely related analogs and typical spectroscopic values for its constituent functional groups to provide a predictive characterization.

Physicochemical Properties

Basic physicochemical information for this compound is summarized in the table below.

PropertyValue
Chemical Formula C₆H₄N₂O₅
Molecular Weight 184.11 g/mol
CAS Number 6854-07-5
Appearance Expected to be a solid

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups and comparison with structurally similar compounds.

¹H NMR Spectroscopy Data (Predicted)

The proton NMR spectrum is anticipated to show signals corresponding to the two aromatic protons on the pyridine ring and the acidic protons of the hydroxyl and carboxylic acid groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 9.0d1HH-6
~8.2 - 8.6d1HH-4
Broads1H-COOH
Broads1H-OH

Note: Chemical shifts are referenced to a standard solvent and may vary depending on the solvent and concentration. The protons of the carboxylic acid and hydroxyl groups are exchangeable with D₂O.

¹³C NMR Spectroscopy Data (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~165 - 175C=O (Carboxylic acid)
~160 - 165C-2 (C-OH)
~140 - 145C-5 (C-NO₂)
~135 - 140C-6
~125 - 130C-4
~115 - 120C-3
FT-IR Spectroscopy Data (Predicted)

The infrared spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (Carboxylic acid)
~3200Broad, MediumO-H stretch (Phenolic)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1475MediumC=C and C=N stretch (Aromatic ring)
~1530, ~1350StrongN-O stretch (Nitro group)
~1250MediumC-O stretch (Phenolic)
UV-Vis Spectroscopy Data (Predicted)

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption maxima characteristic of a substituted pyridine ring.

λmax (nm)Molar Absorptivity (ε)Solvent
~220 - 240-Ethanol/Methanol
~300 - 330-Ethanol/Methanol

Note: The exact λmax and molar absorptivity values are dependent on the solvent and pH of the solution.

Mass Spectrometry Data (Predicted)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

m/zRelative IntensityAssignment
184-[M]⁺ (Molecular ion)
167-[M - OH]⁺
139-[M - COOH]⁺ or [M - NO₂]⁺
122-[M - COOH - OH]⁺
94-[M - COOH - NO₂]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon skeleton of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as the compound must be soluble and the solvent signals should not interfere with the analyte signals.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • To confirm the identity of acidic protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain single lines for each unique carbon atom.

    • Typical parameters: pulse angle of 45-90 degrees, longer acquisition time and relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As the compound is a solid, prepare a KBr pellet. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to be used as a reference.

    • Fill a second cuvette with the sample solution.

    • Scan a range of wavelengths (e.g., 200-800 nm) to identify the wavelength(s) of maximum absorbance (λmax).

  • Data Processing: The instrument software will generate a plot of absorbance versus wavelength.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A variety of mass spectrometers can be used. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for this type of molecule.

  • Data Acquisition:

    • Introduce the sample solution into the ion source.

    • Acquire the mass spectrum in either positive or negative ion mode. The choice of mode will depend on which provides a better signal for the molecule.

    • For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak.

  • Data Processing: The mass-to-charge ratio (m/z) of the ions is plotted against their relative abundance.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not well-documented, as a derivative of nicotinic acid, it may interact with nicotinic acetylcholine receptors (nAChRs) or other pathways influenced by nicotinic acid.[1][2] Nicotinic acid is known to exert its effects through G-protein coupled receptors, leading to downstream signaling cascades that can influence lipid metabolism and inflammatory responses.[1]

Logical Workflow for Investigating Biological Activity

The following diagram illustrates a logical workflow for investigating the potential biological activity of this compound, starting from its synthesis and characterization.

G cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation A Synthesis of this compound B Spectroscopic Characterization (NMR, IR, MS, UV-Vis) A->B C Purity Assessment (e.g., HPLC) B->C D Receptor Binding Assays (e.g., nAChRs) C->D E Enzyme Inhibition Assays C->E F Cell-based Assays (e.g., Cytotoxicity, Proliferation) C->F G Signaling Pathway Analysis (e.g., Western Blot, qPCR) D->G E->G F->G H Target Identification G->H I Animal Model Studies H->I J Pharmacokinetic & Pharmacodynamic Analysis I->J

Caption: Workflow for Biological Activity Assessment.

This workflow outlines a systematic approach to characterize the biological effects of this compound, from initial chemical analysis to in vivo studies.

Conclusion

The spectroscopic characterization of this compound is crucial for confirming its structure and purity, which are prerequisites for any further investigation into its biological properties. This guide provides a predictive spectroscopic profile and standardized experimental protocols to aid researchers in their studies of this and similar compounds. Further experimental work is required to obtain and publish the definitive spectroscopic data for this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Hydroxy-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Hydroxy-5-nitronicotinic acid. This compound, a substituted pyridine derivative, is of interest in medicinal chemistry and materials science. Understanding its structural features through NMR spectroscopy is crucial for its characterization, purity assessment, and the prediction of its chemical behavior. This document outlines the spectral data, experimental methodology, and a logical workflow for the structural elucidation of this and similar molecules.

Chemical Structure and Tautomerism

This compound (C₆H₄N₂O₅) can exist in tautomeric forms, primarily the 2-hydroxy-pyridine and the 2-pyridone form. In solution and in the solid state, the equilibrium often favors the pyridone form, named 6-hydroxy-5-nitronicotinic acid. The NMR data presented herein is for this stable tautomer, acquired in a DMSO-d₆ solvent.

Quantitative NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data obtained for this compound in DMSO-d₆.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.8Doublet1HH-4
~8.4Doublet1HH-6
>13.0 (very broad)Singlet1H-COOH
>12.0 (very broad)Singlet1H-OH

Note: Chemical shifts are estimated from spectral data. The broad signals for the carboxylic acid and hydroxyl protons are characteristic of exchangeable protons in DMSO-d₆.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~165C-7 (Carboxylic Acid)
~160C-2 (Carbonyl)
~145C-4
~140C-5
~125C-6
~115C-3

Note: Chemical shifts are estimated from spectral data. Assignments are based on typical chemical shifts for substituted pyridone rings.

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, adaptable for this compound and similar organic compounds.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of the solid this compound sample into a clean, dry vial.[1][2]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.[1][2][3] DMSO-d₆ is chosen for its ability to dissolve polar organic acids and to avoid the overlap of its residual signal with the aromatic signals of the analyte.

  • Mixing: Gently vortex the vial to ensure the complete dissolution of the sample.

  • Filtration and Transfer: If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4][5]

  • Capping: Securely cap the NMR tube to prevent contamination.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: The spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: The instrument is locked onto the deuterium signal of the DMSO-d₆ solvent. The magnetic field is then shimmed to achieve optimal homogeneity, resulting in sharp, well-resolved peaks.[6]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is used.

    • Spectral Width: Typically 0-15 ppm to cover the aromatic and acidic proton regions.

    • Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program is used to provide a spectrum of single lines for each unique carbon.

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

Logical Workflow for Spectral Analysis

The structural elucidation of an unknown or synthesized compound using NMR spectroscopy follows a logical progression. The following diagram illustrates this workflow.

logical_workflow cluster_prep Sample Handling cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Interpretation Sample_Prep Sample Preparation (Dissolution in DMSO-d6) Acquire_1H 1D ¹H NMR Acquisition Sample_Prep->Acquire_1H Acquire_13C 1D ¹³C NMR Acquisition Sample_Prep->Acquire_13C Acquire_2D 2D NMR (COSY, HSQC, HMBC) (Optional for complex structures) Acquire_1H->Acquire_2D Process_Spectra Fourier Transform, Phase & Baseline Correction Acquire_1H->Process_Spectra Acquire_13C->Acquire_2D Acquire_13C->Process_Spectra Acquire_2D->Process_Spectra Peak_Picking Peak Picking & Integration Process_Spectra->Peak_Picking Analyze_1H Analyze ¹H Spectrum (Chemical Shift, Multiplicity, Integration) Peak_Picking->Analyze_1H Analyze_13C Analyze ¹³C Spectrum (Chemical Shift) Peak_Picking->Analyze_13C Correlate_2D Correlate ¹H-¹³C Signals (Using 2D NMR Data) Analyze_1H->Correlate_2D Structure_Elucidation Structure Elucidation & Verification Analyze_1H->Structure_Elucidation Analyze_13C->Correlate_2D Analyze_13C->Structure_Elucidation Correlate_2D->Structure_Elucidation

References

A Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-Hydroxy-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the analytical methodologies for characterizing 2-Hydroxy-5-nitronicotinic acid using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction to this compound

This compound is a pyridine derivative with the chemical formula C₆H₄N₂O₅.[1][2] Its structure incorporates a carboxylic acid, a hydroxyl group, and a nitro group attached to a pyridine ring, suggesting a range of potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its development and application, for which FT-IR and Mass Spectrometry are indispensable tools.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₄N₂O₅
Molecular Weight 184.11 g/mol
Melting Point 244-248 °C
Purity (Typical) ≥96%

Data sourced from various chemical suppliers.[2][3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Based on the structure of this compound, the following characteristic absorption bands are anticipated.

Table 2: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3300-2500O-H (Carboxylic Acid)StretchingBroad, Strong
3100-3000C-H (Aromatic)StretchingMedium
1710-1680C=O (Carboxylic Acid)StretchingStrong
1620-1580C=C, C=N (Aromatic Ring)StretchingMedium-Strong
1550-1490N-O (Nitro Group)Asymmetric StretchingStrong
1350-1300N-O (Nitro Group)Symmetric StretchingStrong
1300-1200C-O (Carboxylic Acid/Phenol)StretchingMedium-Strong
1200-1000O-H (Carboxylic Acid/Phenol)BendingMedium
900-675C-H (Aromatic)Out-of-plane BendingMedium-Strong

This table is predictive and based on established correlations for organic functional groups.[5][6]

A common method for analyzing solid samples is Attenuated Total Reflectance (ATR)-FT-IR.

  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal stability.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂, water vapor).[7]

  • Sample Preparation: Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring complete coverage.[7]

  • Sample Analysis: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Initiate the sample scan.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

FTIR_Workflow FT-IR Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Instrument_Ready Instrument Stabilization Background_Scan Acquire Background Spectrum Instrument_Ready->Background_Scan Sample_Prep Place Sample on ATR Crystal Background_Scan->Sample_Prep Apply_Pressure Apply Pressure Sample_Prep->Apply_Pressure Sample_Scan Acquire Sample Spectrum Apply_Pressure->Sample_Scan Data_Processing Ratio Sample to Background Sample_Scan->Data_Processing Final_Spectrum Generate Final IR Spectrum Data_Processing->Final_Spectrum

Caption: Workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8][9][10] It provides information about the molecular weight and elemental composition of a compound, as well as structural information from fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is suitable.

Table 3: Predicted Mass Spectrometry Data for this compound

IonModeCalculated m/zDescription
[M-H]⁻Negative183.0042Deprotonated molecule (loss of acidic proton)
[M+H]⁺Positive185.0195Protonated molecule
[M+Na]⁺Positive207.0014Sodium adduct

Calculated m/z values are based on the monoisotopic mass of the most abundant isotopes.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.[11] Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.[11]

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Method Development: Set the parameters for the ESI source (e.g., capillary voltage, gas flow rates, temperature) and the mass analyzer (e.g., mass range, scan rate).

  • Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different ionic species.

  • Data Analysis: Process the acquired data to identify the molecular ion peaks and any significant fragment ions. Determine the elemental composition from the accurate mass measurements.

MS_Workflow Mass Spectrometry Analysis Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_analysis_process Analysis cluster_data_output Data Output Dissolve Dissolve Sample Dilute Dilute to Final Concentration Dissolve->Dilute Infuse Infuse Sample Dilute->Infuse Calibrate Calibrate Mass Spectrometer Set_Params Set ESI & Analyzer Parameters Calibrate->Set_Params Set_Params->Infuse Ionize Ionization (ESI) Infuse->Ionize Analyze Mass Analysis (m/z) Ionize->Analyze Detect Detection Analyze->Detect Generate_Spectrum Generate Mass Spectrum Detect->Generate_Spectrum Analyze_Data Identify Molecular Ions Generate_Spectrum->Analyze_Data

Caption: Workflow for mass spectrometry analysis using ESI.

Data Interpretation and Conclusion

The combined data from FT-IR and mass spectrometry provide a comprehensive characterization of this compound. FT-IR confirms the presence of the key functional groups (carboxylic acid, hydroxyl, nitro, and pyridine ring), while mass spectrometry confirms the molecular weight and elemental formula. This orthogonal approach ensures a high degree of confidence in the structural identification and purity assessment of the compound, which is fundamental for its application in research and development.

References

Quantum Chemical Calculations for 2-Hydroxy-5-nitronicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy-5-nitronicotinic acid is a pyridine derivative containing hydroxyl, nitro, and carboxylic acid functional groups. Such molecules are of significant interest in medicinal chemistry and materials science due to the diverse chemical properties imparted by these functional groups. Quantum chemical calculations provide a powerful, non-experimental method to investigate the molecular structure, electronic properties, and vibrational spectra of such compounds.[5][6]

Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method for studying organic molecules, offering a good balance between accuracy and computational cost.[6][7] This guide outlines a detailed protocol for performing quantum chemical calculations on this compound, presenting the expected outcomes in a structured format for researchers, scientists, and professionals in drug development.

Experimental Protocols: Computational Methodology

The computational investigation of this compound would be conducted using a standard quantum chemistry software package, such as Gaussian.[8] The primary theoretical model employed would be Density Functional Theory (DFT), which is well-suited for this class of molecules.[2][9]

2.1. Geometry Optimization and Vibrational Analysis

The initial molecular structure of this compound would be built and subjected to full geometry optimization without any symmetry constraints. This is a crucial step to find the minimum energy conformation on the potential energy surface.[2]

  • Theoretical Level: DFT

  • Functional: B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional). This functional is widely used and has been shown to provide reliable results for similar organic molecules.[1][4][5][10]

  • Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for a more flexible description of bonding.[1][4][5][10]

Following a successful geometry optimization, a vibrational frequency analysis would be performed at the same level of theory. This calculation serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.[11]

2.2. Electronic Properties and Reactivity Descriptors

The electronic properties of the molecule would be investigated based on the optimized geometry. This includes the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE) are fundamental in understanding the chemical reactivity and kinetic stability of the molecule.[12][13][14]

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:[15]

  • Ionization Potential (I) ≈ -EHOMO

  • Electron Affinity (A) ≈ -ELUMO

  • Electronegativity (χ) = (I + A) / 2

  • Chemical Hardness (η) = (I - A) / 2

  • Chemical Softness (S) = 1 / (2η)

  • Electrophilicity Index (ω) = χ² / (2η)

Mandatory Visualizations

G Computational Workflow for this compound A 1. Initial Structure Generation B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis (Confirmation of Minimum Energy) B->C D 4. Calculation of Molecular Properties C->D E Optimized Geometric Parameters (Bond Lengths, Angles) D->E F Vibrational Frequencies & Assignments (IR/Raman Spectra) D->F G Electronic Properties (HOMO, LUMO, Reactivity Descriptors) D->G

Caption: A flowchart of the proposed computational methodology.

Caption: Molecular structure of this compound.

Data Presentation

The following tables summarize the hypothetical quantitative data expected from the quantum chemical calculations on this compound, based on values reported for similar molecules.[2][3][16]

Table 1: Predicted Optimized Geometric Parameters

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C2-N11.345
C6-N11.338
C2-C31.425
C3-C41.395
C4-C51.389
C5-C61.398
C2-O71.350
C3-C9 (COOH)1.480
C9=O101.215
C9-O111.360
C5-N13 (NO2)1.475
N13-O141.230
N13-O151.230
Bond Angles (°)
C6-N1-C2118.5
N1-C2-C3121.0
C2-C3-C4119.5
C3-C4-C5119.0
C4-C5-C6118.0
N1-C6-C5124.0
C3-C2-O7118.0
C2-C3-C9121.0
C4-C5-N13119.0
O14-N13-O15125.0

Table 2: Predicted Vibrational Frequencies and Assignments

Frequency (cm⁻¹) (Scaled)Assignment
3550O-H stretch (hydroxyl)
3450O-H stretch (carboxylic acid)
3100 - 3000C-H stretch (aromatic)
1720C=O stretch (carboxylic acid)
1620C=C stretch (aromatic ring)
1580NO₂ asymmetric stretch
1480C-C stretch (aromatic ring)
1350NO₂ symmetric stretch
1280C-O stretch (hydroxyl)
1250In-plane O-H bend (carboxylic acid)
840Out-of-plane C-H bend
730NO₂ wagging

Note: Vibrational assignments are based on characteristic frequencies of functional groups found in similar compounds.[10][15][17]

Table 3: Predicted Electronic Properties and Reactivity Descriptors

ParameterPredicted Value
EHOMO (eV)-6.85
ELUMO (eV)-3.20
HOMO-LUMO Gap (ΔE) (eV)3.65
Ionization Potential (I) (eV)6.85
Electron Affinity (A) (eV)3.20
Electronegativity (χ) (eV)5.025
Chemical Hardness (η) (eV)1.825
Chemical Softness (S) (eV⁻¹)0.274
Electrophilicity Index (ω)6.92

Note: These values are estimations based on trends observed in substituted pyridines and nitroaromatic compounds.[12][13][14]

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the quantum chemical investigation of this compound. The outlined methodologies, employing DFT with the B3LYP functional and a 6-311++G(d,p) basis set, represent a standard and reliable approach for this class of molecules.[1][4][5] The predicted data for geometric, vibrational, and electronic properties serve as a baseline for future theoretical and experimental studies. Such computational analyses are invaluable for elucidating the fundamental chemical characteristics of the molecule, which can guide its potential applications in drug design and materials science.

References

Theoretical Insights into the Molecular Landscape of 2-Hydroxy-5-nitronicotinic Acid: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-nitronicotinic acid, a derivative of nicotinic acid, holds potential in various research and industrial applications, including pharmaceutical development and materials science.[1][2] Understanding its molecular structure and electronic properties is paramount for elucidating its reactivity, stability, and potential biological activity. This technical guide outlines a comprehensive theoretical investigation of this compound using computational chemistry methods. While extensive dedicated theoretical studies on this specific molecule are not publicly available, this paper synthesizes established computational protocols applied to analogous molecular systems to provide a robust framework for its in-silico characterization. The methodologies detailed herein, centered around Density Functional Theory (DFT), serve as a blueprint for researchers seeking to explore the molecular attributes of this and similar compounds.

Introduction

Nicotinic acid (niacin) and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of hydroxyl and nitro functional groups to the pyridine ring, as in this compound, is expected to significantly influence its electronic distribution, intermolecular interactions, and, consequently, its chemical behavior. Theoretical studies provide a powerful and cost-effective means to probe these molecular characteristics at the atomic level, offering insights that can guide experimental work and accelerate the drug discovery process.

This whitepaper presents a hypothetical, yet realistic, theoretical study on this compound. The data and protocols are based on computational analyses of similar molecules, such as 2-Hydroxy-5-nitropyridine and other nicotinic acid derivatives.[3][4][5]

Computational Methodology

The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has been successfully employed to study the properties of various organic molecules, providing a good balance between accuracy and computational cost.

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is crucial to locate the global minimum on the potential energy surface, representing the most stable conformation of the molecule.

Protocol:

  • Level of Theory: DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

  • Basis Set: 6-311++G(d,p) basis set, which provides a good description of electron distribution, including polarization and diffuse functions.

  • Software: Gaussian 16 suite of programs is a suitable choice for such calculations.

  • Convergence Criteria: Default convergence criteria for geometry optimization are typically sufficient.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data for validation.

Protocol:

  • Methodology: The same level of theory and basis set as used for geometry optimization (B3LYP/6-311++G(d,p)) is employed to calculate the harmonic vibrational frequencies.

  • Scaling Factors: The calculated frequencies are often systematically overestimated compared to experimental values. Therefore, a scaling factor (typically around 0.967 for B3LYP/6-311++G(d,p)) is applied to the computed frequencies for better agreement with experimental spectra.

Electronic Properties Analysis

To understand the chemical reactivity and electronic nature of this compound, several electronic properties are calculated.

Protocol:

  • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated at the B3LYP/6-311++G(d,p) level. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative interactions.

Data Presentation

The quantitative data obtained from the theoretical calculations are summarized in the following tables. Note: The values presented here are hypothetical and representative of what would be expected from a DFT calculation on this compound, based on data for similar molecules.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)
Parameter Value (Å or °) Parameter Value (Å or °)
Bond Lengths (Å) **Bond Angles (°) **
C2-N11.345N1-C2-C3122.5
C6-N11.350C2-C3-C4118.0
C2-C31.410C3-C4-C5119.5
C3-C41.390C4-C5-C6118.5
C4-C51.395C5-C6-N1121.5
C5-C61.400C2-N1-C6120.0
C2-O71.360O7-C2-N1117.0
C5-N81.470C4-C5-N8119.0
N8-O91.220O9-N8-O10124.0
N8-O101.220C3-C11-O12123.0
C3-C111.510O12-C11-O13125.0
C11-O121.210
C11-O131.350
Table 2: Calculated Vibrational Frequencies and Assignments
Frequency (cm⁻¹) (Scaled) Assignment Frequency (cm⁻¹) (Scaled) Assignment
3450O-H stretch (Carboxylic Acid)1450C-C stretch (ring)
3100C-H stretch (ring)1350NO₂ symmetric stretch
1720C=O stretch (Carboxylic Acid)1280C-O stretch (hydroxyl)
1620C=C stretch (ring)1100C-N stretch
1580C=N stretch (ring)850C-H out-of-plane bend
1530NO₂ asymmetric stretch780Ring deformation
Table 3: Calculated Electronic Properties
Property Value
HOMO Energy -6.8 eV
LUMO Energy -2.5 eV
HOMO-LUMO Gap 4.3 eV
Dipole Moment 4.5 D

Visualizations

Visual representations are crucial for understanding the logical flow of the theoretical investigation and the relationships between different computational steps.

Theoretical_Study_Workflow cluster_input Input cluster_calculation Computational Protocol cluster_output Output & Analysis start Initial Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP, NBO) geom_opt->electronic_prop optimized_geom Optimized Geometry (Bond Lengths, Bond Angles) geom_opt->optimized_geom vibrational_spectra Vibrational Spectra (IR, Raman) freq_analysis->vibrational_spectra electronic_data Electronic Properties (Reactivity, Stability) electronic_prop->electronic_data

References

An In-depth Technical Guide on the Solubility and Stability of 2-Hydroxy-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available information on 2-Hydroxy-5-nitronicotinic acid. It is important to note that specific quantitative solubility and stability data for this compound are limited in publicly accessible literature. The experimental protocols provided are based on established methodologies for analogous compounds and general pharmaceutical guidelines.

Introduction

This compound, a derivative of nicotinic acid, presents a chemical structure with potential applications in medicinal chemistry and organic synthesis.[1] Its utility in these fields is significantly influenced by its physicochemical properties, primarily its solubility and stability. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals to effectively formulate, store, and utilize this compound. This guide provides a comprehensive overview of the known solubility profile and outlines detailed protocols for conducting solubility and stability studies.

Physicochemical Properties

This compound is a yellow crystalline solid.[2] Its structure, featuring a pyridine ring substituted with hydroxyl, nitro, and carboxylic acid functional groups, dictates its polarity and hydrogen bonding capabilities, which in turn govern its solubility in various solvents.[3]

Solubility Profile

Table 1: Qualitative Solubility of this compound

Solvent ClassSpecific SolventsSolubility DescriptionReference
AqueousWaterInsoluble to slightly soluble[3]
Polar Protic SolventsMethanol, EthanolSlightly soluble; enhanced compared to non-polar solvents[3]
Polar Aprotic SolventsDimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Superior solvation properties[3]
Non-polar and Weakly Polar SolventsAcetone, Dichloromethane, Hydrocarbon solventsPoor solubility[3]

This solubility pattern is consistent with a highly polar molecule that requires polar solvents, particularly those capable of hydrogen bonding, for effective solvation.[3]

Experimental Protocols

To address the gap in quantitative data, the following detailed experimental protocols are proposed for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C to simulate room and physiological temperatures) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.

  • Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a suitable syringe filter (e.g., 0.22 µm), and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]

  • Calculation: Determine the solubility in units such as mg/mL or mol/L.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sample Processing cluster_analysis Analysis cluster_result Result A Add excess this compound to vials B Add known volume of solvent A->B C Seal and agitate at constant temperature B->C 24-72 hours D Settle and centrifuge C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G H Calculate solubility G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Indicating Method Development and Forced Degradation Studies

Forced degradation studies are essential to understand the chemical stability of a drug substance under various stress conditions.[6][7] These studies help in identifying potential degradation products and establishing a stability-indicating analytical method.[4]

Methodology:

  • Analytical Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. This typically involves optimizing the mobile phase composition, column type, flow rate, and detector wavelength.[5]

  • Forced Degradation Conditions: Expose solutions of this compound to the following stress conditions as recommended by ICH guidelines:[6][7]

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

    • Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze them using the developed stability-indicating HPLC method.

  • Data Evaluation: Assess the percentage of degradation and identify any major degradation products. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.

G Forced Degradation Study Workflow cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis and Evaluation A Develop Stability-Indicating HPLC Method B Prepare solutions of this compound A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal B->F G Photolytic B->G H Sample at time points C->H D->H E->H F->H G->H I Analyze by HPLC H->I J Evaluate degradation and peak purity I->J

Caption: Forced Degradation Study Workflow.

Data Presentation

The results from the proposed studies should be summarized in clear, structured tables for easy comparison and interpretation.

Table 2: Hypothetical Quantitative Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)
Water25Data to be determined
Water37Data to be determined
Ethanol25Data to be determined
Ethanol37Data to be determined
DMSO25Data to be determined
DMSO37Data to be determined
0.1 N HCl25Data to be determined
pH 7.4 Buffer25Data to be determined

Table 3: Hypothetical Forced Degradation Study Results for this compound

Stress ConditionDuration% DegradationNumber of Degradants
0.1 N HCl (60°C)24hData to be determinedData to be determined
0.1 N NaOH (60°C)24hData to be determinedData to be determined
3% H₂O₂ (RT)24hData to be determinedData to be determined
Thermal (80°C, solid)48hData to be determinedData to be determined
Photolytic-Data to be determinedData to be determined

Conclusion

The solubility and stability of this compound are critical parameters for its successful application in research and drug development. While current literature provides a qualitative understanding of its solubility, rigorous experimental studies are required to establish quantitative data. The protocols outlined in this guide provide a robust framework for researchers to systematically investigate the solubility and stability of this compound. The resulting data will be invaluable for formulation development, defining appropriate storage conditions, and ensuring the overall quality and efficacy of any potential therapeutic agent derived from this compound.

References

Tautomerism in 2-Hydroxy-5-nitropyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tautomerism in 2-Hydroxy-5-nitropyridine Derivatives

Introduction: The Principle of Tautomerism

Tautomerism is a fundamental concept in organic chemistry describing the dynamic equilibrium between two or more interconvertible structural isomers, known as tautomers.[1] This phenomenon most commonly involves the migration of a proton, accompanied by a shift in the location of a double bond. In heterocyclic chemistry, a prevalent and extensively studied example is the lactam-lactim tautomerism observed in hydroxypyridines.[2] 2-Hydroxypyridine and its derivatives can exist in equilibrium with their corresponding pyridone forms.[2] The position of this equilibrium is highly sensitive to a variety of factors, including the electronic nature of substituents, the polarity of the solvent, temperature, and the physical state (gas, liquid, or solid) of the compound.[3][4] Understanding these tautomeric preferences is critical in drug development and materials science, as different tautomers possess distinct physicochemical properties, such as hydrogen bonding capabilities, dipole moments, and aromaticity, which in turn affect their biological activity and material characteristics.[5][6]

This guide focuses specifically on the tautomerism of 2-hydroxy-5-nitropyridine, a derivative where the interplay between the hydroxyl/pyridone functionality and a strong electron-withdrawing nitro group presents a compelling case study.

The Tautomeric Equilibrium of 2-Hydroxy-5-nitropyridine

2-Hydroxy-5-nitropyridine exists as an equilibrium between two primary tautomeric forms: the aromatic 'enol' (or lactim) form, 2-hydroxy-5-nitropyridine , and the non-aromatic 'keto' (or lactam) form, 5-nitro-2-pyridone .[7][8] The proton transfer occurs between the exocyclic oxygen and the ring nitrogen atom.[7]

Fig. 1: Tautomeric equilibrium in 2-hydroxy-5-nitropyridine.

The position of this equilibrium, defined by the equilibrium constant (K_T = [keto]/[enol]), is dictated by the relative stability of the two forms under specific conditions. While the enol form benefits from the aromaticity of the pyridine ring, the keto form possesses a highly stable amide-like functionality.[9] For the parent 2-hydroxypyridine, the enol form is generally favored in the gas phase, whereas the keto form predominates in polar solvents and the solid state due to its larger dipole moment and greater capacity for intermolecular hydrogen bonding.[10][11][12] The introduction of the electron-withdrawing nitro group at the 5-position further influences this balance.

Quantitative Analysis of Tautomeric Equilibrium

Numerous studies have employed a combination of spectroscopic and computational methods to quantify the tautomeric preference of 2-hydroxy-5-nitropyridine. The data consistently indicates a strong preference for the keto (5-nitro-2-pyridone) form in condensed phases.

MethodPhase / SolventPredominant TautomerQuantitative FindingReference(s)
Computational (DFT) Gas PhaseKeto (5-nitro-2-pyridone)Favored by 0.86–1.35 kcal/mol[7][8]
X-ray Diffraction Solid StateKeto (5-nitro-2-pyridone)Exclusively observed in the crystal structure[13]
NMR Spectroscopy DMSO-d₆Keto (5-nitro-2-pyridone)Experimental shifts match calculated values for the keto form[7][8]
UV/Vis Spectroscopy Various SolventsVaries; Keto in PolarAllows quantitative determination of K_T[13]
IR & Raman Spectroscopy Solid StateKeto (5-nitro-2-pyridone)Vibrational bands correspond to the keto structure[7]

Experimental and Computational Protocols

A multi-faceted approach is required to fully characterize the tautomeric system of 2-hydroxy-5-nitropyridine derivatives.

Synthesis

The synthesis of 2-hydroxy-5-nitropyridine is well-established and can be achieved through several routes:

  • Nitration of 2-Hydroxypyridine: Controlled nitration using dilute nitric acid under mild heat (40–60 °C) can selectively introduce a nitro group at the 5-position.[14]

  • Hydrolysis of 2-Amino-5-nitropyridine: Refluxing 2-amino-5-nitropyridine in an aqueous sodium hydroxide solution, followed by neutralization with acid, yields the desired product.[15]

  • One-Pot Synthesis: A method starting from 2-aminopyridine involves sequential nitration and diazotization in a one-pot process, which can simplify purification.[16]

Spectroscopic Characterization

Spectroscopic techniques are the primary tools for identifying and quantifying tautomers in solution and the solid state.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: High-resolution ¹H, ¹³C, and ¹⁵N NMR spectra are recorded for the compound dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).[7]

    • Analysis: The chemical shifts and coupling constants are highly sensitive to the electronic environment of the nuclei. The keto and enol forms have distinct electronic structures, leading to different predicted NMR parameters. By comparing the experimentally observed spectrum with theoretical chemical shifts calculated via DFT for each tautomer, the predominant form in solution can be unequivocally identified.[7][8] For 2-hydroxy-5-nitropyridine in DMSO, the experimental data shows a much better correlation with the calculated values for the 5-nitro-2-pyridone tautomer.[7]

  • Vibrational Spectroscopy (IR and Raman):

    • Protocol: Infrared (IR) and Raman spectra are typically recorded on the solid-phase sample.[7]

    • Analysis: The two tautomers possess distinct vibrational modes. The most indicative is the strong C=O stretching vibration (typically ~1650 cm⁻¹) characteristic of the keto form, which is absent in the enol form. Conversely, the enol form would show a characteristic O-H stretching band. Analysis of the spectra for 2-hydroxy-5-nitropyridine in the solid state confirms the presence of the keto tautomer.[7]

  • UV-Visible (UV/Vis) Spectroscopy:

    • Protocol: UV/Vis absorption spectra are measured for dilute solutions of the compound in a range of solvents with varying polarities (e.g., CCl₄, CH₂Cl₂, THF, MeOH, DMSO).[13] To aid in quantification, spectra of "fixed" derivatives (O-methylated for the enol form and N-methylated for the keto form) are also recorded as references.

    • Analysis: The enol and keto tautomers have different chromophores and thus absorb at different wavelengths (λ_max). The aromatic enol form and the conjugated keto form exhibit distinct electronic transitions.[13] By deconvoluting the spectrum of the tautomeric mixture and comparing it to the spectra of the fixed derivatives, the equilibrium constant (K_T) in each solvent can be determined quantitatively.[13] This method is particularly powerful for studying solvent effects on the equilibrium.

Computational Modeling

Theoretical calculations are indispensable for predicting the intrinsic stability of tautomers and for aiding the interpretation of experimental spectra.

  • Protocol: Quantum mechanical calculations are performed using methods like Density Functional Theory (DFT) with functionals such as B3LYP or ωB97XD and a suitable basis set (e.g., 6-311++G(d,p)).[7][8]

    • Geometry Optimization: The molecular structures of both tautomers are optimized to find their lowest energy conformations.

    • Energy Calculation: The single-point electronic energies are calculated to determine the relative stability (ΔE). For solution studies, a solvent model like the Polarization Continuum Model (PCM) is incorporated.[8]

    • Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structures are true minima and to simulate IR/Raman spectra.

    • NMR Prediction: Gauge-Invariant Atomic Orbital (GIAO) calculations are used to predict ¹H and ¹³C chemical shifts for comparison with experimental data.[7]

Logical and Experimental Workflows

The investigation of tautomerism follows a logical progression from synthesis to comprehensive analysis.

workflow cluster_synthesis cluster_analysis cluster_spectroscopy cluster_computation cluster_outcome synthesis Synthesize Derivative (e.g., Nitration of 2-HP) purify Purify Compound (Recrystallization) synthesis->purify sample_prep Sample Preparation (Solid State & Solutions in Polar/Apolar Solvents) purify->sample_prep spectroscopy Spectroscopic Measurement sample_prep->spectroscopy analysis Data Analysis & Interpretation spectroscopy->analysis nmr NMR (¹H, ¹³C, ¹⁵N) uv UV-Vis ir IR / Raman xray X-ray Diffraction (for solid state) computation Computational Modeling computation->analysis dft DFT Calculations (Geometries, Energies, NMR Shifts, Frequencies) outcome Determine Predominant Tautomer & Quantify Equilibrium (K_T) under Various Conditions analysis->outcome

Fig. 2: Experimental workflow for tautomerism analysis.

Conclusion and Implications

The tautomeric equilibrium of 2-hydroxy-5-nitropyridine derivatives is decisively shifted towards the 5-nitro-2-pyridone (keto) form in both the solid state and polar solvents like DMSO.[7][13] This preference is driven by the high polarity of the keto tautomer, which allows for more effective stabilization through intermolecular hydrogen bonding and solvent dipole interactions, outweighing the energetic benefit of aromaticity in the enol form.[5][11] Computational studies corroborate these experimental findings, predicting a greater intrinsic stability for the keto tautomer even in the gas phase.[7][8]

For researchers in medicinal chemistry and drug development, this pronounced preference is a critical design consideration. The predominant tautomer dictates the molecule's shape, hydrogen bond donor/acceptor pattern, and overall polarity, which are key determinants of its interaction with biological targets like enzymes and receptors. A comprehensive understanding and characterization of the tautomeric behavior, using the integrated experimental and computational workflows detailed herein, is therefore essential for the rational design of novel therapeutics and functional materials based on the nitropyridine scaffold.

References

An In-depth Technical Guide to the Electronic Properties of Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a class of heterocyclic compounds that play crucial roles in various biological processes and are of significant interest in medicinal chemistry. The electronic properties of these molecules, which are dictated by the arrangement of electrons within their structure, are fundamental to their chemical reactivity, physical characteristics, and biological activity. The introduction of different substituent groups to the nicotinic acid core can profoundly alter these electronic properties, thereby modulating their pharmacological effects.

This technical guide provides a comprehensive overview of the electronic properties of substituted nicotinic acids. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing key quantitative data, detailing experimental and computational methodologies for their characterization, and visualizing relevant biological pathways.

The Influence of Substituents on Electronic Properties

The pyridine ring of nicotinic acid is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic nature can be further modified by the addition of substituents. Electron-donating groups (EDGs), such as alkyl (-CH₃) and amino (-NH₂) groups, increase the electron density of the ring system. Conversely, electron-withdrawing groups (EWGs), such as halogens (-Cl, -Br) and nitro (-NO₂) groups, further decrease the electron density of the ring.

These substituent-induced changes in electron density have a direct impact on several key electronic properties:

  • Acid-Base Properties (pKa): The acidity of the carboxylic acid group is influenced by the electronic nature of the substituent on the pyridine ring. Electron-withdrawing groups tend to increase the acidity (lower the pKa) by stabilizing the resulting carboxylate anion, while electron-donating groups decrease the acidity (raise the pKa)[1][2].

  • Redox Potentials: The ease with which a molecule can be oxidized or reduced is quantified by its redox potential. Substituents that alter the electron density of the pyridine ring will consequently affect these potentials. For instance, electron-withdrawing groups can make the molecule more susceptible to reduction[3].

  • Spectroscopic Properties (UV-Vis Absorption): The absorption of ultraviolet-visible (UV-Vis) light by nicotinic acid derivatives is dependent on the electronic transitions within the molecule. Substituents can shift the absorption maxima (λmax) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths and alter the intensity of the absorption.

Quantitative Data on Electronic Properties

To facilitate the comparison of the electronic effects of various substituents, the following tables summarize available quantitative data for a selection of substituted nicotinic acids.

Table 1: pKa Values of Substituted Nicotinic Acids

SubstituentPositionpKaReference
H (Nicotinic Acid)-4.85[4]
2-Chloro22.54[5]
6-Hydroxy63.2 (pKa1), 10.9 (pKa2)[1]
2-Methyl25.32
5-Amino55.05
6-Methyl65.2[6]

Table 2: Redox Potentials of Substituted Nicotinic Acids

SubstituentPositionOxidation Potential (V)Reduction Potential (V)MethodReference
H (Nicotinic Acid)---0.7 to -1.1 (pH dependent)CV

Note: Experimental redox potential data for a wide range of substituted nicotinic acids is limited in the readily available literature.

Table 3: UV-Vis Absorption Maxima (λmax) of Substituted Nicotinic Acids

SubstituentPositionλmax (nm)SolventReference
H (Nicotinic Acid)-263Acidic Water[7]
6-Hydroxy6215, 298Water[1]
N-Oxide-254Acetate Buffer[8]
2-Chloro2~260-270Not Specified
5-Amino5~280-290Not Specified

Note: The UV-Vis absorption spectra of nicotinic acid and its derivatives are sensitive to pH and solvent polarity. The provided data represents values under the specified conditions. Data for some substituted nicotinic acids is estimated based on general principles of substituent effects and may vary.

Experimental and Computational Protocols

The characterization of the electronic properties of substituted nicotinic acids relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

1. Determination of pKa Values by UV-Vis Spectrophotometry

This method is based on the principle that the UV-Vis absorption spectrum of an ionizable compound changes with pH.

  • Materials:

    • Substituted nicotinic acid of interest

    • A series of buffer solutions with known pH values spanning a range around the expected pKa

    • UV-Vis spectrophotometer

    • Quartz cuvettes

    • pH meter

  • Procedure:

    • Prepare a stock solution of the substituted nicotinic acid in a suitable solvent (e.g., water or a water/organic co-solvent mixture).

    • For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a fixed volume of the buffer.

    • Measure the UV-Vis absorption spectrum of each sample over a relevant wavelength range.

    • Record the absorbance at a wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal.

    • Plot the absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the inflection point of the titration curve[9][10].

2. Determination of Redox Potentials by Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox behavior of a compound.

  • Materials:

    • Substituted nicotinic acid of interest

    • A suitable solvent (e.g., acetonitrile, dimethylformamide)

    • A supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate)

    • A three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)

    • Potentiostat

  • Procedure:

    • Prepare a solution of the substituted nicotinic acid and the supporting electrolyte in the chosen solvent.

    • Assemble the three-electrode cell with the solution.

    • Using the potentiostat, apply a linearly sweeping potential to the working electrode and measure the resulting current.

    • The potential is swept to a set vertex potential and then reversed back to the initial potential, completing a cycle.

    • The resulting plot of current versus potential (a cyclic voltammogram) will show peaks corresponding to the oxidation and reduction events.

    • The midpoint potential between the anodic and cathodic peak potentials provides an estimate of the standard redox potential of the compound[2][11].

Computational Protocols

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method for predicting the electronic properties of molecules.

  • Software:

    • Quantum chemistry software package (e.g., Gaussian, ORCA)

  • Procedure:

    • Geometry Optimization: The three-dimensional structure of the substituted nicotinic acid is optimized to find its most stable conformation. This is typically done using a functional like B3LYP and a basis set such as 6-311++G(d,p)[12].

    • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum.

    • Property Calculation:

      • pKa Prediction: The pKa can be calculated using thermodynamic cycles that involve computing the Gibbs free energy of the protonated and deprotonated species in both the gas phase and in solution (using a continuum solvation model like PCM)[13].

      • Redox Potential Prediction: Redox potentials can be estimated by calculating the Gibbs free energy change for the one-electron oxidation or reduction of the molecule in solution.

      • UV-Vis Spectra Prediction: Time-dependent DFT (TD-DFT) can be used to calculate the excitation energies and oscillator strengths, which can then be used to simulate the UV-Vis absorption spectrum.

Signaling Pathways and Biological Relevance

The biological effects of nicotinic acid and its derivatives are often mediated through their interaction with specific cellular signaling pathways.

GPR109A Signaling Pathway

Nicotinic acid is a well-known agonist for the G protein-coupled receptor 109A (GPR109A), also known as HCA₂. Activation of GPR109A triggers a cascade of intracellular events that are cell-type dependent. In adipocytes, GPR109A activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in lipolysis. In immune cells, GPR109A signaling can have anti-inflammatory effects[13][14].

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nicotinic_Acid Nicotinic Acid / Derivative GPR109A GPR109A Nicotinic_Acid->GPR109A Binds to G_protein Gi/o GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Inflammation Inflammation G_protein->Inflammation Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates HSL HSL PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes

Caption: GPR109A signaling pathway initiated by nicotinic acid.

Interaction with the NF-κB Signaling Pathway

Recent studies have highlighted the ability of nicotinic acid to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. Nicotinic acid has been shown to inhibit the activation of NF-κB, leading to a downregulation of pro-inflammatory gene expression[8][9][15][16]. This anti-inflammatory effect is, at least in part, mediated through the GPR109A receptor.

Caption: Inhibition of the NF-κB signaling pathway by nicotinic acid.

Experimental and Computational Workflow

A systematic investigation of the electronic properties of novel substituted nicotinic acids can be approached through a combined experimental and computational workflow.

Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Characterization cluster_computational Computational Modeling cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Substituted Nicotinic Acid Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification pKa pKa Determination (UV-Vis or Potentiometric Titration) Purification->pKa Redox Redox Potential Measurement (Cyclic Voltammetry) Purification->Redox UV_Vis UV-Vis Spectroscopy Purification->UV_Vis DFT DFT Calculations (Geometry Optimization, Frequencies) Purification->DFT SAR Structure-Activity Relationship (SAR) Analysis pKa->SAR Redox->SAR UV_Vis->SAR DFT_pKa pKa Prediction DFT->DFT_pKa DFT_Redox Redox Potential Prediction DFT->DFT_Redox TD_DFT UV-Vis Spectra Simulation (TD-DFT) DFT->TD_DFT DFT_pKa->SAR DFT_Redox->SAR TD_DFT->SAR

Caption: Workflow for investigating electronic properties.

Conclusion

The electronic properties of substituted nicotinic acids are a critical determinant of their chemical behavior and biological function. By systematically modulating the nicotinic acid core with various substituents, it is possible to fine-tune these properties for desired therapeutic outcomes. This guide has provided a foundational overview of the key electronic parameters, the experimental and computational methods for their determination, and the relevant biological pathways. The presented data and protocols are intended to aid researchers in the rational design and development of novel nicotinic acid derivatives with enhanced efficacy and selectivity. Further research to expand the quantitative dataset of electronic properties for a wider range of substituted nicotinic acids will be invaluable for advancing the field of medicinal chemistry.

References

Methodological & Application

Synthesis of 2-Hydroxy-5-nitronicotinic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-nitronicotinic acid is a pivotal chemical intermediate, playing a significant role in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its unique molecular structure, featuring both a hydroxyl and a nitro group on a pyridine ring, offers versatile reactivity for the development of novel therapeutic agents and crop protection chemicals. This document provides detailed protocols for the synthesis of this compound from 2-hydroxynicotinic acid, outlines its key applications, and presents relevant quantitative data to support research and development efforts. The compound is a derivative of nicotinic acid and is recognized for its utility in creating more complex molecules for medicinal chemistry and biochemical studies.[1]

Applications in Research and Development

This compound serves as a crucial building block in the creation of advanced organic molecules. Its applications span several key areas:

  • Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] The presence of the nitro group allows for its reduction to an amino group, which can then be further functionalized to create a wide array of derivatives. These derivatives are often explored for their potential as anti-inflammatory, anti-bacterial, anti-viral, and anti-tumor agents.

  • Agrochemicals: In the agricultural sector, it is utilized in the formulation of innovative pesticides and herbicides.[1] The pyridine core is a common feature in many successful agrochemicals, and the specific substitution pattern of this molecule can lead to compounds with enhanced efficacy and selectivity.

  • Materials Science: The compound also finds use in the development of new materials, including fluorescent chemicals and electronic materials.[2]

Experimental Protocols

The synthesis of this compound from 2-hydroxynicotinic acid is typically achieved through an electrophilic aromatic substitution reaction, specifically nitration. The following protocols are based on established methods for the nitration of hydroxynicotinic acid isomers.

Method 1: Nitration using Fuming Nitric Acid

This method is adapted from procedures used for the synthesis of the regioisomeric 6-hydroxy-5-nitronicotinic acid.

Materials:

  • 2-Hydroxynicotinic acid

  • Red fuming nitric acid

  • Deionized water

  • Methanol

Procedure:

  • In a fume hood, carefully add 2-hydroxynicotinic acid (e.g., 20 g) to red fuming nitric acid (e.g., 100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly heat the mixture to 50°C using a water bath and maintain this temperature with stirring for 8 hours.

  • Gradually increase the temperature to 80°C and continue stirring for an additional 2 hours.

  • Allow the reaction mixture to cool to room temperature overnight.

  • Collect the resulting yellow precipitate by filtration.

  • Wash the precipitate with cold deionized water (e.g., 10 mL) and then with cold methanol.

  • Dry the product under vacuum to obtain this compound.

Method 2: Nitration using a Mixture of Concentrated Nitric and Sulfuric Acids

This protocol is a common and effective method for the nitration of aromatic compounds.

Materials:

  • 2-Hydroxynicotinic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

Procedure:

  • In a fume hood, dissolve 2-hydroxynicotinic acid (e.g., 15 g) in concentrated sulfuric acid (e.g., 45 mL) in a flask cooled in an ice bath (0°C).

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 ratio) dropwise to the reaction mixture, ensuring the temperature remains below 20°C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Slowly heat the reaction mixture to 45-80°C and maintain this temperature for 3-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitate by suction filtration.

  • Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

  • Dry the product in a desiccator over P₂O₅ to yield this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of hydroxynitronicotinic acid derivatives, which can be used as a reference for the synthesis of this compound.

ParameterMethod 1 (Fuming HNO₃)Method 2 (Mixed Acid)
Starting Material 2-Hydroxynicotinic acid2-Hydroxynicotinic acid
Reagents Red Fuming Nitric AcidConc. H₂SO₄, Conc. HNO₃
Reaction Temperature 50°C then 80°C0°C to 80°C
Reaction Time ~10 hours~5 hours
Purity (LC-MS) >95%Not specified
Yield Not specified for 2-hydroxy isomer; 36% for 6-hydroxy isomer8.63 g from 15 g starting material (for 6-hydroxy isomer)
Melting Point Not specified for 2-hydroxy isomer; 277-278°C for 6-hydroxy isomerNot specified for 2-hydroxy isomer

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_0 Preparation cluster_1 Nitration Reaction cluster_2 Workup and Isolation A Dissolve 2-Hydroxynicotinic Acid in Concentrated Sulfuric Acid B Cool Mixture to 0°C A->B C Slowly Add Mixed Acid (HNO3 + H2SO4) B->C D Stir at Room Temperature C->D E Heat to 45-80°C D->E F Pour onto Ice E->F G Filter Precipitate F->G H Wash with Water G->H I Dry the Product H->I

Caption: Workflow for mixed acid nitration of 2-hydroxynicotinic acid.

Signaling Pathway Analogy: Synthesis as a Directed Process

G 2-Hydroxynicotinic Acid 2-Hydroxynicotinic Acid Activated Complex Activated Complex 2-Hydroxynicotinic Acid->Activated Complex Electrophilic Attack Nitronium Ion (NO2+) Nitronium Ion (NO2+) Nitronium Ion (NO2+)->Activated Complex This compound This compound Activated Complex->this compound Deprotonation

Caption: The key steps in the electrophilic nitration reaction.

Safety Precautions

Working with concentrated and fuming acids requires strict safety measures. Always perform these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat. The addition of reagents should be done slowly and cautiously to control the exothermic reaction. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

References

Application Notes and Protocols for the Nitration of 2-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-hydroxy-5-nitronicotinic acid through the electrophilic nitration of 2-hydroxynicotinic acid. The described methodology is based on established procedures for the nitration of hydroxypyridine carboxylic acids.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The introduction of a nitro group onto the pyridine ring of 2-hydroxynicotinic acid modifies its electronic properties and provides a functional handle for further chemical transformations. The protocol herein details a robust method for this nitration, employing a mixture of concentrated nitric acid and sulfuric acid.

Reaction and Mechanism

The nitration of 2-hydroxynicotinic acid is an electrophilic aromatic substitution reaction. The potent electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid. The electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group on the pyridine ring direct the incoming electrophile to the C5 position.

Experimental Protocol

Materials:

  • 2-Hydroxynicotinic acid (C₆H₅NO₃)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Concentrated nitric acid (HNO₃, 70%)

  • Deionized water (H₂O)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with hotplate

  • Thermometer

  • Ice bath

  • Büchner funnel and flask

  • Filtration paper

  • Beakers

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 10.0 g (0.072 mol) of 2-hydroxynicotinic acid.

    • Place the flask in an ice bath to cool the contents.

  • Addition of Sulfuric Acid:

    • Slowly and carefully add 30 mL of concentrated sulfuric acid to the flask while stirring. Maintain the temperature of the mixture below 10 °C during the addition.

    • Continue stirring until all the 2-hydroxynicotinic acid has dissolved.

  • Preparation of Nitrating Mixture:

    • In a separate beaker, carefully prepare the nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 7.5 mL of concentrated sulfuric acid. Cool the mixture in an ice bath.

  • Nitration Reaction:

    • Slowly add the prepared nitrating mixture to the solution of 2-hydroxynicotinic acid in sulfuric acid via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 15 °C.

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.

    • Subsequently, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 3-4 hours.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto 200 g of crushed ice with constant stirring.

    • A yellow precipitate of this compound will form.

    • Allow the mixture to stand for 30 minutes to ensure complete precipitation.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Drying and Characterization:

    • Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight.

    • Determine the yield and characterize the product using appropriate analytical techniques (e.g., melting point, NMR, IR, and Mass Spectrometry). The expected melting point for this compound is around 247-248 °C[1].

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction is exothermic, and careful temperature control is crucial to prevent runaway reactions and the formation of byproducts.

  • Always add acid to water, not the other way around, when preparing aqueous solutions.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-Hydroxynicotinic AcidC₆H₅NO₃139.11258-261White solid
This compoundC₆H₄N₂O₅184.11[1]247-248[1]Yellow solid[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation cluster_final Final Product start Start add_acid Add 2-Hydroxynicotinic Acid to Flask start->add_acid cool_flask Cool Flask in Ice Bath add_acid->cool_flask add_h2so4 Slowly Add Conc. H₂SO₄ (<10°C) cool_flask->add_h2so4 add_nitrating_mix Add Nitrating Mixture (<15°C) add_h2so4->add_nitrating_mix prepare_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) prepare_nitrating_mix->add_nitrating_mix stir_ice Stir in Ice Bath (1 hour) add_nitrating_mix->stir_ice stir_rt Stir at Room Temp. (3-4 hours) stir_ice->stir_rt pour_ice Pour Reaction Mixture onto Crushed Ice stir_rt->pour_ice precipitate Precipitation of Product pour_ice->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Deionized Water filtrate->wash dry Dry Product in Vacuum Oven wash->dry characterize Characterize Product (MP, NMR, IR, MS) dry->characterize end End characterize->end

Caption: Experimental workflow for the nitration of 2-hydroxynicotinic acid.

Reaction Mechanism

Caption: Mechanism of nitration of 2-hydroxynicotinic acid.

References

Application Notes and Protocols: 2-Hydroxy-5-nitronicotinic Acid as a Precursor for the Synthesis of Niflumic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Hydroxy-5-nitronicotinic acid as a versatile starting material in the synthesis of pharmaceuticals. We present a detailed, plausible synthetic pathway for the non-steroidal anti-inflammatory drug (NSAID), Niflumic acid, starting from this precursor. The protocols provided are based on established chemical transformations and are intended to guide researchers in the development of novel synthetic routes.

Introduction

This compound is a valuable chemical intermediate in pharmaceutical and agrochemical research and development.[1] Its pyridine core, substituted with hydroxyl, nitro, and carboxylic acid functional groups, offers multiple reaction sites for the construction of complex molecular architectures. This document outlines a potential application of this precursor in the synthesis of Niflumic acid, a potent inhibitor of cyclooxygenase (COX) enzymes used in the management of pain and inflammation.[2][3]

Synthetic Pathway Overview

The proposed synthesis of Niflumic acid from this compound involves a three-step reaction sequence. This pathway is designed to be efficient and scalable, utilizing common laboratory reagents and techniques. The key transformations include the reduction of the nitro group, chlorination of the hydroxyl group, and a final condensation reaction.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product This compound This compound 5-Amino-2-hydroxynicotinic acid 5-Amino-2-hydroxynicotinic acid This compound->5-Amino-2-hydroxynicotinic acid Step 1: Nitro Reduction 5-Amino-2-chloronicotinic acid 5-Amino-2-chloronicotinic acid 5-Amino-2-hydroxynicotinic acid->5-Amino-2-chloronicotinic acid Step 2: Chlorination Niflumic acid Niflumic acid 5-Amino-2-chloronicotinic acid->Niflumic acid Step 3: Condensation

Caption: Proposed three-step synthesis of Niflumic acid.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis. These values are based on typical yields for similar reactions reported in the chemical literature.

StepReactionReactantsReagentsProductExpected Yield (%)Purity (%)
1Nitro ReductionThis compoundH₂, Pd/C5-Amino-2-hydroxynicotinic acid85-95>95
2Chlorination5-Amino-2-hydroxynicotinic acidPOCl₃5-Amino-2-chloronicotinic acid70-80>97
3Condensation5-Amino-2-chloronicotinic acid, 3-(Trifluoromethyl)anilineK₂CO₃, Cu catalystNiflumic acid60-75>99

Experimental Protocols

Step 1: Synthesis of 5-Amino-2-hydroxynicotinic acid (Nitro Reduction)

Materials:

  • This compound

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite)

Procedure:

  • In a hydrogenation vessel, dissolve this compound in methanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-Amino-2-hydroxynicotinic acid.

  • The product can be further purified by recrystallization if necessary.

Step1_Workflow start Dissolve this compound in Methanol add_catalyst Add 10% Pd/C catalyst start->add_catalyst hydrogenation Pressurize with H₂ and stir add_catalyst->hydrogenation monitor Monitor reaction by TLC/HPLC hydrogenation->monitor filter Filter through Celite monitor->filter Reaction complete concentrate Concentrate filtrate filter->concentrate purify Recrystallize (optional) concentrate->purify end Obtain 5-Amino-2-hydroxynicotinic acid purify->end

Caption: Workflow for the reduction of the nitro group.

Step 2: Synthesis of 5-Amino-2-chloronicotinic acid (Chlorination)

Materials:

  • 5-Amino-2-hydroxynicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Inert solvent (e.g., toluene)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 5-Amino-2-hydroxynicotinic acid in an inert solvent like toluene.

  • Cool the suspension in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred suspension.

  • After the addition is complete, slowly warm the reaction mixture to reflux temperature and maintain for several hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

  • Adjust the pH of the aqueous solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum to obtain 5-Amino-2-chloronicotinic acid.

Step2_Workflow start Suspend 5-Amino-2-hydroxynicotinic acid in Toluene add_reagent Add POCl₃ dropwise at 0°C start->add_reagent reflux Heat to reflux add_reagent->reflux monitor Monitor reaction by TLC/HPLC reflux->monitor quench Quench with ice monitor->quench Reaction complete neutralize Neutralize with base quench->neutralize filter_dry Filter and dry the product neutralize->filter_dry end Obtain 5-Amino-2-chloronicotinic acid filter_dry->end Step3_Workflow start Combine reactants, base, and catalyst in solvent heat Heat under inert atmosphere start->heat monitor Monitor reaction by TLC/HPLC heat->monitor workup Cool, pour into water, and acidify monitor->workup Reaction complete filter Filter the precipitate workup->filter recrystallize Recrystallize from suitable solvent filter->recrystallize end Obtain pure Niflumic acid recrystallize->end Niflumic_Acid_Pathway cluster_membrane Cell Membrane cluster_inflammatory Inflammatory Response Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Substrate Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Conversion Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Mediation Niflumic acid Niflumic acid Niflumic acid->COX-1 / COX-2 Inhibition

References

Application Notes and Protocols for 2-Hydroxy-5-nitronicotinic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-Hydroxy-5-nitronicotinic acid in the development of novel agrochemicals. Due to the limited publicly available data on the specific biological activities of this compound, the following sections outline hypothesized applications based on the known activities of structurally related pyridine and nicotinic acid derivatives, along with detailed protocols for screening and characterization.

Potential Agrochemical Applications

This compound, a derivative of nicotinic acid, holds potential for development as a herbicide, fungicide, or insecticide. Pyridine-based molecules are a well-established class of agrochemicals, and the presence of hydroxyl, nitro, and carboxylic acid functional groups suggests possible interactions with various biological targets.[1][2][3]

  • Herbicidal Activity: As a pyridine carboxylic acid derivative, it may exhibit auxin-like activity, disrupting plant growth and development.[4][5]

  • Fungicidal Activity: Hydroxypyridine and nicotinamide compounds have demonstrated fungicidal properties, suggesting potential for controlling fungal pathogens.[6][7][8]

  • Insecticidal Activity: Nitroaromatic and pyridine-containing compounds are known to have insecticidal effects, often targeting the nervous system.[9][10]

Data Presentation: Hypothetical Screening Results

The following tables present hypothetical screening data for this compound to illustrate how quantitative results would be structured. These are not based on published experimental results.

Table 1: Herbicidal Activity Screening

Target Weed SpeciesApplication TypeConcentration (µM)Growth Inhibition (%)IC50 (µM)
Amaranthus retroflexus (Redroot Pigweed)Post-emergence1008545
Echinochloa crus-galli (Barnyardgrass)Pre-emergence10030>100
Abutilon theophrasti (Velvetleaf)Post-emergence1009238

Table 2: Fungicidal Activity Screening

Fungal PathogenAssay TypeConcentration (µg/mL)Mycelial Growth Inhibition (%)MIC (µg/mL)
Botrytis cinereaIn vitro (PDA)507825
Fusarium graminearumIn vitro (PDA)506532
Magnaporthe oryzaeSpore Germination509515

Table 3: Insecticidal Activity Screening

Target Insect PestAssay TypeConcentration (ppm)Mortality (%)LC50 (ppm)
Myzus persicae (Green Peach Aphid)Leaf Dip Bioassay1009035
Plutella xylostella (Diamondback Moth)Leaf Dip Bioassay1007558
Spodoptera frugiperda (Fall Armyworm)Diet Incorporation10040>100

Experimental Protocols

The following are detailed, generalized protocols for the preliminary screening of this compound for agrochemical activities.

This protocol is adapted from standard greenhouse bioassay methods for evaluating herbicidal efficacy.[11][12][13][14]

Objective: To assess the pre- and post-emergence herbicidal activity of this compound on common weed species.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Potting soil mix

  • Pots (10 cm diameter)

  • This compound

  • Solvent (e.g., acetone or DMSO)

  • Surfactant (e.g., Tween 20)

  • Spray chamber

  • Greenhouse or growth chamber with controlled environment

Procedure:

  • Plant Preparation:

    • For pre-emergence testing, fill pots with soil, sow seeds of the target weed species at a uniform depth, and apply the test solution to the soil surface.

    • For post-emergence testing, sow seeds and allow them to grow to the 2-3 true leaf stage before treatment.

  • Test Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions to achieve the desired application rates (e.g., 10, 50, 100 µM). The final spray solution should contain a small percentage of solvent and a surfactant (e.g., 0.1% Tween 20) to ensure uniform coverage.

  • Application:

    • Calibrate the spray chamber to deliver a consistent volume of spray solution per unit area.

    • Apply the test solutions evenly to the designated pots. Include a solvent-only control and a positive control with a known herbicide.

  • Incubation and Assessment:

    • Place the treated pots in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

    • Visually assess plant injury (e.g., chlorosis, necrosis, growth inhibition) at 7, 14, and 21 days after treatment.

    • For quantitative assessment, measure plant height and fresh/dry weight at the end of the experiment.

  • Data Analysis:

    • Calculate the percent growth inhibition relative to the solvent control.

    • Determine the IC50 value (the concentration that causes 50% inhibition of growth).

This protocol outlines a method for evaluating the fungicidal activity of the test compound against common plant pathogenic fungi using a poisoned food technique.[15][16][17]

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against selected fungal pathogens.

Materials:

  • Cultures of fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Agar (PDA)

  • This compound

  • Solvent (e.g., DMSO)

  • Petri dishes (9 cm)

  • Sterile cork borer

Procedure:

  • Poisoned Media Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Autoclave PDA medium and cool it to approximately 50-55°C.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.

    • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Fungal Inoculation:

    • From the margin of an actively growing fungal culture, take a mycelial disc using a sterile cork borer (e.g., 5 mm diameter).

    • Place the mycelial disc in the center of each prepared PDA plate.

  • Incubation and Assessment:

    • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark.

    • Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition using the formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

This protocol describes a common method for assessing the contact and ingestion toxicity of a compound to leaf-eating insects.[18]

Objective: To evaluate the insecticidal activity of this compound against a target insect pest.

Materials:

  • Rearing colony of the target insect (e.g., Plutella xylostella larvae)

  • Host plant leaves (e.g., cabbage)

  • This compound

  • Solvent (e.g., acetone)

  • Surfactant (e.g., Triton X-100)

  • Petri dishes

  • Filter paper

Procedure:

  • Test Solution Preparation:

    • Prepare a stock solution of this compound in acetone.

    • Create a series of dilutions in water containing a surfactant (e.g., 0.1% Triton X-100) to obtain the desired test concentrations (e.g., 10, 50, 100 ppm).

  • Leaf Treatment:

    • Excise leaf discs from fresh, untreated host plant leaves.

    • Dip each leaf disc into a test solution for a uniform time (e.g., 10 seconds).

    • Allow the treated leaves to air dry completely.

  • Insect Exposure:

    • Place a treated leaf disc in a Petri dish lined with moist filter paper.

    • Introduce a set number of insect larvae (e.g., 10 third-instar larvae) into each Petri dish.

    • Include a control group with leaves dipped in the solvent-surfactant solution only.

  • Incubation and Assessment:

    • Maintain the Petri dishes at a suitable temperature and photoperiod for the insect species.

    • Assess larval mortality at 24, 48, and 72 hours after exposure.

  • Data Analysis:

    • Calculate the percentage mortality, correcting for any control mortality using Abbott's formula if necessary.

    • Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.

Visualization of Workflows and Potential Signaling Pathways

Herbicidal_Screening_Workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation A Seed Germination / Seedling Growth C Pre-emergence Application A->C D Post-emergence Application A->D B Prepare Test Solutions (this compound) B->C B->D E Incubate in Controlled Environment C->E D->E F Assess Plant Injury & Growth E->F G Data Analysis (IC50) F->G

Workflow for Herbicidal Activity Screening.

Antifungal_Screening_Workflow A Prepare 'Poisoned' PDA Media with Test Compound B Inoculate with Fungal Mycelial Disc A->B C Incubate at Optimal Temperature B->C D Measure Radial Growth C->D E Calculate Percent Inhibition & MIC D->E

Workflow for In Vitro Antifungal Screening.

Auxin_Mimicry_Pathway compound This compound (Hypothetical Auxin Mimic) receptor Auxin Receptor (e.g., TIR1/AFB) compound->receptor Binds to aux_iaa Aux/IAA Repressor receptor->aux_iaa Promotes interaction proteasome 26S Proteasome aux_iaa->proteasome Ubiquitination & Degradation arf Auxin Response Factor (ARF) aux_iaa->arf Represses genes Auxin-Responsive Genes arf->genes Activates Transcription response Altered Plant Growth (Herbicidal Effect) genes->response

Hypothesized Auxin Mimicry Signaling Pathway.

Fungal_Stress_Response compound This compound membrane Fungal Cell Membrane/Wall compound->membrane enzyme Key Fungal Enzyme (e.g., in cell wall synthesis) compound->enzyme Inhibits stress Cellular Stress (e.g., Osmotic, Oxidative) membrane->stress enzyme->stress pathway Stress Response Pathway (e.g., MAPK cascade) stress->pathway inhibition Inhibition of Growth / Spore Germination pathway->inhibition

Potential Fungal Inhibition Mechanism.

References

Application Notes & Protocols: Quantification of 2-Hydroxy-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy-5-nitronicotinic acid (CAS 6854-07-5) is a pyridinecarboxylic acid derivative.[1][2][3][4][5] As a nicotinic acid analog, its accurate quantification is essential for research in drug development, metabolism, and various biochemical assays. These application notes provide detailed protocols for the quantitative analysis of this compound in both simple and complex matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The HPLC-UV method offers robust and reliable quantification suitable for routine analysis, while the LC-MS/MS method provides superior sensitivity and selectivity for trace-level detection.[6][7]

Method 1: Quantification by Reverse-Phase HPLC with UV Detection

This protocol details a gradient reverse-phase HPLC method for the separation and quantification of this compound. The method is based on widely applied techniques for analyzing polar, non-volatile compounds like nicotinic acid derivatives.[6]

Experimental Protocol: HPLC-UV

1. Materials and Reagents

  • This compound reference standard (>95% purity)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (e.g., PTFE or PVDF)

2. Instrumentation

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

3. Preparation of Solutions

  • Mobile Phase A (MPA): 0.1% Formic acid in water.

  • Mobile Phase B (MPB): 0.1% Formic acid in acetonitrile.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with a 50:50 mixture of MPA/MPB to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

4. HPLC Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: Due to the presence of the nitro-substituted pyridine ring, a wavelength between 260-320 nm is expected to be optimal. The final wavelength should be determined by scanning the UV spectrum of the analyte. For related compounds, detection is often performed around 261 nm or 320 nm.[6][8]

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    10.0 5 95
    12.0 5 95
    12.1 95 5

    | 15.0 | 95 | 5 |

5. Sample Preparation

  • Simple Matrix (e.g., reaction mixture): Dilute the sample with the initial mobile phase (95:5 MPA/MPB) to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Complex Matrix (e.g., plasma, tissue homogenate): Perform protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of sample. Vortex vigorously, centrifuge at >12,000 x g for 10 minutes at 4 °C. Collect the supernatant, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase.[7] Filter before injection.

6. Data Analysis

  • Generate a calibration curve by plotting the peak area of the analyte versus its concentration.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC Method Development and Validation

cluster_dev cluster_val start Start: Define Analytical Goal (Quantify this compound) lit_review Literature Search & Analyte Characterization start->lit_review method_dev Method Development lit_review->method_dev col_select Column Selection (e.g., C18, 5µm) method_dev->col_select mp_opt Mobile Phase Optimization (ACN/H2O with Formic Acid) col_select->mp_opt uv_opt UV Wavelength Selection (Scan for λmax) mp_opt->uv_opt grad_opt Gradient Optimization uv_opt->grad_opt validation Method Validation (ICH Guidelines) grad_opt->validation specificity Specificity / Selectivity validation->specificity routine_analysis Routine Sample Analysis validation->routine_analysis linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (Intra- & Inter-day) lod_loq LOD & LOQ robustness Robustness end End: Report Results routine_analysis->end

Caption: Workflow for HPLC-UV method development and validation.

Method 2: Quantification by LC-MS/MS

For applications requiring higher sensitivity and specificity, such as pharmacokinetic studies or analysis in highly complex matrices, LC-MS/MS is the recommended method.[6][7][9] This protocol provides a starting point for developing a sensitive and selective LC-MS/MS assay.

Experimental Protocol: LC-MS/MS

1. Materials and Reagents

  • As per HPLC-UV method, but using LC-MS grade solvents and additives.

  • Stable isotope-labeled internal standard (SIL-IS), if available (e.g., ¹³C₆- or ¹⁵N₁-2-Hydroxy-5-nitronicotinic acid). If not available, a structurally similar compound can be used.[7]

2. Instrumentation

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, <2 µm particle size).

3. Preparation of Solutions

  • Mobile Phases and Stock/Working Standards: Prepare as described in the HPLC-UV method, but at lower concentrations appropriate for LC-MS/MS sensitivity (e.g., 0.1 ng/mL to 100 ng/mL).

4. LC-MS/MS Conditions

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution: A faster gradient can typically be used.

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 98 2
    3.0 5 95
    4.0 5 95
    4.1 98 2

    | 5.0 | 98 | 2 |

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode. Negative mode is often suitable for acids, but both should be tested.

    • Analyte MRM Transitions: The precursor ion will be the molecular ion [M-H]⁻ in negative mode or [M+H]⁺ in positive mode (m/z 183.0 or 185.0, respectively). Product ions must be determined by infusing a standard solution and performing a product ion scan.

    • Optimization: Optimize cone/declustering potential and collision energy for each Multiple Reaction Monitoring (MRM) transition to maximize signal intensity.

5. Sample Preparation

  • Follow the procedure for complex matrices described in the HPLC-UV method (protein precipitation). Solid-Phase Extraction (SPE) may also be employed for cleaner extracts and improved sensitivity.[10][11][12]

Workflow for Sample Analysis in a Biological Matrix

sample Biological Sample (e.g., Plasma, Serum) spike Spike with Internal Standard (IS) sample->spike extract Sample Extraction spike->extract ppt Protein Precipitation (e.g., cold ACN) extract->ppt spe Solid-Phase Extraction (SPE) (Optional Cleanup) extract->spe for cleaner sample centrifuge Centrifuge ppt->centrifuge evap Evaporate Supernatant spe->evap centrifuge->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze quantify Quantification (Analyte/IS Ratio vs. Cal Curve) analyze->quantify

Caption: Sample preparation and analysis workflow for biological matrices.

Quantitative Data Summary

The following tables summarize the typical performance characteristics that should be targeted during method validation. The values are based on published methods for the analysis of nicotinic acid and its derivatives in various matrices.[7][9]

Table 1: HPLC-UV Method - Typical Performance Characteristics

ParameterTarget ValueDescription
Linearity (R²) > 0.995Correlation coefficient for the calibration curve (e.g., 0.1 - 100 µg/mL).
Limit of Detection (LOD) 0.05 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.1 µg/mLThe lowest concentration that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 15%Relative Standard Deviation for replicate injections at low, medium, and high concentrations.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value, assessed by spiking a blank matrix.

Table 2: LC-MS/MS Method - Typical Performance Characteristics

ParameterTarget ValueDescription
Linearity (R²) > 0.998Correlation coefficient for the calibration curve (e.g., 0.1 - 100 ng/mL).[9]
Limit of Detection (LOD) < 0.05 ng/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) < 0.1 ng/mLThe lowest concentration that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 15%Intra- and inter-day precision for quality control samples.[7][9]
Accuracy (% Recovery) 85 - 115%Mean recovery for quality control samples.[7][9]
Matrix Effect 85 - 115%Assesses the ion suppression or enhancement caused by the sample matrix.[9]

Disclaimer: The protocols and performance characteristics provided are intended as a starting point. All analytical methods must be fully validated for the specific matrix and instrumentation used to ensure accurate and reliable results.

References

Application Note: Analysis of 2-Hydroxy-5-nitronicotinic Acid by HPLC-UV and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy-5-nitronicotinic acid is a pyridine carboxylic acid derivative with potential applications in pharmaceutical and chemical synthesis.[1][2] Accurate and reliable analytical methods are essential for its quantification in various matrices during research and development. This document outlines recommended starting methods for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). The proposed methods are based on the analysis of structurally similar compounds, such as nicotinic acid and other pyridine derivatives.[3][4]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for the development of analytical methods, particularly for selecting appropriate solvents and chromatographic conditions.

PropertyValueReference
Chemical FormulaC6H4N2O5[5]
Molecular Weight184.11 g/mol [2]
AppearanceYellow solid[1]
Melting Point247-248 °C[6]
SolubilityInsoluble in water; soluble in anhydrous alcohols and ketones.[1]

HPLC-UV Method Protocol

This protocol provides a general method for the separation and quantification of this compound using reversed-phase HPLC with UV detection.

1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (0.1%) or Phosphoric acid (0.1%)

  • Ultrapure water

  • This compound reference standard

2. Chromatographic Conditions

The recommended starting conditions are summarized in Table 2. Optimization may be required based on the specific column and system used.

ParameterRecommended Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Estimated at 260 nm (requires determination by UV scan)
Injection Volume 10 µL

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol and dilute with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Identify the peak for this compound based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.

LC-MS Method Protocol

For higher sensitivity and selectivity, an LC-MS method is recommended. This is particularly useful for complex matrices or trace-level analysis.

1. Instrumentation and Materials

  • LC-MS system (e.g., with a triple quadrupole or time-of-flight mass spectrometer)

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (0.1%)

  • Ultrapure water

  • This compound reference standard

2. Chromatographic and Mass Spectrometric Conditions

The proposed starting conditions are detailed in Table 3. These will require optimization and validation.

ParameterRecommended Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 183.01 (M-H)⁻
Product Ions To be determined by infusion and fragmentation of the standard
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 350 °C

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of dilutions in the mobile phase to generate a calibration curve covering the expected sample concentration range (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Sample Preparation: Depending on the matrix, sample preparation may involve protein precipitation (for biological samples, with acetonitrile), solid-phase extraction, or simple dilution.[7] All samples should be filtered through a 0.22 µm syringe filter prior to injection.

4. Data Analysis

  • Optimize mass spectrometer parameters by infusing a standard solution of this compound to determine the optimal precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against concentration.

  • Quantify the analyte in samples using the calibration curve.

Quantitative Data Summary

The following tables summarize the expected quantitative parameters for the proposed methods. These values are estimates and must be determined experimentally during method validation.

Table 4: Estimated HPLC-UV Method Performance

ParameterExpected Range
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Table 5: Estimated LC-MS Method Performance

ParameterExpected Range
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.2 - 2 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Workflows

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_standard Prepare Standard Stock & Working Solutions filtration Filter through 0.45 µm Syringe Filter prep_standard->filtration prep_sample Dissolve & Dilute Sample prep_sample->filtration hplc_injection Inject into HPLC System filtration->hplc_injection separation Separation on C18 Column hplc_injection->separation detection UV Detection separation->detection peak_integration Peak Integration & Identification detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte calibration_curve->quantification

Caption: HPLC-UV Experimental Workflow.

LC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep_standard Prepare Standard Stock & Working Solutions filtration Filter through 0.22 µm Syringe Filter prep_standard->filtration prep_sample Sample Pre-treatment (e.g., SPE, Precipitation) prep_sample->filtration lc_injection Inject into LC System filtration->lc_injection separation Chromatographic Separation lc_injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms_detection Mass Spectrometric Detection (MS/MS) ionization->ms_detection peak_integration Peak Integration & MRM Transition Monitoring ms_detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte calibration_curve->quantification

Caption: LC-MS Experimental Workflow.

References

The Pivotal Role of 2-Hydroxy-5-nitronicotinic Acid in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers, chemists, and professionals in drug development now have access to a comprehensive guide on the application of 2-Hydroxy-5-nitronicotinic acid as a versatile building block in the synthesis of a wide array of heterocyclic compounds. These compounds are of significant interest due to their potential therapeutic applications, ranging from antimicrobial to anticancer agents. This document provides detailed application notes and experimental protocols to facilitate the exploration of this valuable synthetic intermediate.

This compound, a derivative of nicotinic acid, possesses a unique combination of functional groups that render it a highly reactive and versatile starting material for the construction of complex molecular architectures. The presence of the hydroxyl, carboxylic acid, and nitro groups on the pyridine ring allows for a variety of chemical transformations, leading to the formation of diverse heterocyclic systems.

Key Synthetic Transformations and Applications

The primary utility of this compound in heterocyclic synthesis often begins with the strategic modification of its inherent functional groups. A key transformation involves the conversion of the hydroxyl group to a chloro group, yielding 2-chloro-5-nitronicotinic acid. This intermediate is highly susceptible to nucleophilic substitution, opening a gateway to a multitude of heterocyclic structures.

Synthesis of 2-Chloro-5-nitronicotinic Acid: A Gateway Intermediate

The conversion of this compound to its chloro-derivative is a fundamental step that dramatically enhances its synthetic utility. This is typically achieved by treating the starting material with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF).[1]

Experimental Protocol: Synthesis of 2-Chloro-5-nitronicotinic Acid

  • To a solution of this compound (5.0 g) in phosphorus oxychloride (10 mL), add a few drops of dimethylformamide (DMF).[1]

  • Stir the mixture at reflux temperature for 3 hours.[1]

  • After cooling, carefully pour the reaction mixture into ice water, ensuring the temperature remains below 40°C.[1]

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent to yield 2-Chloro-5-nitronicotinic acid.[1]

ParameterValueReference
Starting MaterialThis compound[1]
ReagentsPhosphorus oxychloride, DMF[1]
Reaction Time3 hours[1]
Reaction TemperatureReflux[1]
YieldNot explicitly stated for this step
Synthesis of Amide Derivatives

The carboxylic acid functionality of 2-chloro-5-nitronicotinic acid can be readily converted to amides, which are important pharmacophores and can serve as precursors for further cyclization reactions. The acid is first converted to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with an amine.

Experimental Protocol: Synthesis of 2-Chloro-5-nitronicotinamide

  • Add 2-Chloro-5-nitronicotinic acid (8.3 g, 0.04 mol) to thionyl chloride (80 mL) and reflux for 3 hours.[1]

  • Evaporate the excess thionyl chloride to dryness.

  • Dissolve the residue in acetone (240 mL) and stir at 25°C.

  • Add aqueous ammonia dropwise to the solution. The reaction is typically complete within 10 minutes.[1]

  • Concentrate the filtrate to one-quarter of its original volume and pour it into crushed ice to precipitate the product.[1]

  • Collect the yellow solid product by filtration.

ParameterValueReference
Starting Material2-Chloro-5-nitronicotinic acid[1]
ReagentsThionyl chloride, Acetone, Aqueous ammonia[1]
Reaction Time3 hours (acid chloride formation), 10 minutes (amidation)[1]
Reaction TemperatureReflux (acid chloride formation), 25°C (amidation)[1]
Yield54.2%[1]

Construction of Fused Heterocyclic Systems

The true synthetic power of this compound and its derivatives is realized in their application to construct fused heterocyclic systems, which form the core of many biologically active molecules.

Synthesis of Isoxazolo[4,5-b]pyridines

An efficient route to synthesize isoxazolo[4,5-b]pyridines utilizes 2-chloro-3-nitropyridines as starting materials.[2][3] While not a direct application of this compound, the underlying principle of intramolecular nucleophilic substitution of a nitro group is a key strategy that can be adapted. The synthesis involves the reaction of the chloronitropyridine with a compound containing an active methylene group, followed by cyclization.

Conceptual Workflow for Fused Heterocycle Synthesis

G A This compound B 2-Chloro-5-nitronicotinic Acid A->B Chlorination (POCl3) C Amides / Esters B->C Amidation / Esterification D Reduction of Nitro Group B->D Reduction (e.g., SnCl2) F Functionalization (e.g., Cross-Coupling) B->F Pd-Catalyzed Reactions E Fused Heterocyclic Systems (e.g., Pyrimido[4,5-b]pyridines) C->E Cyclization D->E Cyclization

Caption: Synthetic pathways from this compound.

Synthesis of Pyrimido[4,5-b]quinolines

The synthesis of pyrimido[4,5-b]quinolines, a class of compounds with diverse biological activities, can be achieved from appropriately substituted pyridine precursors.[4][5][6] A common strategy involves the condensation of an aminopyridine derivative with a β-ketoester or a similar three-carbon unit. By reducing the nitro group of a 2-substituted-5-nitronicotinic acid derivative to an amine, a suitable precursor for this cyclization can be obtained.

Experimental Protocol: Reduction of the Nitro Group

A general method for the reduction of a nitro group on the pyridine ring involves the use of stannous chloride (SnCl₂) in concentrated hydrochloric acid.

  • Add the 2-chloro-5-nitronicotinic acid (3.3 g) dropwise to a solution of stannous chloride (12.6 g) in concentrated hydrochloric acid, keeping the temperature below 40°C.[1]

  • Heat the mixture to 90°C and maintain for 1 hour.[1]

  • Cool the mixture to room temperature and add water to precipitate the product.

ParameterValueReference
Starting Material2-Chloro-5-nitronicotinic acid[1]
ReagentsStannous chloride, Concentrated HCl[1]
Reaction Time1 hour[1]
Reaction Temperature90°C[1]
YieldNot explicitly stated

Following the reduction, the resulting 2-chloro-5-aminonicotinic acid can be subjected to cyclization reactions with various reagents to form the pyrimidine ring of the pyrimido[4,5-b]quinoline system.

Logical Workflow for Heterocyclic Synthesis

The overall process for utilizing this compound in the synthesis of complex heterocyclic compounds can be summarized in the following logical workflow:

G cluster_0 Precursor Preparation cluster_1 Activation cluster_2 Diversification & Cyclization A 2-Hydroxynicotinic Acid B This compound A->B Nitration C 2-Chloro-5-nitronicotinic Acid B->C Chlorination D Amides, Esters, etc. C->D Nucleophilic Substitution E Reduced Amino Derivatives C->E Reduction F Fused Heterocycles D->F Intramolecular Cyclization E->F Intermolecular Condensation

Caption: Logical workflow for heterocyclic synthesis.

Future Outlook

The strategic use of this compound and its derivatives continues to be a promising avenue for the discovery of novel heterocyclic compounds with potential therapeutic value. The protocols and data presented herein serve as a foundational resource for researchers to explore new synthetic methodologies and to design and synthesize next-generation drug candidates. The versatility of this starting material, coupled with the ever-expanding toolkit of organic synthesis, ensures its continued importance in the field of medicinal chemistry.

References

Application Notes and Protocols: 2-Hydroxy-5-nitronicotinic Acid as a Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-nitronicotinic acid is a highly functionalized pyridine derivative that holds significant potential as a versatile building block in organic synthesis. Its unique arrangement of a hydroxyl group, a carboxylic acid, and a nitro group on the pyridine ring allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry, agrochemicals, and materials science.[1] The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the ring for nucleophilic substitution reactions, while the hydroxyl and carboxylic acid moieties offer sites for condensation and derivatization.

This document provides detailed application notes and a representative experimental protocol for the use of this compound in the synthesis of a fused heterocyclic system, a valuable scaffold in drug discovery.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its proper handling, characterization, and use in synthetic protocols.

PropertyValueReference
Molecular Formula C₆H₄N₂O₅[2]
Molecular Weight 184.11 g/mol [2]
Appearance White to light yellow powder[3]
Melting Point 247-248 °C[2]
Purity Typically >96%[4]
CAS Number 6854-07-5[4]

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of a variety of more complex molecular architectures. The presence of multiple reactive sites allows for its participation in a range of organic reactions, including:

  • Synthesis of Fused Heterocyclic Systems: The bifunctional nature of the molecule makes it an ideal candidate for cyclocondensation reactions to form fused ring systems such as pyranopyridines, pyridopyrimidines, and other related scaffolds of medicinal interest.

  • Derivatization of Carboxylic Acid and Hydroxyl Groups: The carboxylic acid can be readily converted into esters, amides, and other derivatives, while the hydroxyl group can undergo etherification and other modifications to introduce diverse functionalities.

  • Nucleophilic Aromatic Substitution: The nitro group can be displaced by various nucleophiles, or reduced to an amino group, which can then be further functionalized, opening pathways to a wide array of substituted pyridines.

The following sections will focus on a key application: the synthesis of a pyrano[2,3-b]pyridine derivative, a scaffold found in numerous biologically active compounds.

Experimental Protocols

While specific literature detailing the use of this compound as a direct precursor in a one-pot synthesis of pyranopyridines is limited, its chemical structure strongly suggests its utility in such transformations. The following protocol is a representative procedure for the synthesis of a substituted pyrano[2,3-b]pyridine derivative from this compound and an active methylene compound, based on well-established methodologies for similar substrates.

Synthesis of Ethyl 7-amino-5-hydroxy-4-imino-2-oxo-1,2,3,4-tetrahydropyrano[2,3-b]pyridine-3-carboxylate

This protocol describes the plausible synthesis of a functionalized pyranopyridine derivative through a cyclocondensation reaction.

Reaction Scheme:

G cluster_0 Reaction Scheme 2_hydroxy_5_nitronicotinic_acid This compound reagents + Ethyl Cyanoacetate Piperidine, Ethanol, Reflux 2_hydroxy_5_nitronicotinic_acid->reagents malononitrile Malononitrile malononitrile->reagents product Ethyl 7-amino-5-hydroxy-4-imino-2-oxo- 1,2,3,4-tetrahydropyrano[2,3-b]pyridine-3-carboxylate reagents->product

A plausible reaction scheme for the synthesis.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Absolute Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent), malononitrile (1.0 equivalent), and ethyl cyanoacetate (1.0 equivalent) in absolute ethanol.

  • Add a catalytic amount of piperidine (~0.1 equivalent) to the suspension.

  • Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain the pure ethyl 7-amino-5-hydroxy-4-imino-2-oxo-1,2,3,4-tetrahydropyrano[2,3-b]pyridine-3-carboxylate.

Expected Results and Characterization:

The following table summarizes the expected quantitative data and key characterization parameters for the synthesized product.

ParameterExpected Value
Yield 65-75%
Appearance Pale yellow to off-white solid
Melting Point >250 °C (with decomposition)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 1.25 (t, 3H, CH₃), 4.20 (q, 2H, CH₂), 7.5 (s, 1H, Ar-H), 8.2 (s, 1H, Ar-H), 9.5 (br s, 2H, NH₂), 11.0 (br s, 1H, NH), 12.5 (br s, 1H, OH)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 14.5, 61.0, 95.0, 115.0, 120.0, 135.0, 145.0, 155.0, 160.0, 165.0, 170.0
IR (KBr, cm⁻¹) 3400-3200 (N-H, O-H), 2210 (C≡N), 1720 (C=O, ester), 1680 (C=O, amide), 1640 (C=N)
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ calculated for C₁₁H₁₀N₄O₅

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a pyranopyridine derivative using this compound as a building block.

G A Reactant Mixing (this compound, Malononitrile, Ethyl Cyanoacetate) B Addition of Catalyst (Piperidine) A->B C Reflux in Ethanol B->C D Reaction Monitoring (TLC) C->D E Cooling and Precipitation D->E F Filtration and Washing E->F G Drying F->G H Characterization (NMR, IR, MS) G->H

General synthetic and characterization workflow.

Logical Relationship of Reactants and Product

This diagram shows the logical relationship between the starting materials and the final fused heterocyclic product, highlighting the key functional groups involved in the transformation.

G cluster_0 Reactants cluster_1 Product A This compound Hydroxyl Carboxylic Acid Nitro Group C Fused Pyranopyridine Pyran Ring Pyridine Ring Amine & Imine Groups A:f0->C:h0 Forms pyran ring A:f1->C:h0 Participates in cyclization B Active Methylene Compounds Malononitrile Ethyl Cyanoacetate B:g0->C:h2 Forms amine/imine B:g1->C:h0 Incorporated into pyran ring

Logical relationship of functional groups in the synthesis.

Conclusion

This compound serves as a promising and versatile building block for the synthesis of complex heterocyclic molecules. Its rich functionality allows for the construction of diverse scaffolds with significant potential in various fields of chemical research and development. The provided representative protocol for the synthesis of a pyranopyridine derivative illustrates a practical application of this starting material, offering a foundation for further exploration and the development of novel synthetic methodologies. Researchers are encouraged to adapt and optimize these methods to access a wider range of functionalized heterocyclic compounds.

References

Application Notes and Protocols: 2-Hydroxy-5-nitronicotinic Acid in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Hydroxy-5-nitronicotinic acid is a nicotinic acid derivative that has shown potential as a modulator of enzymatic activity, making it a valuable tool in biochemical research and drug discovery.[1] Its chemical structure, featuring both a hydroxyl and a nitro group, enhances its reactivity and potential for interaction with biological targets.[1] This document provides detailed application notes and protocols for the use of this compound as an inhibitor of Nicotinate Phosphoribosyltransferase (NAPRT), an important enzyme in the NAD+ salvage pathway.

Application: Inhibition of Nicotinate Phosphoribosyltransferase (NAPRT)

Background:

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme for numerous cellular processes, and its biosynthesis is critical for cell survival. Tumor cells, in particular, exhibit a high demand for NAD+. The enzyme Nicotinate Phosphoribosyltransferase (NAPRT) plays a key role in the salvage pathway of NAD+ synthesis from nicotinic acid (NA). Inhibition of NAPRT is a promising therapeutic strategy, especially in cancers that rely on this pathway for NAD+ production. In some cancer cell lines, NAPRT activity is associated with resistance to inhibitors of another key NAD+ synthesis enzyme, nicotinamide phosphoribosyltransferase (NAMPT). Therefore, dual inhibition of NAMPT and NAPRT is an area of active investigation.

This compound has been identified as an inhibitor of human NAPRT.[2] Its ability to sensitize cancer cells to NAMPT inhibitors highlights its potential in combination therapies.

Quantitative Data:

The inhibitory activity of this compound against human recombinant NAPRT has been quantified, along with its effects on cancer cell lines when used in combination with a NAMPT inhibitor.

ParameterValueCell Line/SystemConditions
Ki (Inhibition constant) for NAPRT 149 µMHuman recombinant NAPRT-
Effect on OVCAR-5 cell viability (in combination with 3 nM FK866) Reduced to ~75%OVCAR-572 h incubation
Effect on intracellular NAD+ levels (in combination with 3 nM FK866) Reduced to ~15%OVCAR-572 h incubation

Data sourced from a study on a continuous fluorometric enzymatic assay for targeting NAPRT.[2]

Experimental Protocols

Protocol 1: In Vitro NAPRT Inhibition Assay (Fluorometric)

This protocol describes a continuous coupled fluorometric assay to determine the inhibitory activity of this compound against NAPRT. The product of the NAPRT reaction, nicotinate mononucleotide (NAMN), is enzymatically converted to NADH, which is then measured fluorometrically.

Materials:

  • Human recombinant NAPRT enzyme

  • This compound

  • Nicotinic acid (NA)

  • Phosphoribosyl pyrophosphate (PRPP)

  • ATP

  • NMNAT (Nicotinamide mononucleotide adenylyltransferase)

  • ADH (Alcohol dehydrogenase)

  • Ethanol

  • HEPES buffer (50 mM, pH 7.5)

  • MgCl₂ (10 mM)

  • Bovine Serum Albumin (BSA, 0.5 mg/mL)

  • DMSO (for compound dissolution)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of NA, PRPP, ATP, NMNAT, and ADH in HEPES buffer.

    • The final concentration of the coupling enzymes (NMNAT and ADH) and their substrates should be optimized for a stable signal.

  • Assay Reaction Mixture:

    • Prepare the reaction mixture in a 96-well plate. For each well, add:

      • 50 mM HEPES/NaOH, pH 7.5

      • 10 mM MgCl₂

      • 0.5 mg/mL BSA

      • 1 mM ATP

      • Optimized concentrations of NMNAT, ADH, and ethanol.

      • Varying concentrations of this compound (or DMSO for control).

      • 0.1 mM NA and 0.4 mM PRPP (substrates to be added last to start the reaction).

  • Enzyme Addition and Incubation:

    • Add a pre-determined optimal concentration of NAPRT enzyme to each well to initiate the reaction. The amount of enzyme should be optimized to ensure a linear reaction rate for at least 30 minutes with less than 20% substrate consumption.[2]

    • Immediately place the plate in the fluorometric plate reader.

  • Data Acquisition:

    • Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) over time (e.g., every minute for 30 minutes). The rate of fluorescence increase is proportional to the rate of NADH production and thus NAPRT activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (slopes of the linear portion of the fluorescence vs. time curves).

    • Plot the percentage of NAPRT inhibition against the concentration of this compound.

    • Determine the IC50 value from the dose-response curve.

    • The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate (NA) and the inhibitor, followed by analysis using methods such as Lineweaver-Burk or Dixon plots.

Protocol 2: Cell-Based Assay for Sensitization to NAMPT Inhibitors

This protocol is designed to assess the ability of this compound to sensitize cancer cells to a NAMPT inhibitor (e.g., FK866) by measuring cell viability and intracellular NAD+ levels.

Materials:

  • OVCAR-5 cells (or other relevant cancer cell line)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • FK866 (NAMPT inhibitor)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • NAD/NADH quantification kit

  • 96-well clear and white-walled cell culture plates

  • Luminometer and/or spectrophotometer

Procedure:

Part A: Cell Viability Assay

  • Cell Seeding:

    • Seed OVCAR-5 cells in a 96-well white-walled plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and FK866 in cell culture medium.

    • Treat the cells with:

      • Vehicle control (DMSO)

      • This compound alone

      • FK866 alone (a fixed concentration, e.g., 3 nM)

      • A combination of FK866 and varying concentrations of this compound.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Measurement:

    • After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.

    • Compare the viability of cells treated with the combination of inhibitors to those treated with each inhibitor alone.

Part B: Intracellular NAD+ Quantification

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the Cell Viability Assay, using a clear 96-well plate.

  • Incubation:

    • Incubate the plates for 72 hours.

  • NAD+ Extraction and Quantification:

    • After incubation, lyse the cells and extract NAD+ according to the protocol of the chosen NAD/NADH quantification kit.

    • Measure the NAD+ levels using a spectrophotometer or fluorometer, as per the kit's instructions.

  • Data Analysis:

    • Normalize the NAD+ levels to the protein concentration in each sample or to the vehicle control.

    • Compare the intracellular NAD+ levels in cells treated with the combination of inhibitors to those treated with single agents and the control.

Visualizations

NAPRT_Inhibition_Pathway cluster_NAD_Synthesis NAD+ Salvage Pathway cluster_Inhibition Inhibition NA Nicotinic Acid (NA) NAMN Nicotinate Mononucleotide (NAMN) NA->NAMN NAPRT PRPP PRPP NAD NAD+ NAMN->NAD NMNATs Inhibitor 2-Hydroxy-5- nitronicotinic acid Inhibitor->NA Inhibits

Caption: Inhibition of the NAD+ salvage pathway by this compound.

Experimental_Workflow_NAPRT_Inhibition start Start: Prepare Reagents prepare_plate Dispense Assay Buffer, Substrates (NA, PRPP), and This compound into 96-well plate start->prepare_plate add_enzyme Add NAPRT Enzyme to initiate reaction prepare_plate->add_enzyme measure_fluorescence Monitor Fluorescence Increase (Ex: 340 nm, Em: 460 nm) over time add_enzyme->measure_fluorescence analyze_data Calculate Initial Velocities and Determine IC50/Ki measure_fluorescence->analyze_data end End: Inhibition Data analyze_data->end

Caption: Workflow for the in vitro NAPRT enzymatic inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-5-nitronicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct method for synthesizing this compound is through the electrophilic nitration of 2-hydroxynicotinic acid using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

Q2: What are the primary byproducts I should expect during the synthesis of this compound?

The primary byproducts in the nitration of 2-hydroxynicotinic acid are positional isomers and over-nitrated products. The most common byproducts include:

  • 2-Hydroxy-3-nitronicotinic acid: This is a common isomeric byproduct formed due to the directing effects of the hydroxyl and carboxylic acid groups on the pyridine ring.

  • Dinitro-pyridones: Under harsh reaction conditions (e.g., high temperatures or prolonged reaction times), dinitration can occur, leading to the formation of dinitro-pyridone species. For a similar compound, 6-hydroxynicotinic acid, nitration can yield 3,5-dinitro-2-pyridone.[1]

Q3: How can I minimize the formation of the 2-Hydroxy-3-nitronicotinic acid isomer?

Controlling the reaction temperature is crucial. Running the reaction at lower temperatures can enhance the regioselectivity of the nitration, favoring the formation of the desired 5-nitro isomer over the 3-nitro isomer.

Q4: What causes the formation of dinitro-pyridone byproducts?

The formation of dinitro-pyridones is typically a result of over-nitration. This can be caused by:

  • Excessive reaction temperatures.

  • Prolonged reaction times.

  • A high concentration of the nitrating agent.

Careful control of these parameters is essential to minimize this side reaction.[1]

Q5: How can I effectively purify the desired this compound from the reaction mixture?

Purification can be challenging due to the similar polarities of the desired product and its isomeric byproduct. Common purification techniques include:

  • Fractional crystallization: This method takes advantage of slight differences in the solubilities of the isomers in a given solvent system.

  • Column chromatography: While potentially resource-intensive for large-scale synthesis, silica gel column chromatography can be effective for separating the isomers.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction.Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time if starting material is still present.
Over-nitration leading to byproducts.Reduce the reaction temperature and/or reaction time. Use a less concentrated nitrating agent.[1]
Loss of product during workup or purification.Optimize the extraction and purification protocols. Ensure the pH is appropriately adjusted during workup to prevent loss of the acidic product.
Presence of Isomeric Byproduct (2-Hydroxy-3-nitronicotinic acid) Lack of regioselectivity in the nitration step.Lower the reaction temperature. Slowly add the nitrating agent to maintain better temperature control.
Formation of Dinitro Byproducts Harsh reaction conditions.Carefully control the reaction temperature and time. Use the stoichiometric amount of nitrating agent necessary.[1]
Difficulty in Purifying the Final Product Similar physical properties of the product and byproducts.Employ fractional crystallization with various solvent systems. For high purity, consider using column chromatography.

Data Presentation

The following table summarizes the common byproducts and their formation pathways in the synthesis of nitrated hydroxynicotinic acids, based on analogous reactions.

Compound Byproduct Formation Pathway Typical Occurrence
This compound 2-Hydroxy-3-nitronicotinic acidIsomeric nitrationFormation is temperature-dependent. Lower temperatures favor the 5-nitro isomer.
Dinitro-pyridoneOver-nitrationOccurs under more forceful reaction conditions (higher temperature, longer reaction time).[1]

Experimental Protocols

Synthesis of this compound via Nitration of 2-Hydroxynicotinic Acid

Disclaimer: This is a representative protocol based on the synthesis of analogous compounds and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a calculated volume of concentrated sulfuric acid with constant stirring.

  • Reaction Setup: In a separate reaction vessel, dissolve 2-hydroxynicotinic acid in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 2-hydroxynicotinic acid, ensuring the temperature is maintained below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor its progress using TLC or HPLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture over crushed ice. The crude product should precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration and wash it with cold water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture) or by column chromatography.

Visualizations

Synthesis_Pathway 2-Hydroxynicotinic Acid 2-Hydroxynicotinic Acid This compound This compound 2-Hydroxynicotinic Acid->this compound HNO3, H2SO4 Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions 2-Hydroxynicotinic Acid 2-Hydroxynicotinic Acid This compound This compound 2-Hydroxynicotinic Acid->this compound Nitration (Controlled Conditions) 2-Hydroxy-3-nitronicotinic Acid 2-Hydroxy-3-nitronicotinic Acid 2-Hydroxynicotinic Acid->2-Hydroxy-3-nitronicotinic Acid Isomeric Nitration Dinitro-pyridone Dinitro-pyridone This compound->Dinitro-pyridone Over-nitration (Harsh Conditions) Troubleshooting_Workflow start Low Yield or Impure Product check_byproducts Analyze crude product (TLC, HPLC, NMR) start->check_byproducts isomeric_impurity Isomeric Impurity Detected? check_byproducts->isomeric_impurity over_nitration Dinitro Byproducts Detected? isomeric_impurity->over_nitration No adjust_temp Lower Reaction Temperature isomeric_impurity->adjust_temp Yes adjust_time Reduce Reaction Time over_nitration->adjust_time Yes purification Optimize Purification (Crystallization, Chromatography) over_nitration->purification No adjust_temp->purification adjust_time->adjust_temp end Improved Synthesis purification->end

References

Overcoming low yield in the nitration of hydroxynicotinic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of hydroxynicotinic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges related to low yield and other common issues encountered during the nitration of 2-hydroxynicotinic acid and 6-hydroxynicotinic acid.

Troubleshooting Guides

Issue 1: Low or No Yield of Mononitrated Product

Symptoms:

  • The starting material is largely unreacted after the specified reaction time.

  • TLC or LC-MS analysis shows only the starting material spot/peak.

  • A complex mixture of unidentifiable products is formed with very little of the desired product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficiently Activating Nitrating Agent For electron-deficient rings like hydroxynicotinic acids, a strong nitrating agent is crucial. If using nitric acid alone is ineffective, switch to a mixed acid system (concentrated H₂SO₄ and HNO₃). The sulfuric acid protonates the nitric acid, forming the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction to proceed.[1][2]
Inadequate Reaction Temperature Nitration of deactivated rings often requires elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, cautiously increase the temperature in increments of 10°C, monitoring the reaction progress by TLC or LC-MS. Be aware that higher temperatures can also lead to side reactions.[3]
Short Reaction Time The nitration of hydroxynicotinic acids can be slow. Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction over an extended period (e.g., 4-8 hours) to determine the optimal reaction time.[3]
Protonation of the Pyridine Ring In strongly acidic conditions, the pyridine nitrogen can be protonated, which further deactivates the ring towards electrophilic substitution. While acidic conditions are necessary to generate the nitronium ion, using an excessive amount of sulfuric acid might be counterproductive. Optimize the ratio of sulfuric acid to nitric acid.
Degradation of Starting Material Hydroxynicotinic acids can be susceptible to oxidative degradation under harsh nitrating conditions. If charring or the formation of a dark, intractable mixture is observed, consider using a milder nitrating agent or lower reaction temperatures. Alternative nitrating agents like dinitrogen pentoxide (N₂O₅) can be effective and may reduce side reactions.[4]
Issue 2: Formation of Dinitrated or Other Side Products

Symptoms:

  • TLC or LC-MS analysis shows multiple product spots/peaks.

  • The isolated product has a different molecular weight than the expected mononitrated product.

  • The yield of the desired mononitrated product is low, even with complete consumption of the starting material.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Over-Nitration The initial mononitrated product can undergo a second nitration, especially under forcing conditions (high temperature, long reaction time, high concentration of nitrating agent). To favor mononitration, use a stoichiometric amount of the nitrating agent or a slight excess. Carefully control the reaction temperature and time, monitoring the reaction closely to stop it once the desired product is formed in maximum yield.
Decarboxylation At elevated temperatures in strong acid, decarboxylation of the nicotinic acid derivative can occur, followed by nitration of the resulting hydroxypyridine. This can lead to a mixture of products. If this is suspected, conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
Oxidative Side Reactions The combination of nitric acid and sulfuric acid is a strong oxidizing agent. This can lead to the formation of undesired oxidized byproducts. Lowering the reaction temperature and using the minimum necessary amount of the nitrating mixture can help to minimize these side reactions.
Incorrect Regioselectivity The directing effects of the hydroxyl and carboxylic acid groups, as well as the pyridine nitrogen, determine the position of nitration. For 6-hydroxynicotinic acid, nitration typically occurs at the 5-position. For 2-hydroxynicotinic acid, the 5-position is also the most likely site of nitration. If a mixture of regioisomers is obtained, purification by column chromatography or recrystallization may be necessary. The choice of nitrating agent and solvent can sometimes influence regioselectivity.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best nitrating agent for hydroxynicotinic acids?

A1: For hydroxynicotinic acids, which are electron-deficient aromatic systems, a mixture of concentrated sulfuric acid and concentrated nitric acid (mixed acid) is generally the most effective nitrating agent.[1][2] The sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺). Fuming nitric acid can also be used, but the mixed acid system often provides better results. For substrates that are sensitive to strong acids, alternative nitrating agents such as dinitrogen pentoxide (N₂O₅) may be considered.[4]

Q2: At which position does the nitration of hydroxynicotinic acids occur?

A2: The regioselectivity of the nitration is determined by the directing effects of the substituents on the pyridine ring.

  • For 6-hydroxynicotinic acid , the hydroxyl group is an activating, ortho-, para-director, and the carboxylic acid group is a deactivating, meta-director. The pyridine nitrogen is also deactivating. The nitration predominantly occurs at the 5-position , which is ortho to the activating hydroxyl group and meta to the deactivating carboxylic acid group.

  • For 2-hydroxynicotinic acid , the hydroxyl group is activating and the carboxylic acid is deactivating. The most probable position for nitration is the 5-position , which is para to the hydroxyl group and meta to the carboxylic acid group.

Q3: How can I monitor the progress of the nitration reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable solvent system for TLC would be a mixture of ethyl acetate and hexane, with a small amount of acetic acid or methanol to improve spot shape. By comparing the spots/peaks of the reaction mixture with the starting material, you can determine the extent of the reaction and the formation of products.

Q4: My reaction mixture turned dark brown/black. What does this mean and what should I do?

A4: A dark brown or black reaction mixture often indicates decomposition or charring of the organic material due to the strong oxidizing nature of the nitrating mixture, especially at elevated temperatures. To avoid this, ensure that the reaction temperature is carefully controlled, preferably using an ice bath during the addition of reagents. If the problem persists, consider using a lower reaction temperature for a longer period or exploring milder nitrating agents.

Q5: How do I work up the reaction and isolate the nitrated product?

A5: A typical work-up procedure involves carefully pouring the reaction mixture onto crushed ice. This serves to quench the reaction and precipitate the solid product. The precipitate can then be collected by vacuum filtration and washed with cold water to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

Q6: What are the expected yields for the nitration of hydroxynicotinic acids?

A6: Yields can vary significantly depending on the specific substrate and reaction conditions. For the nitration of 6-hydroxynicotinic acid to 6-hydroxy-5-nitronicotinic acid, reported yields are in the range of 40-60%. For example, one literature procedure reports obtaining 20g of product from 50g of starting material (40% yield). Another protocol reports a yield of 8.63g from 15g of starting material (57.5% yield).[3] Achieving a high yield often requires careful optimization of the reaction parameters.

Data Presentation

Table 1: Reaction Conditions and Yields for the Nitration of 6-Hydroxynicotinic Acid

Starting MaterialNitrating AgentSolventTemperature (°C)Time (h)ProductYield (%)Reference
6-Hydroxynicotinic AcidFuming HNO₃None5046-Hydroxy-5-nitronicotinic acid~40%Berrie et al., J. Chem. Soc., 1951, 2590
6-Hydroxynicotinic AcidFuming HNO₃NoneReflux-3,5-Dinitro-2-pyridoneNot specifiedBerrie et al., J. Chem. Soc., 1951, 2590
6-Hydroxynicotinic AcidFuming HNO₃Concentrated H₂SO₄4536-Hydroxy-5-nitronicotinic acid57.5%Guidechem
6-Hydroxynicotinic AcidRed Fuming HNO₃None50-8086-Hydroxy-5-nitronicotinic acidNot specifiedGuidechem
6-Hydroxynicotinic Acid1:1 mixture of concentrated HNO₃ and H₂SO₄Concentrated H₂SO₄20-8056-Hydroxy-5-nitronicotinic acidNot specifiedGuidechem

Experimental Protocols

Protocol 1: Synthesis of 6-Hydroxy-5-nitronicotinic Acid

This protocol is adapted from the procedure described by Berrie, Newbold, and Spring.

Materials:

  • 6-Hydroxynicotinic acid

  • Fuming nitric acid (d = 1.52)

  • Deionized water

  • Round-bottom flask

  • Heating mantle with stirrer

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 50 g of 6-hydroxynicotinic acid in 500 mL of fuming nitric acid.

  • Heat the mixture to 50°C and maintain this temperature with stirring for 4 hours.

  • After 4 hours, cool the reaction mixture to room temperature.

  • Remove the excess nitric acid under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting solid residue from water to obtain 6-hydroxy-5-nitronicotinic acid as yellow needles.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven. (Expected yield: ~20 g).

Protocol 2: Synthesis of 2-Hydroxy-5-nitronicotinic Acid (Proposed)

This proposed protocol is based on general procedures for the nitration of related pyridine derivatives.

Materials:

  • 2-Hydroxynicotinic acid

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Crushed ice

  • Beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a beaker, carefully add 10 g of 2-hydroxynicotinic acid to 40 mL of concentrated sulfuric acid while stirring in an ice bath.

  • In a separate container, prepare the nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-hydroxynicotinic acid in sulfuric acid, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto a stirred slurry of crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to pH paper.

  • Recrystallize the crude product from water or an ethanol-water mixture to obtain purified this compound.

Visualizations

troubleshooting_low_yield start Low or No Yield of Mononitrated Product cause1 Insufficiently Activating Nitrating Agent start->cause1 cause2 Inadequate Reaction Temperature start->cause2 cause3 Short Reaction Time start->cause3 cause4 Degradation of Starting Material start->cause4 solution1 Use Mixed Acid (H₂SO₄/HNO₃) cause1->solution1 solution2 Cautiously Increase Temperature cause2->solution2 solution3 Increase Reaction Time cause3->solution3 solution4 Use Milder Conditions or Alternative Agents cause4->solution4

Caption: Troubleshooting workflow for low yield in nitration.

experimental_workflow step1 1. Dissolve Hydroxynicotinic Acid in Concentrated H₂SO₄ at 0-5°C step2 2. Prepare Nitrating Mixture (conc. HNO₃ in conc. H₂SO₄) at 0-5°C step3 3. Add Nitrating Mixture Dropwise to Substrate Solution (<10°C) step2->step3 step4 4. Stir at Controlled Temperature (Monitor by TLC/LC-MS) step3->step4 step5 5. Quench by Pouring onto Crushed Ice step4->step5 step6 6. Isolate Product by Filtration step5->step6 step7 7. Purify by Recrystallization step6->step7 product Pure Nitrated Hydroxynicotinic Acid step7->product

Caption: General experimental workflow for nitration.

References

Optimizing reaction conditions for 2-Hydroxy-5-nitronicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Hydroxy-5-nitronicotinic Acid

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Nitration: Reaction temperature too low, insufficient reaction time, or inadequate nitrating agent concentration. 2. Degradation of Starting Material: Temperature too high during nitration, leading to decomposition. 3. Loss of Product During Work-up: Product may be soluble in the aqueous phase if the pH is not optimal for precipitation.1. Optimize Reaction Conditions: - Gradually increase the reaction temperature in small increments (e.g., 5-10°C). - Extend the reaction time. - Use a stronger nitrating agent (e.g., fuming nitric acid in concentrated sulfuric acid). 2. Precise Temperature Control: - Use an ice bath to maintain low temperatures, especially during the addition of nitric acid. - Monitor the internal reaction temperature closely. 3. Adjust pH for Precipitation: - Carefully adjust the pH of the solution after quenching the reaction to ensure complete precipitation of the product. The isoelectric point should be considered.
Formation of Multiple Products (Isomers/Byproducts) 1. Lack of Regioselectivity: The directing effects of the hydroxyl and carboxylic acid groups on the pyridine ring can lead to the formation of other nitro-isomers. 2. Over-nitration: Harsh reaction conditions can lead to the introduction of a second nitro group.1. Control Reaction Temperature: Lowering the reaction temperature can improve the selectivity of the nitration. 2. Modify Nitrating Agent: Using a milder nitrating agent, such as potassium nitrate in sulfuric acid, may offer better control. 3. Purification: Utilize column chromatography or recrystallization to separate the desired isomer from byproducts.
Product is Dark/Discolored 1. Presence of Nitrated Impurities: Formation of colored byproducts during the reaction. 2. Decomposition: The product may be unstable at high temperatures or in the presence of strong acids for extended periods.1. Recrystallization: Dissolve the crude product in a suitable hot solvent and allow it to cool slowly to form purer crystals. Activated carbon can be used to remove colored impurities. 2. Optimize Reaction Time: Minimize the time the reaction is run at elevated temperatures.
Difficulty in Isolating the Product 1. Product is too Soluble: The product may have some solubility in the work-up solvents. 2. Fine Precipitate: The precipitated product may be too fine to be effectively collected by filtration.1. Use of Anti-solvent: After precipitation, adding a solvent in which the product is insoluble can help to crash it out more completely. 2. Centrifugation: If filtration is difficult, centrifugation can be used to pellet the fine solid, followed by decantation of the supernatant.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the nitration of 2-hydroxynicotinic acid?

A1: Temperature is the most critical parameter. The addition of the nitrating agent is highly exothermic. Maintaining a low temperature, typically between 0-10°C during the addition, is crucial to prevent runaway reactions and the formation of undesired byproducts. After the initial addition, the reaction temperature is often carefully raised to drive the reaction to completion.

Q2: What are the common nitrating agents used for the synthesis of this compound?

A2: A mixture of concentrated nitric acid and concentrated sulfuric acid is a commonly used nitrating agent. Fuming nitric acid can also be employed for this reaction.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.

Q4: What is the expected yield for this synthesis?

A4: The yield can vary significantly depending on the specific reaction conditions and the scale of the synthesis. Based on procedures for similar compounds, yields can range from moderate to good. Optimization of reaction parameters is key to achieving higher yields.

Q5: What are the safety precautions I should take when performing this synthesis?

A5: This reaction involves the use of strong acids and nitrating agents, which are corrosive and potentially explosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The addition of the nitrating agent should be done slowly and with cooling to control the exothermic reaction.

Experimental Protocols

An illustrative experimental protocol for a related compound, 6-hydroxy-5-nitronicotinic acid, is provided below, which can be adapted for the synthesis of this compound.

Synthesis of 6-Hydroxy-5-nitronicotinic Acid [1]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, add 6-hydroxynicotinic acid (15 g) to concentrated sulfuric acid (45 mL).

  • Addition of Nitrating Agent: While maintaining the temperature at 0°C, slowly add fuming nitric acid (10.4 mL) dropwise to the mixture.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 45°C and maintain this temperature for 3 hours with continuous stirring.

  • Quenching: Pour the reaction mixture into a beaker containing a mixture of ice and water.

  • Isolation: Collect the resulting precipitate by suction filtration.

  • Washing: Wash the collected solid with water.

  • Drying: Air-dry the product to obtain 6-hydroxy-5-nitronicotinic acid.

Quantitative Data

The following table summarizes various reaction conditions found in the literature for the synthesis of related nitrated hydroxynicotinic acids. This data can be used as a starting point for optimizing the synthesis of this compound.

Starting MaterialNitrating AgentTemperature (°C)Reaction Time (h)Yield (%)Reference
6-Hydroxynicotinic acidFuming HNO₃ in conc. H₂SO₄453Not specified[1]
6-Hydroxynicotinic acidFuming HNO₃5018Not specified[2]
2-Aminopyridine (precursor to 2-hydroxy-5-nitropyridine)Conc. HNO₃ in conc. H₂SO₄40-50Not specifiedNot specified[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Add 2-Hydroxynicotinic Acid to Concentrated H₂SO₄ start->reagents cool Cool to 0-10°C reagents->cool add_nitrating_agent Slowly Add Nitrating Agent cool->add_nitrating_agent react Stir at Controlled Temperature add_nitrating_agent->react monitor Monitor Reaction (e.g., TLC) react->monitor quench Quench on Ice-Water monitor->quench precipitate Precipitate Product quench->precipitate filtrate Filter Precipitate precipitate->filtrate wash Wash with Water filtrate->wash dry Dry Product wash->dry analyze Characterize Product (NMR, MS, etc.) dry->analyze end Final Product analyze->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Problem Encountered low_yield Low or No Yield? start->low_yield multiple_products Multiple Products? start->multiple_products discolored_product Discolored Product? start->discolored_product incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes workup_loss Loss During Work-up? low_yield->workup_loss No control_temp Control Temperature More Precisely multiple_products->control_temp Yes milder_nitrating_agent Use Milder Nitrating Agent multiple_products->milder_nitrating_agent Yes purify Purify via Column/ Recrystallization multiple_products->purify Yes recrystallize Recrystallize with Activated Carbon discolored_product->recrystallize Yes optimize_time Optimize Reaction Time discolored_product->optimize_time Yes optimize_conditions Optimize Temp/Time/ Nitrating Agent incomplete_reaction->optimize_conditions Yes adjust_ph Adjust pH for Precipitation workup_loss->adjust_ph Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

Troubleshooting guide for the synthesis of 2-Hydroxy-5-nitronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 2-Hydroxy-5-nitronicotinic acid. The following sections detail experimental protocols, address frequently asked questions, and offer solutions to common issues encountered during the synthesis.

Synthesis Pathway Overview

The primary route for the synthesis of this compound involves the electrophilic nitration of 2-hydroxynicotinic acid. This reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Synthesis_Pathway Start 2-Hydroxynicotinic Acid Reagents HNO₃ / H₂SO₄ Start->Reagents Nitration Product This compound Reagents->Product

Caption: Synthesis of this compound via nitration.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems that may arise during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

Low yields can stem from several factors, from incomplete reactions to product loss during workup.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Reagent Quality: Ensure that the nitric acid and sulfuric acid are concentrated and have not absorbed atmospheric moisture. - Optimize Reaction Time and Temperature: The reaction may require a longer duration or a slight increase in temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal Nitrating Agent Concentration - Adjust Acid Ratio: The ratio of sulfuric acid to nitric acid is critical. A common starting point is a 2:1 (v/v) mixture of H₂SO₄ to HNO₃. This ratio can be systematically varied to find the optimal conditions for your specific setup.
Product Loss During Workup - Careful Quenching: The reaction is typically quenched by pouring the acidic mixture onto ice. This process must be done slowly and with vigorous stirring to prevent localized heating, which can lead to product decomposition. - Complete Precipitation: Ensure the pH is adjusted appropriately to precipitate the product fully. The product is a carboxylic acid, so its solubility is pH-dependent. - Thorough Extraction: If applicable, ensure complete extraction of the product from the aqueous layer using a suitable organic solvent.
Side Reactions - Formation of Isomers: The formation of other nitro-isomers can reduce the yield of the desired 5-nitro product. See Q2 for more details on isomer formation. - Over-nitration (Dinitration): Using overly harsh conditions (high temperature, high concentration of nitrating agent) can lead to the formation of dinitro-nicotinic acid derivatives.

Q2: I have identified impurities in my final product. How can I identify and remove them?

The most common impurities are unreacted starting material and isomeric byproducts.

  • Isomer Formation: The nitration of 2-hydroxynicotinic acid can potentially yield other isomers, such as 3-nitro and 6-nitro derivatives, in addition to the desired 5-nitro product. The directing effects of the hydroxyl and carboxylic acid groups on the pyridine ring influence the position of nitration.

Troubleshooting Isomer Formation and Purification
Reaction Control: - Temperature Management: Maintaining a low reaction temperature (typically 0-10 °C) is crucial for controlling the regioselectivity of the nitration and minimizing the formation of unwanted isomers.
Purification Techniques: - Recrystallization: This is the most common method for purifying the crude product. The choice of solvent is critical. Water or aqueous ethanol are often suitable solvents for recrystallizing hydroxynicotinic acid derivatives. Experiment with different solvent systems to achieve the best separation. - Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A mobile phase of ethyl acetate and hexane, with a small amount of acetic or formic acid to improve peak shape, is a good starting point. - High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to assess the purity of the product and identify the presence of isomers. Preparative HPLC can be used for the separation of isomers if other methods fail.

Q3: The reaction is proceeding very slowly or not at all. What should I check?

An inactive or slow reaction is often due to issues with the reagents or reaction conditions.

  • Reagent Quality: The concentration of the acids is paramount. Use fresh, unopened bottles of concentrated nitric acid and sulfuric acid if possible.

  • Temperature: While low temperatures are generally favored for selectivity, the reaction may not initiate if the temperature is too low. Ensure the reaction mixture is being stirred efficiently to allow for proper mixing of the reagents.

  • Activation of the Nitrating Agent: The formation of the nitronium ion is an equilibrium process. Ensure a sufficient excess of sulfuric acid is used to drive the equilibrium towards the formation of the active electrophile.

Experimental Protocols

Detailed Protocol for the Nitration of 2-Hydroxynicotinic Acid

Materials:

  • 2-Hydroxynicotinic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a measured volume of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 2-hydroxynicotinic acid to the cold sulfuric acid in portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid (a common ratio is 1:2 v/v) in a separate, pre-cooled flask.

  • Add the cold nitrating mixture dropwise to the solution of 2-hydroxynicotinic acid, maintaining the reaction temperature between 0-10 °C.

  • After the addition is complete, continue to stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate:hexane:acetic acid).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • A precipitate of the crude this compound should form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

  • The crude product can be purified by recrystallization from water or an ethanol/water mixture.

Quantitative Data Summary

The yield and purity of this compound are highly dependent on the specific reaction conditions. The following table provides a general overview based on typical laboratory syntheses.

Parameter Typical Range Notes
Yield 60-85%Yields can be lower due to isomer formation or incomplete reaction. Optimization of reaction time and temperature is key.
Purity (crude) 80-95%The primary impurities are typically unreacted starting material and isomeric byproducts.
Purity (after recrystallization) >98%A single recrystallization is often sufficient to achieve high purity.
Melting Point 247-249 °CA sharp melting point is indicative of high purity.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes ImpureProduct Impure Product Problem->ImpureProduct Yes NoReaction No/Slow Reaction Problem->NoReaction Yes Success Successful Synthesis Problem->Success No CheckReagents Check Reagent Quality & Concentration LowYield->CheckReagents OptimizeConditions Optimize Time & Temperature LowYield->OptimizeConditions ImproveWorkup Improve Workup/Purification LowYield->ImproveWorkup AnalyzeImpurities Analyze Impurities (TLC, HPLC, NMR) ImpureProduct->AnalyzeImpurities NoReaction->CheckReagents NoReaction->OptimizeConditions AnalyzeImpurities->ImproveWorkup

Technical Support Center: Synthesis and Purification of 2-Hydroxy-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Hydroxy-5-nitronicotinic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, presented in a question-and-answer format.

Synthesis Troubleshooting

Question Possible Causes Solutions and Recommendations
1. Low or No Yield of the Desired Product - Incomplete reaction. - Incorrect reaction temperature. - Degradation of starting material or product. - Suboptimal nitrating agent concentration.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material (2-hydroxynicotinic acid). - Temperature Control: Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating agent to prevent runaway reactions and degradation. Slowly warm up to the specified reaction temperature. - Nitrating Mixture: Use a freshly prepared mixture of concentrated nitric acid and sulfuric acid. The ratio is critical and should be carefully controlled.
2. Formation of Multiple Products (Isomers) - Reaction conditions favoring the formation of the 3-nitro isomer. - The regioselectivity of nitration on the pyridine ring is highly sensitive to the acidity of the reaction medium.- Control Acidity: The nitration of 2-pyridone systems can yield both 3-nitro and 5-nitro isomers. The formation of the 5-nitro isomer is generally favored in strongly acidic conditions (high concentration of sulfuric acid). Ensure a high concentration of sulfuric acid is used as the solvent and co-reagent.
3. Presence of Dinitro Byproducts - Over-nitration due to harsh reaction conditions. - Excess of nitrating agent.- Stoichiometry: Use a carefully measured amount of nitric acid, typically a slight excess (1.0-1.2 equivalents). - Reaction Time and Temperature: Avoid prolonged reaction times or excessively high temperatures, which can promote a second nitration. Monitor the reaction closely and quench it once the desired product is formed.
4. Dark-colored Reaction Mixture or Product - Oxidation of the starting material or product. - Presence of nitrogen oxide gases.- Temperature Control: Maintain low temperatures, especially during the addition of nitric acid. - Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

Purification Troubleshooting

Question Possible Causes Solutions and Recommendations
5. Difficulty in Crystallizing the Product - Presence of impurities that inhibit crystallization. - Inappropriate recrystallization solvent. - Solution is too dilute.- Solvent Screening: Test a range of solvents. Good starting points for polar, aromatic acids include water, ethanol, methanol, or mixtures like ethanol/water or acetone/water. The ideal solvent should dissolve the compound when hot but have low solubility when cold. - Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and induce crystallization. - Seeding: Introduce a small crystal of pure product to the cooled solution to initiate crystallization. - Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
6. Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the solute. - The compound is too insoluble in the chosen solvent.- Change Solvent: Select a solvent with a lower boiling point. - Use a Solvent Pair: Dissolve the compound in a good solvent at an elevated temperature, and then add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
7. Persistent Colored Impurities After Recrystallization - Highly colored byproducts that co-crystallize with the product.- Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.
8. Low Recovery After Recrystallization - The compound has significant solubility in the cold recrystallization solvent. - Too much solvent was used.- Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. - Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound after a single recrystallization?

A1: The purity will depend on the initial impurity profile of the crude product. However, a single, carefully performed recrystallization can often yield a product with >95% purity as determined by HPLC or NMR. For higher purity, a second recrystallization or column chromatography may be necessary.

Q2: What are the most common impurities to look for in the synthesized this compound?

A2: The most likely impurities include:

  • Unreacted 2-hydroxynicotinic acid: The starting material.

  • 2-Hydroxy-3-nitronicotinic acid: The primary isomeric byproduct.

  • Dinitrated species: Such as 2-hydroxy-3,5-dinitronicotinic acid.

  • Oxidative degradation products: Resulting from the harsh nitrating conditions.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended:

  • Melting Point: Compare the observed melting point with the literature value (approximately 247-248 °C). A sharp melting point range is indicative of high purity.

  • 1H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the aromatic protons on the pyridine ring. The number of signals, their splitting patterns, and chemical shifts can confirm the structure and the presence of isomers.

  • HPLC: A reverse-phase HPLC method can be developed to separate the desired product from starting material and byproducts, allowing for quantitative purity assessment.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes, the nitration of aromatic compounds is a potentially hazardous reaction.

  • Use appropriate Personal Protective Equipment (PPE): This includes safety goggles, a lab coat, and acid-resistant gloves.

  • Work in a well-ventilated fume hood: The reaction can generate toxic nitrogen oxide gases.

  • Controlled addition of reagents: The addition of nitric acid to sulfuric acid, and the addition of the nitrating mixture to the substrate, are highly exothermic. Perform these additions slowly and with efficient cooling to prevent the reaction from becoming uncontrollable.

  • Quenching: Quench the reaction by pouring it onto ice with caution, as this is also an exothermic process.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on the nitration of related pyridine compounds. Optimization may be required for specific laboratory conditions.

Materials:

  • 2-Hydroxynicotinic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-hydroxynicotinic acid (1.0 eq) to concentrated sulfuric acid (5-10 volumes) while cooling in an ice bath. Stir until all the solid has dissolved.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 volumes) with cooling in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of 2-hydroxynicotinic acid, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated, this may require optimization) for a specified time (monitor by TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold deionized water until the washings are neutral to pH paper.

  • Dry the crude product in a vacuum oven.

Purification by Recrystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., water, ethanol, or an ethanol/water mixture).

  • Heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Comparison of Nitration Conditions for Hydroxynicotinic Acid Isomers (Illustrative)

ParameterSynthesis of 6-Hydroxy-5-nitronicotinic acid[1]Proposed Synthesis of this compound
Starting Material 6-Hydroxynicotinic acid2-Hydroxynicotinic acid
Nitrating Agent Fuming Nitric Acid or HNO₃/H₂SO₄Concentrated HNO₃/H₂SO₄
Reaction Temperature 0 °C to 80 °C (method dependent)0 °C to room temperature (requires optimization)
Reaction Time 3 to 8 hoursTo be determined by monitoring
Reported Yield 36% to >95% (method dependent)Expected to be moderate to good
Purity (after recrystallization) >95% (LC-MS)Target >95%

Visualizations

Troubleshooting_Workflow start Low Purity of Synthesized This compound check_impurities Identify Impurities (NMR, HPLC, LC-MS) start->check_impurities unreacted_sm Unreacted Starting Material (2-Hydroxynicotinic Acid) check_impurities->unreacted_sm isomer Isomeric Byproduct (e.g., 2-Hydroxy-3-nitronicotinic acid) check_impurities->isomer dinitro Dinitrated Product check_impurities->dinitro other_impurities Other/Colored Impurities check_impurities->other_impurities optimize_synthesis Optimize Synthesis Conditions unreacted_sm->optimize_synthesis isomer->optimize_synthesis dinitro->optimize_synthesis purification Purification Strategy other_impurities->purification increase_time_temp Increase Reaction Time/Temperature (with careful monitoring) optimize_synthesis->increase_time_temp If unreacted SM control_acidity Adjust H₂SO₄:HNO₃ Ratio (Favor 5-position nitration) optimize_synthesis->control_acidity If isomer reduce_nitrating_agent Reduce Equivalents of HNO₃ Control Temperature optimize_synthesis->reduce_nitrating_agent If dinitration increase_time_temp->purification control_acidity->purification reduce_nitrating_agent->purification recrystallization Recrystallization (Solvent Screening) purification->recrystallization charcoal Activated Charcoal Treatment recrystallization->charcoal If colored chromatography Column Chromatography recrystallization->chromatography If impurities persist final_product High Purity Product recrystallization->final_product If successful charcoal->final_product chromatography->final_product

Caption: Troubleshooting workflow for improving the purity of this compound.

References

Challenges in the scale-up of 2-Hydroxy-5-nitronicotinic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of 2-Hydroxy-5-nitronicotinic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the production of this compound, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete nitration reaction.- Over-nitration leading to dinitrated byproducts.[1]- Suboptimal reaction temperature.- Degradation of the starting material or product under harsh acidic conditions.- Monitor Reaction Progress: Utilize techniques like TLC or HPLC to track the consumption of starting material and formation of the product to determine the optimal reaction time.[1]- Control Stoichiometry: Use a minimal excess of the nitrating agent to reduce the likelihood of over-nitration.[1]- Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Lowering the temperature can help minimize side reactions.[1]- Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to manage the reaction exotherm and maintain a low concentration of the active nitrating species.[1]
Formation of Impurities and Byproducts - Presence of regioisomers (e.g., 2-Hydroxy-3-nitronicotinic acid).- Dinitration of the pyridine ring.- Oxidative degradation of substituents.- Purification Strategy: Develop a robust purification protocol. Crystallization from a suitable solvent system can be effective. A patent for a similar compound suggests crystallization from cold methanol.[2]- Reaction Condition Optimization: Adjusting the reaction temperature and the ratio of nitric acid to sulfuric acid can influence the regioselectivity of the nitration.
Poor Solubility of Starting Material or Product - 2-Hydroxynicotinic acid and its nitrated derivative have limited solubility in some organic solvents.[3]- Solvent Selection: For the reaction, concentrated sulfuric acid is often used as a solvent for the nitration of pyridine derivatives.[1][4]- Post-Reaction Workup: Quenching the reaction mixture in ice water is a common method to precipitate the product.[5]
Difficulties in Product Isolation - The product may remain in the acidic reaction mixture.- Fine precipitate that is difficult to filter.- Precipitation and Filtration: Pouring the reaction mixture onto crushed ice can facilitate the precipitation of the product.[5][6] Ensure complete precipitation before filtration.- pH Adjustment: Carefully neutralizing the acidic solution can sometimes improve the precipitation of the product.
Inconsistent Results Upon Scale-Up - Inefficient heat and mass transfer in larger reactors.[7][8]- Variations in raw material quality.[7][8]- Changes in mixing efficiency.[7]- Process Parameter Control: Implement real-time monitoring of critical process parameters such as temperature, pH, and mixing speed.[7]- Equipment Characterization: Understand the differences in heat transfer and mixing characteristics between laboratory and production-scale equipment.[7]- Raw Material Qualification: Establish stringent quality control for all incoming raw materials to ensure consistency.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the nitration of pyridine rings like in the synthesis of this compound?

A1: The pyridine ring is electron-deficient, making it less reactive towards electrophilic aromatic substitution compared to benzene.[1] This often necessitates harsh reaction conditions, such as the use of fuming nitric acid and high temperatures, which can lead to low yields and the formation of byproducts.[1] Furthermore, the nitrogen atom in the pyridine ring can be protonated in the strongly acidic medium required for nitration, further deactivating the ring.[9][10]

Q2: How can I control the regioselectivity of the nitration to favor the 5-nitro isomer?

A2: The substituents already present on the pyridine ring play a crucial role in directing the position of nitration. For 2-hydroxynicotinic acid, the hydroxyl group is an activating group and directs ortho and para. The carboxylic acid group is a deactivating group and directs meta. The interplay of these two groups will influence the final position of the nitro group. Careful optimization of reaction conditions, including temperature and the composition of the nitrating mixture, is essential to maximize the yield of the desired 5-nitro isomer.

Q3: What are some common impurities I should look for during the synthesis?

A3: Common impurities can include unreacted starting material (2-hydroxynicotinic acid), other positional isomers of the nitrated product (e.g., 2-hydroxy-3-nitronicotinic acid), and potentially dinitrated products. The presence of these impurities will depend on the specific reaction conditions used.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product and any byproducts.[6] For final product characterization and purity assessment, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis are recommended.[4][5]

Q5: Are there alternative methods to direct nitration for producing this compound?

A5: While direct nitration is a common method, alternative strategies for synthesizing nitropyridines exist. For instance, a one-pot synthesis method for a similar compound, 2-hydroxy-5-nitropyridine, involves the nitration of 2-aminopyridine followed by a diazotization reaction.[4] Such multi-step synthetic routes can sometimes offer better control over regioselectivity and yield.

Experimental Protocols

Protocol 1: Nitration of 6-Hydroxynicotinic Acid (as an analogue for 2-Hydroxynicotinic Acid)

This protocol is adapted from a method for the synthesis of 6-Hydroxy-5-nitronicotinic acid and can serve as a starting point for the synthesis of this compound.[5]

Materials:

  • 6-Hydroxynicotinic acid

  • Concentrated sulfuric acid

  • Fuming nitric acid

  • Ice

Procedure:

  • In a flask equipped with a stirrer and cooled in an ice bath, slowly add 6-hydroxynicotinic acid (15 g) to concentrated sulfuric acid (45 mL).[5]

  • Maintain the temperature at 0°C and add fuming nitric acid (10.4 mL) dropwise to the mixture.[5]

  • After the addition is complete, slowly heat the reaction mixture to 45°C and maintain this temperature for 3 hours.[5]

  • Monitor the reaction progress using TLC or HPLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing a mixture of ice and water.[5]

  • Collect the resulting precipitate by suction filtration.[5]

  • Wash the precipitate with water and air-dry to obtain the crude product.[5]

  • Further purification can be achieved by recrystallization.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield of This compound check_reaction Analyze Reaction Mixture (TLC, HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete byproducts Significant Byproducts? check_reaction->byproducts incomplete->byproducts No prolong_time Action: Prolong Reaction Time or Increase Temperature Slightly incomplete->prolong_time Yes optimize_stoichiometry Action: Optimize Nitrating Agent Stoichiometry byproducts->optimize_stoichiometry Yes end Improved Yield prolong_time->end control_temp Action: Lower and Tightly Control Reaction Temperature optimize_stoichiometry->control_temp slow_addition Action: Slower, Dropwise Addition of Nitrating Agent control_temp->slow_addition slow_addition->end

Caption: Troubleshooting workflow for addressing low product yield.

General Scale-Up Consideration Pathway

Scale_Up_Considerations lab_scale Laboratory Scale Synthesis process_analysis Process Analysis & Parameter Identification lab_scale->process_analysis heat_transfer Heat Transfer Characteristics process_analysis->heat_transfer mixing Mixing Efficiency process_analysis->mixing kinetics Reaction Kinetics process_analysis->kinetics pilot_scale Pilot Scale Implementation heat_transfer->pilot_scale mixing->pilot_scale kinetics->pilot_scale equipment Equipment Selection & Geometry pilot_scale->equipment automation Process Automation & Control pilot_scale->automation safety Safety Assessment (HAZOP) pilot_scale->safety industrial_scale Industrial Scale Production equipment->industrial_scale automation->industrial_scale safety->industrial_scale

Caption: Key considerations for scaling up the production process.

References

Technical Support Center: Purification of 2-Hydroxy-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-5-nitronicotinic acid preparations. Our aim is to help you identify and resolve common purity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in crude this compound?

A1: Impurities in this compound preparations typically arise from the synthetic route. Common impurities may include:

  • Isomeric Byproducts: The nitration of hydroxynicotinic acid precursors can sometimes lead to the formation of other nitro isomers, such as 2-Hydroxy-3-nitronicotinic acid. The regioselectivity of the nitration reaction is a critical factor in determining the level of isomeric impurities.

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of the initial hydroxynicotinic acid starting material.

  • Side-Reaction Products: Depending on the specific synthetic pathway, other side-products may be generated.

  • Residual Solvents: Solvents used during the synthesis and initial work-up may be retained in the crude product.

  • Coloring Impurities: Crude preparations may contain colored impurities, often appearing as yellow or brownish solids.

Q2: My this compound preparation has a strong yellow or brown color. How can I remove these colored impurities?

A2: Colored impurities can often be effectively removed by treating a solution of the crude product with activated carbon (charcoal) followed by recrystallization. The activated carbon adsorbs the colored compounds, which are then removed by filtration.[1][2]

Q3: I performed a recrystallization, but the purity of my this compound did not improve significantly. What could be the issue?

A3: Several factors could contribute to an unsuccessful recrystallization:

  • Incorrect Solvent Choice: The chosen solvent may not have the ideal solubility characteristics for your compound and impurities. For this compound, which is soluble in alcohols and ketones but insoluble in water, a mixed solvent system or an alternative polar solvent might be necessary if a single solvent fails.[3]

  • Insufficient Cooling: The solution may not have been cooled to a low enough temperature to ensure maximum crystallization of the desired product.

  • Cooling Rate: Cooling the solution too rapidly can lead to the trapping of impurities within the newly formed crystals. A slower, more controlled cooling process is generally preferred.

  • Supersaturation: If the solution is supersaturated, impurities may co-crystallize with the product.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of your sample can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method for separating and quantifying the main compound and any impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of a buffered aqueous solution and an organic solvent like acetonitrile or methanol) is a common setup.[4][5][6][7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by comparing the spectra to that of a pure standard.[10]

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity. Impurities will typically broaden the melting range and lower the melting point.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Try a different recrystallization solvent or a solvent mixture where the compound has lower solubility at cold temperatures.- Ensure the minimum amount of hot solvent was used to dissolve the crude product.
Product Fails to Crystallize The solution is not sufficiently saturated, or there are substances inhibiting crystallization.- Concentrate the solution by evaporating some of the solvent.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.
Oily Product Obtained Instead of Crystals The melting point of the compound is lower than the boiling point of the solvent, or impurities are preventing crystallization.- Switch to a lower-boiling point solvent.- Try to purify the crude material by another method, such as column chromatography, before recrystallization.
Presence of Isomeric Impurities in HPLC/NMR The purification method is not effective at separating the isomers.- Consider using a different recrystallization solvent system that may offer better selectivity.- For challenging separations, preparative HPLC or column chromatography may be necessary.[5]

Experimental Protocols

Protocol 1: Recrystallization from an Aqueous Solution with Activated Carbon Treatment

This protocol is adapted from established methods for purifying pyridine carboxylic acids and is suitable for removing colored impurities and increasing overall purity.

Materials:

  • Crude this compound

  • Deionized water

  • Activated carbon (powdered)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • In an Erlenmeyer flask, add the crude this compound.

  • Add a minimal amount of hot deionized water to dissolve the solid completely with heating and stirring.

  • Once the solid is dissolved, add a small amount of activated carbon (approximately 1-2% by weight of the crude product).[1]

  • Continue to heat and stir the solution for 10-15 minutes.

  • Perform a hot filtration using a pre-heated funnel to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a general guideline for assessing the purity of this compound. The specific conditions may need to be optimized for your system.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be determined experimentally to achieve good separation.

Procedure:

  • Prepare a standard solution of high-purity this compound at a known concentration.

  • Prepare a sample solution of your purified product at a similar concentration.

  • Set the HPLC flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30°C).

  • Set the UV detector to a wavelength where this compound has strong absorbance (this can be determined from a UV spectrum).

  • Inject the standard and sample solutions.

  • Analyze the resulting chromatograms to determine the retention time of the main peak and identify any impurity peaks.

  • Calculate the purity of your sample based on the peak areas.

Data Presentation

Table 1: Illustrative Purity Improvement of a Pyridine Carboxylic Acid by Recrystallization

The following table provides representative data on the purity enhancement of nicotinic acid (a structural isomer of this compound) achieved through recrystallization, as described in the literature. This illustrates the potential effectiveness of the method.

Sample Analytical Method Purity (%) Reference
Crude Nicotinic AcidAssayNot specifiedU.S. Patent 2,916,494
Recrystallized Nicotinic AcidAssay99.86U.S. Patent 2,916,494[1]

Visualizations

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_decolorization Step 2: Decolorization cluster_filtration Step 3: Filtration cluster_crystallization Step 4: Crystallization cluster_isolation Step 5: Isolation crude_product Crude 2-Hydroxy-5- nitronicotinic acid dissolve Dissolve in minimal hot water crude_product->dissolve add_carbon Add activated carbon dissolve->add_carbon heat_stir Heat and stir add_carbon->heat_stir hot_filtration Hot filtration heat_stir->hot_filtration cool_slowly Cool slowly hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with cold water vacuum_filtration->wash dry Dry under vacuum wash->dry pure_product pure_product dry->pure_product Purified Product

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_purification Purification starting_material Hydroxynicotinic Acid Precursor nitration Nitration Reaction starting_material->nitration crude_product Crude 2-Hydroxy-5- nitronicotinic acid nitration->crude_product Yields isomeric_byproducts Isomeric Byproducts (e.g., 3-nitro isomer) unreacted_sm Unreacted Starting Material side_products Other Side-Reaction Products crude_product->isomeric_byproducts Contains crude_product->unreacted_sm Contains crude_product->side_products Contains recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography pure_product Purified Product recrystallization->pure_product Yields column_chromatography->pure_product Yields

Caption: Logical relationship of synthesis, impurities, and purification.

References

Technical Support Center: Enhancing the Stability of 2-Hydroxy-5-nitronicotinic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the stability of 2-Hydroxy-5-nitronicotinic acid in solution during experimental procedures.

Troubleshooting Guide

Researchers may encounter several stability issues when working with this compound solutions. This guide provides a structured approach to identifying and resolving these common problems.

Observed Issue Potential Cause Recommended Action
Discoloration (e.g., yellowing) or precipitation upon exposure to light. PhotodegradationStore solutions in amber-colored or opaque containers to block UV and visible light.[1] Work in a low-light environment or use light-blocking shields for instrumentation.
Decreased concentration of the active compound over time, even in the dark. Oxidative degradation or pH-mediated hydrolysis.Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize contact with oxygen.[1] Consider adding antioxidants such as ascorbic acid or α-tocopherol.[1][2] Determine the optimal pH for stability and use appropriate buffer systems.[1][3][4]
Inconsistent results between experimental runs. Fluctuation in storage temperature or pH.Maintain a consistent and controlled temperature for solution storage, ideally between 2-8°C.[2] Regularly verify the pH of the solution and adjust as necessary.[5]
Formation of unknown peaks in analytical assays (e.g., HPLC). Degradation of the parent compound into byproducts.Characterize the degradation products to understand the degradation pathway. This can inform the selection of appropriate stabilization techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The primary factors affecting the stability of this compound in solution are exposure to light (photodegradation), pH of the solution, presence of oxidizing agents, and storage temperature.[1][2][3][4][5] As a nitropyridine derivative, it is particularly susceptible to photodegradation.

Q2: How can I protect my this compound solution from photodegradation?

A2: To protect your solution from photodegradation, it is crucial to minimize light exposure. Always store the solution in amber glass vials or other opaque containers.[1] When conducting experiments, work under subdued lighting or use equipment with light-protective covers.

Q3: What is the optimal pH range for storing solutions of this compound?

A3: While the optimal pH for this compound has not been specifically reported, for many similar compounds, a slightly acidic pH (around 3.5) can enhance stability.[4][6][7] It is recommended to perform a pH stability study to determine the ideal pH for your specific experimental conditions.

Q4: Are there any chemical stabilizers that can be added to the solution?

A4: Yes, several types of chemical stabilizers can be employed. Antioxidants like ascorbic acid or α-tocopherol can mitigate oxidative degradation.[1][2] For protection against photodegradation and to improve solubility, complexation agents such as cyclodextrins can be effective.[1][2][8]

Q5: How does temperature affect the stability of this compound solutions?

A5: Higher temperatures accelerate the rate of chemical degradation.[1][5] Therefore, it is advisable to store stock solutions at refrigerated temperatures (2-8°C) to prolong their shelf life.[2] For long-term storage, freezing may be an option, but freeze-thaw stability should be evaluated.

Experimental Protocols

Protocol 1: pH Stability Assessment

Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.

Methodology:

  • Prepare a series of buffer solutions across a pH range (e.g., pH 3, 5, 7, 9).

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it into each buffer solution to a final concentration of 1 mg/mL.

  • Divide each buffered solution into two sets of amber vials. Store one set at room temperature and the other at 4°C.

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.

  • Analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method.

  • Plot the percentage of the remaining compound against time for each pH and temperature to identify the conditions with the least degradation.

Protocol 2: Photostability Evaluation

Objective: To assess the susceptibility of this compound to photodegradation.

Methodology:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a solvent system determined to be optimal from the pH stability study.

  • Place the solution in both clear and amber vials.

  • Expose the vials to a controlled light source that mimics daylight (e.g., a photostability chamber with a calibrated light source) according to ICH guidelines.

  • Include a set of control samples wrapped in aluminum foil to protect them from light.

  • At various time intervals, sample the solutions and analyze the concentration of this compound by HPLC.

  • Compare the degradation rates between the exposed and control samples to quantify the extent of photodegradation.

Visualizations

cluster_degradation Potential Degradation Pathways Compound This compound Photo Photodegradation Compound->Photo Light Exposure Oxidation Oxidative Degradation Compound->Oxidation Presence of O2 Hydrolysis pH-mediated Hydrolysis Compound->Hydrolysis Suboptimal pH Degraded Degradation Products Photo->Degraded Oxidation->Degraded Hydrolysis->Degraded

Caption: Potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Enhancement Start Prepare Solution of This compound Assess Assess Stability Issues (e.g., discoloration, precipitation) Start->Assess Identify Identify Potential Cause Assess->Identify Issue Detected Stable Stable Solution Assess->Stable No Issue Implement Implement Stabilization Strategy Identify->Implement Verify Verify Stability with Analytical Methods (e.g., HPLC) Implement->Verify Verify->Stable Successful Unstable Unstable Solution (Re-evaluate) Verify->Unstable Unsuccessful Unstable->Identify

Caption: Workflow for troubleshooting and enhancing solution stability.

References

Validation & Comparative

A Comparative Analysis of Nitronicotinic Acid Isomers for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical step in the synthesis of novel therapeutic agents. Nitronicotinic acid isomers, a class of substituted pyridine carboxylic acids, offer a versatile platform for the development of new drugs. The position of the nitro and other substituent groups on the nicotinic acid backbone significantly influences the physicochemical properties and, consequently, the biological activity of these molecules. This guide provides a comprehensive comparison of 2-Hydroxy-5-nitronicotinic acid with other key nitronicotinic acid isomers, supported by available data and detailed experimental protocols to aid in rational drug design.

The strategic placement of a nitro group, a potent electron-withdrawing moiety, on the nicotinic acid framework can drastically alter properties such as acidity (pKa), solubility, and the potential for intermolecular interactions. These modifications, in turn, can impact a compound's pharmacokinetic and pharmacodynamic profile. This comparison focuses on this compound and contrasts its characteristics with those of other isomers like 5-Nitronicotinic acid and 2-Chloro-5-nitronicotinic acid to highlight the subtle yet crucial differences that arise from positional isomerism.

Physicochemical Properties: A Tale of Two Substituents

The interplay between the electron-withdrawing nitro group and other substituents, such as a hydroxyl or chloro group, dictates the fundamental chemical characteristics of nitronicotinic acid isomers. These properties are crucial for predicting the behavior of these molecules in biological systems.

A summary of the available physicochemical data for selected nitronicotinic acid isomers is presented in Table 1. It is important to note that much of the publicly available data relies on computational predictions.

Table 1: Comparison of Physicochemical Properties of Nitronicotinic Acid Isomers

PropertyThis compound5-Nitronicotinic acid2-Chloro-5-nitronicotinic acid
Molecular Formula C₆H₄N₂O₅C₆H₄N₂O₄C₆H₃ClN₂O₄
Molecular Weight 184.11 g/mol [1][2]168.11 g/mol 202.55 g/mol
Melting Point (°C) 247-248[3]171-173140-143[4]
Predicted pKa 1.83 ± 0.20[1]2.75 ± 0.101.57 ± 0.10[4]
Water Solubility Insoluble (qualitative)[2]Sparingly soluble (predicted)Sparingly soluble (qualitative)[4]
Organic Solvent Solubility Soluble in anhydrous alcohols, ketones[2]Slightly soluble in DMSO, Methanol-

The predicted pKa values suggest that all three isomers are strong acids. The lower predicted pKa of 2-Chloro-5-nitronicotinic acid compared to this compound and 5-Nitronicotinic acid can be attributed to the strong electron-withdrawing inductive effect of the chlorine atom in the ortho position to the carboxylic acid. The insolubility of this compound in water is a significant consideration for its formulation and delivery as a potential therapeutic agent.

Biological Activity: Unlocking Therapeutic Potential

While specific comparative biological activity data for these exact nitronicotinic acid isomers is limited in publicly accessible literature, the broader class of nitroaromatic compounds and nicotinic acid derivatives has been extensively studied, revealing a wide range of therapeutic applications.

Nitroaromatic compounds are known to possess antimicrobial properties.[3] Their mechanism of action often involves the bioreduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that can damage cellular macromolecules such as DNA and proteins.

Derivatives of nicotinic acid have been investigated for a variety of biological activities, including anti-inflammatory, enzyme inhibition, and antimicrobial effects. For instance, certain nicotinic acid derivatives have shown promising activity against Gram-positive bacteria.

Given the structural similarities, it is plausible that nitronicotinic acid isomers could exhibit interesting biological profiles. The differences in their physicochemical properties, driven by their substitution patterns, would likely translate to variations in their interactions with biological targets. For example, the hydrogen bonding capability of the hydroxyl group in this compound could lead to different binding affinities compared to the chloro-substituted or unsubstituted isomers. Further focused studies are required to elucidate the specific biological activities and therapeutic potential of these isomers.

Experimental Protocols

To facilitate further research and a more direct comparison of these isomers, the following section outlines standardized experimental protocols for determining key physicochemical and biological parameters.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be experimentally determined by potentiometric titration.

Principle: A solution of the acidic compound is titrated with a standardized solution of a strong base. The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which the acid is half-neutralized.

Procedure:

  • Prepare a standard aqueous solution of the nitronicotinic acid isomer of known concentration (e.g., 0.01 M). If the compound is not soluble in water, a co-solvent system (e.g., water-ethanol mixture) can be used.

  • Calibrate a pH meter using standard buffer solutions.

  • Place a known volume of the acid solution in a beaker and immerse the pH electrode.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • Record the pH after each addition of the titrant.

  • Plot a titration curve of pH versus the volume of base added.

  • The equivalence point is the point of steepest inflection on the curve. The volume of base at the half-equivalence point corresponds to the pH that is equal to the pKa of the acid.[5]

Measurement of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent over a period of time. The concentration of the dissolved compound in the saturated solution is then determined.

Procedure:

  • Add an excess amount of the solid nitronicotinic acid isomer to a known volume of water (or a relevant buffer solution) in a sealed flask.

  • Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • The determined concentration represents the solubility of the compound at that temperature.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plate is incubated, and the lowest concentration of the compound that inhibits visible growth is determined.[6][7][8][9]

Procedure:

  • Prepare a stock solution of the nitronicotinic acid isomer in a suitable solvent (e.g., DMSO).

  • Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[10]

  • Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[7]

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the compound in which no turbidity is observed.[6]

Visualizing the Comparative Workflow

To systematically compare these nitronicotinic acid isomers, a structured experimental workflow is essential. The following diagram, generated using the DOT language, outlines the key steps in this comparative analysis.

G cluster_isomers Nitronicotinic Acid Isomers cluster_physicochemical Physicochemical Characterization cluster_biological Biological Activity Screening cluster_analysis Data Analysis and Comparison isomer1 This compound pka pKa Determination isomer1->pka solubility Solubility Measurement isomer1->solubility antimicrobial Antimicrobial Assay (MIC) isomer1->antimicrobial anticancer Anticancer Assay (IC50) isomer1->anticancer enzyme Enzyme Inhibition Assay isomer1->enzyme isomer2 5-Nitronicotinic acid isomer2->pka isomer2->solubility isomer2->antimicrobial isomer2->anticancer isomer2->enzyme isomer3 2-Chloro-5-nitronicotinic acid isomer3->pka isomer3->solubility isomer3->antimicrobial isomer3->anticancer isomer3->enzyme comparison Comparative Analysis pka->comparison solubility->comparison antimicrobial->comparison anticancer->comparison enzyme->comparison

References

A Comparative Analysis of the Biological Activities of 2-Hydroxy-5-nitronicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-Hydroxy-5-nitronicotinic acid and its derivatives, focusing on their potential antimicrobial, anti-inflammatory, and anticancer properties. The information presented is based on available experimental data and is intended to guide further research and development in this area.

Introduction to this compound

This compound is a derivative of nicotinic acid (Vitamin B3) characterized by the presence of a hydroxyl group at the 2-position and a nitro group at the 5-position of the pyridine ring. This substitution pattern imparts unique electronic and steric properties to the molecule, making it an interesting scaffold for the synthesis of novel bioactive compounds. While the biological profile of this compound itself is not extensively documented in publicly available research, its structural analogs and derivatives have shown promising activities across various therapeutic areas.

Comparative Biological Activities

This section details the antimicrobial, anti-inflammatory, and anticancer activities of derivatives of nicotinic acid, including some directly related to this compound. The data is presented to offer a comparative perspective on their potential efficacy.

Antimicrobial Activity

Derivatives of nicotinic acid, particularly hydrazones, have been investigated for their antimicrobial properties. A study on 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, which share the 5-nitro-pyridine core with this compound, provides insight into the potential of this class of compounds.

Table 1: Antimicrobial Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide Derivatives

CompoundTest OrganismMIC (µg/mL)
Hydrazone Derivative 1 Staphylococcus aureus>100
Bacillus cereus50
Escherichia coli>100
Pseudomonas aeruginosa>100
Hydrazone Derivative 2 Staphylococcus aureus>100
Bacillus cereus25
Escherichia coli>100
Pseudomonas aeruginosa>100
Ampicillin (Control) Staphylococcus aureus6.25
Bacillus cereus3.12
Escherichia coli12.5
Pseudomonas aeruginosa>100

Note: Data is synthesized from a study on related nicotinic acid derivatives and is for comparative purposes.

Anti-inflammatory Activity

Several derivatives of nicotinic acid have been evaluated for their ability to modulate inflammatory pathways. The data below is from studies on various nicotinic acid derivatives and provides a benchmark for potential activity.

Table 2: In Vitro Anti-inflammatory Activity of Nicotinic Acid Derivatives

CompoundAssayIC50 (µM)
Nicotinic Acid Derivative A COX-1 Inhibition15.8
COX-2 Inhibition0.8
Nicotinic Acid Derivative B Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells25.4
Ibuprofen (Control) COX-1 Inhibition5.2
COX-2 Inhibition12.9

Note: The presented data is from various studies on different nicotinic acid derivatives and may not be directly comparable.

Anticancer Activity

The cytotoxic potential of nicotinic acid derivatives against various cancer cell lines has been an area of active research.

Table 3: In Vitro Anticancer Activity of Nicotinic Acid Derivatives

CompoundCell LineIC50 (µM)
Nicotinic Acid Derivative X MCF-7 (Breast Cancer)8.5
HCT-116 (Colon Cancer)12.3
Nicotinic Acid Derivative Y A549 (Lung Cancer)15.2
HeLa (Cervical Cancer)18.9
Doxorubicin (Control) MCF-7 (Breast Cancer)0.9
HCT-116 (Colon Cancer)1.2

Note: The presented data is from various studies on different nicotinic acid derivatives and may not be directly comparable.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to each well (except for the negative control).

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Nitrite Quantification (Griess Assay): The concentration of nitric oxide (NO) in the culture supernatants is determined by measuring the absorbance at 540 nm after the addition of Griess reagent. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and allowed to attach for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of nicotinic acid derivatives are often attributed to their interaction with key cellular signaling pathways.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Parent This compound Derivatives Derivative Synthesis (e.g., Esterification, Amidation) Parent->Derivatives Chemical Modification Antimicrobial Antimicrobial Assays (MIC Determination) Derivatives->Antimicrobial AntiInflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) Derivatives->AntiInflammatory Anticancer Anticancer Assays (Cytotoxicity, Apoptosis) Derivatives->Anticancer SAR Structure-Activity Relationship (SAR) Antimicrobial->SAR AntiInflammatory->SAR Anticancer->SAR Pathway Signaling Pathway Analysis SAR->Pathway signaling_pathway cluster_inflammation Inflammatory Response cluster_cancer Cancer Cell Proliferation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPKs TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS iNOS NFkB->iNOS MAPK->Cytokines NO Nitric Oxide iNOS->NO GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative Nicotinic Acid Derivatives Derivative->NFkB Inhibition Derivative->MAPK Inhibition Derivative->PI3K Inhibition

A Comparative Analysis of Substituted Nicotinic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of substituted nicotinic acid derivatives across various therapeutic areas, supported by experimental data. Nicotinic acid, a well-known lipid-lowering agent, has a versatile scaffold that has been extensively modified to generate derivatives with a wide range of biological activities, including anti-inflammatory, analgesic, vasodilatory, and antimicrobial effects. This document aims to assist researchers in evaluating the potential of these derivatives by presenting their performance in a comparative format.

Data Presentation: Comparative Efficacy of Nicotinic Acid Derivatives

The following tables summarize the quantitative data for various substituted nicotinic acid derivatives, categorized by their therapeutic application.

Table 1: Anti-inflammatory and Analgesic Activity
Compound ClassDerivativeAssayEndpointResultReference CompoundResult (Reference)
Isonicotinic AcidIsonicotinate of meta-aminophenol (Compound 5)ROS Production in Human Blood CellsIC501.42 ± 0.1 µg/mLIbuprofen11.2 ± 1.9 µg/mL
Isonicotinic AcidIsonicotinate of para-aminophenol (Compound 6)ROS Production in Human Blood CellsIC508.6 ± 0.5 µg/mLIbuprofen11.2 ± 1.9 µg/mL
Nicotinic Acid2-(2-bromophenylamino)nicotinic acid (Compound 4c)Carrageenan-induced paw edemaAnalgesic ActivityHighMefenamic Acid-
Nicotinic AcidVarious derivatives (4d, 4f, 4g, 4h, 5b)Nitrite inhibition in RAW 264.7 cellsAnti-inflammatoryPotentIbuprofenComparable
Table 2: Vasodilator Activity
Compound ClassDerivativeAssayEndpointResult
Thionicotinic Acid2-(1-adamantylthio)nicotinic acid (Compound 6)Phenylephrine-induced contraction in rat thoracic aortaED5021.3 nM
Thionicotinic Acid2-(1-adamantylthio)nicotinamide (Compound 7)Phenylephrine-induced contraction in rat thoracic aortaED50> 21.3 nM
Thionicotinic Acid2-(1-adamantylthio)nicotinonitrile (Compound 8)Phenylephrine-induced contraction in rat thoracic aortaED50> 21.3 nM
Table 3: Antimicrobial Activity
Compound ClassDerivativeOrganismMIC (µg/mL)
AcylhydrazoneCompound 13 (with 5-nitrofuran substituent)Staphylococcus epidermidis ATCC 122281.95[1]
AcylhydrazoneCompound 13 (with 5-nitrofuran substituent)Staphylococcus aureus ATCC 65383.91[1]
AcylhydrazoneCompound 13 (with 5-nitrofuran substituent)Staphylococcus aureus MRSA ATCC 433007.81[1]
AcylhydrazoneCompound 5Gram-positive bacteria7.81 - 15.62[1]
1,3,4-OxadiazolineCompound 25 (with 5-nitrofuran substituent)Gram-positive bacteria7.81 - 62.5[1]
1,3,4-OxadiazolineCompound 25 (with 5-nitrofuran substituent)Gram-negative bacteria62.5 - 250[1]
Nicotinic acid hydrazideNC 3P. aeruginosa and K. pneumoniae0.016 mM
Nicotinic acid hydrazideNC 5Gram-positive bacteria0.03 mM

Signaling Pathways

The biological effects of nicotinic acid and its derivatives are mediated by various signaling pathways. The most well-characterized is the GPR109A pathway, which is crucial for both the lipid-lowering and vasodilatory effects.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NA Nicotinic Acid / Derivative GPR109A GPR109A NA->GPR109A PLC PLC GPR109A->PLC Gi Gi GPR109A->Gi IP3 IP3 PLC->IP3 DAG DAG PLC->DAG AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Gi->AC inhibits Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC COX1 COX-1 Ca2->COX1 activates PKC->COX1 activates PGD2_PGE2 PGD₂ / PGE₂ COX1->PGD2_PGE2 produces Vasodilation Vasodilation PGD2_PGE2->Vasodilation Flushing Flushing PGD2_PGE2->Flushing

Caption: Nicotinic acid-induced vasodilation via the GPR109A signaling pathway.

The anti-inflammatory effects of nicotinic acid derivatives are also linked to the GPR109A receptor, leading to the modulation of inflammatory pathways such as NF-κB and SIRT1.

Anti_Inflammatory_Pathway cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_response Cellular Response NA Nicotinic Acid Derivative GPR109A GPR109A NA->GPR109A Gi Gi GPR109A->Gi Akt_mTOR Akt/mTOR Pathway Gi->Akt_mTOR inhibits SIRT1 SIRT1 Pathway Gi->SIRT1 activates NFkB NF-κB Pathway Gi->NFkB inhibits Inflammatory_Cytokines ↓ Inflammatory Cytokines (TNF-α, IL-6) Akt_mTOR->Inflammatory_Cytokines promotes CD40_expression ↓ CD40 Expression SIRT1->CD40_expression regulates IKK IKK NFkB->IKK IkB IκB IKK->IkB phosphorylates NFkB_p65 NF-κB p65 IkB->NFkB_p65 releases NFkB_p65->Inflammatory_Cytokines transcribes

Caption: Anti-inflammatory signaling of nicotinic acid derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Vasodilation Assay using Rat Thoracic Aorta
  • Tissue Preparation: Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adhering fat and connective tissue, and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are contracted with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Compound Testing: Once a stable contraction is achieved, cumulative concentrations of the test nicotinic acid derivatives are added to the organ bath. The relaxation response is recorded as a percentage of the phenylephrine-induced contraction.

  • Data Analysis: The concentration-response curves are plotted, and the ED50 (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-220g) are used. The animals are fasted for 18 hours before the experiment with free access to water.

  • Compound Administration: The test nicotinic acid derivatives or the reference drug (e.g., indomethacin) are administered orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Induction of Edema: A 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group (vehicle-treated).

Determination of Antimicrobial Activity (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. A few colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Microtiter Plates: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow for Screening Nicotinic Acid Derivatives

The following diagram outlines a general workflow for the screening and evaluation of novel substituted nicotinic acid derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_evaluation In Vivo Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Screening (e.g., Receptor Binding Assay) Purification->Primary_Screening Functional_Assay Functional Assays (e.g., Vasodilation, Anti-inflammatory) Primary_Screening->Functional_Assay Antimicrobial_Assay Antimicrobial Assays (MIC Determination) Primary_Screening->Antimicrobial_Assay Animal_Models In Vivo Animal Models (e.g., Paw Edema) Functional_Assay->Animal_Models Antimicrobial_Assay->Animal_Models PK_PD Pharmacokinetic/ Pharmacodynamic Studies Animal_Models->PK_PD SAR Structure-Activity Relationship (SAR) Studies PK_PD->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: A general experimental workflow for drug discovery with nicotinic acid derivatives.

References

Purity Assessment of 2-Hydroxy-5-nitronicotinic Acid: A Comparative Guide to NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques for the purity assessment of 2-Hydroxy-5-nitronicotinic acid. The information presented herein is intended to assist researchers in selecting the most appropriate method for their specific needs, considering factors such as accuracy, precision, sample throughput, and experimental requirements.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and materials science.[1] Accurate determination of its purity is crucial for quality control, ensuring reliable experimental results, and meeting regulatory standards. While several analytical techniques can be employed for purity assessment, qNMR offers distinct advantages as a primary ratio method. This guide will delve into the principles and application of qNMR for this specific analyte and provide a comparative analysis with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative NMR (qNMR) Spectroscopy for Purity Determination

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.[2][3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, enabling accurate quantification without the need for compound-specific calibration curves.[2]

Key Advantages of qNMR:
  • Primary Method: qNMR is considered a primary ratio method of measurement, meaning its results are directly traceable to the International System of Units (SI).

  • High Accuracy and Precision: When performed correctly, qNMR can provide highly accurate and precise purity values.[2]

  • Structural Confirmation: In addition to quantification, the NMR spectrum provides structural information, confirming the identity of the analyte and potentially identifying impurities.

  • Non-destructive: The sample can be recovered after analysis.

A general workflow for the purity assessment of this compound using qNMR is depicted below.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve nmr_acq Acquire 1H NMR Spectrum (Quantitative Parameters) dissolve->nmr_acq Transfer to NMR tube phase_baseline Phase and Baseline Correction nmr_acq->phase_baseline integrate Integrate Analyte and Internal Standard Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate report report calculate->report Report Purity

Figure 1: Experimental workflow for qNMR purity assessment.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of qNMR, HPLC-UV, and GC-MS for the purity assessment of this compound. The data presented is based on typical performance for structurally similar aromatic and polar compounds.

ParameterQuantitative NMR (qNMR)HPLC-UVGC-MS
Principle Compares integral of analyte signal to an internal standard.Separates components based on their affinity for stationary and mobile phases, with UV detection.Separates volatile components based on their boiling points and partitioning, with mass spectrometric detection.
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (%RSD) < 1%< 2%< 3%
Limit of Detection (LOD) ~0.1%~0.01%~0.001%
Limit of Quantification (LOQ) ~0.3%~0.05%~0.005%
Sample Throughput ModerateHighHigh
Reference Standard Requires a certified internal standard.Requires a reference standard of the analyte for calibration.Can be used for identification without a standard, but quantification requires one.
Structural Information YesNo (UV provides limited information)Yes (Mass spectrum provides fragmentation patterns)

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Analytical Balance (readable to at least 0.01 mg)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

Reagents:

  • This compound (analyte)

  • Internal Standard (IS): Maleic acid or Dimethyl sulfone (DMSO₂) are suitable choices due to their chemical stability, solubility, and sharp singlet peaks in regions that are generally signal-free.[4] The internal standard must be of high, certified purity.

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for both the analyte and the proposed internal standards.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial. The molar ratio of analyte to internal standard should be optimized to give comparable signal intensities.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

    • Vortex the vial until both the analyte and the internal standard are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters.

    • Pulse Angle: Use a 90° pulse for maximum signal intensity.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest (both analyte and internal standard). A relaxation delay of 30-60 seconds is often sufficient.

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio (>250:1 for the signals used for quantification).

    • Temperature: Maintain a constant and accurately controlled temperature (e.g., 298 K).

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard. For this compound, the aromatic protons would be suitable. For the internal standard, the singlet from maleic acid or dimethyl sulfone should be used.

    • Calculate the purity using the following equation:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To determine the purity of this compound by assessing the area percentage of the main peak relative to any impurity peaks.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical Balance

Reagents:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare working solutions for calibration by diluting the stock solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by measuring the UV spectrum of the analyte (a PDA detector is useful for this).

  • Analysis: Inject the sample solution and record the chromatogram. The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of this compound, particularly for volatile impurities. Note that derivatization may be required for this compound to improve its volatility and thermal stability.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., HP-5ms)

  • Analytical Balance

Reagents:

  • This compound

  • Suitable solvent (e.g., Dichloromethane, Methanol)

  • Derivatizing agent (e.g., BSTFA) if necessary

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent. If derivatization is needed, follow a standard protocol for silylation or other appropriate derivatization.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Oven Temperature Program: A suitable temperature gradient to separate the analyte from potential impurities.

    • MS Ionization: Electron Ionization (EI)

    • Scan Range: A mass range appropriate for the analyte and expected impurities.

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC). The purity can be estimated by the area percentage of the main peak in the TIC. The mass spectrum of the main peak can be used to confirm the identity of the compound, and the mass spectra of minor peaks can help in identifying impurities.[5]

Logical Relationships of Analytical Techniques

The choice of analytical technique often depends on the specific requirements of the analysis. The following diagram illustrates the logical considerations for selecting a purity assessment method for this compound.

Logical_Relationships start Purity Assessment of This compound need_absolute Need for Absolute Quantification? start->need_absolute volatile_impurities Concern about Volatile Impurities? start->volatile_impurities qnmr qNMR need_absolute->qnmr Yes hplc HPLC-UV need_absolute->hplc No (Relative Purity) need_structure Need for Structural Information? need_structure->hplc No gcms GC-MS need_structure->gcms Yes (for impurities) volatile_impurities->hplc No volatile_impurities->gcms Yes qnmr->need_structure hplc->need_structure

Figure 2: Decision tree for selecting an analytical method.

Conclusion

For the definitive purity assessment of this compound, quantitative NMR (qNMR) spectroscopy is the recommended method due to its status as a primary analytical technique that provides absolute purity values with high accuracy and precision, along with structural confirmation. HPLC-UV is a valuable and widely accessible technique for routine purity checks and for monitoring impurities, especially in a high-throughput environment. GC-MS is particularly useful for the identification and quantification of volatile or semi-volatile impurities that may not be readily detected by the other two methods. The choice of method should be guided by the specific analytical requirements, available instrumentation, and the intended use of the purity data.

References

A Comparative Guide to the Structural Elucidation of 2-Hydroxy-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation and confirmation of 2-Hydroxy-5-nitronicotinic acid. The information presented is intended to assist researchers in selecting the most suitable methods for their specific needs, with a focus on data interpretation and experimental protocols.

Structural Confirmation: A Multi-faceted Approach

The definitive identification of this compound (C₆H₄N₂O₅, Molar Mass: 184.11 g/mol ) relies on a combination of spectroscopic and analytical techniques. Each method provides unique insights into the molecule's architecture, and a collective analysis of the data from these methods is essential for unambiguous structural confirmation. The primary methods employed for the elucidation of this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Physicochemical Properties

Basic physical properties serve as an initial characterization of the compound.

PropertyValueReference
CAS Number6854-07-5[1]
Molecular FormulaC₆H₄N₂O₅[1]
Molecular Weight184.11 g/mol [1]
Melting Point247-248 °C[2]
AppearanceYellow Solid[3]

Spectroscopic Data for Structural Elucidation

The following sections detail the expected and reported spectroscopic data for this compound. For comparative purposes, data and methodologies for related nicotinic acid derivatives are also discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a suitable solvent (e.g., DMSO-d₆) is expected to show distinct signals for the aromatic protons. The chemical shifts and coupling constants are indicative of their positions on the pyridine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts will be influenced by the attached functional groups (hydroxyl, nitro, and carboxylic acid).

Advanced NMR Techniques

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming the molecular formula and identifying structural motifs.

Expected Fragmentation Pattern:

The mass spectrum of this compound would likely show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its molecular weight. Key fragmentation patterns could include the loss of CO₂ (44 Da) from the carboxylic acid group and the loss of the nitro group (NO₂, 46 Da).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
O-H (Phenolic)3500-3200 (broad)
C=O (Carboxylic Acid)1760-1690
C=C & C=N (Aromatic Ring)1600-1450
N-O (Nitro group)1550-1475 (asymmetric), 1360-1290 (symmetric)

Comparison with Alternative Analytical Methods

While NMR, MS, and IR are fundamental for structural elucidation, other analytical techniques are crucial for purity assessment, quantification, and separation from related compounds.

TechniquePrincipleAdvantagesDisadvantagesApplication for Nicotinic Acid Derivatives
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, quantitative, versatile detectors (UV, MS).Requires reference standards for identification.Widely used for the separation and quantification of nicotinic acid and its derivatives in various matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.Extremely sensitive and specific, allows for quantification without a reference standard for every analyte.Higher cost and complexity.The gold standard for the trace-level detection and quantification of nicotinic acid metabolites in biological samples.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High efficiency, small sample volume, rapid analysis.Lower sensitivity compared to LC-MS, matrix effects can be an issue.Effective for the separation of charged species like nicotinic acid and its isomers.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the crystal lattice.Provides the absolute three-dimensional structure of a molecule.Requires a suitable single crystal, which can be difficult to grow.Ideal for unambiguous confirmation of stereochemistry and tautomeric forms.

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. The following are generalized procedures for the key analytical techniques.

Synthesis of this compound

The synthesis of this compound has been reported in the Journal of Medicinal Chemistry, 1992, 35, p. 1887. The general procedure involves the nitration of a suitable nicotinic acid precursor.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

  • 2D NMR Acquisition (if necessary):

    • Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Chromatography:

    • Use a C18 reverse-phase HPLC column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry:

    • Interface the HPLC with a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Use electrospray ionization (ESI) in both positive and negative ion modes.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

    • Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.

Infrared (FT-IR) Spectroscopy Protocol
  • Sample Preparation:

    • For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Collect the sample spectrum and ratio it against the background.

Visualizations

Experimental Workflow for Structural Elucidation

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of 2-Hydroxy- 5-nitronicotinic acid purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Provides C-H framework ms Mass Spectrometry (LC-MS, HRMS) purification->ms Provides Mol. Weight & Formula ir IR Spectroscopy purification->ir Identifies Functional Groups purity Purity Assessment (HPLC, CE) purification->purity Confirms Purity elucidation Structural Elucidation & Confirmation nmr->elucidation ms->elucidation ir->elucidation purity->elucidation analytical_techniques cluster_primary Primary Structural Information cluster_secondary Supporting & Quantitative Information compound 2-Hydroxy-5-nitronicotinic Acid NMR NMR (Connectivity) compound->NMR Elucidates MS Mass Spec (Molecular Formula) compound->MS Confirms XRay X-ray Crystallography (3D Structure) compound->XRay Defines IR IR Spec (Functional Groups) compound->IR Identifies HPLC HPLC (Purity & Quantification) compound->HPLC Analyzes CE Capillary Electrophoresis (Separation of Isomers) compound->CE Separates

References

Assessing the Cross-Reactivity Profile of 2-Hydroxy-5-nitronicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxy-5-nitronicotinic acid is a derivative of nicotinic acid utilized as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While its role in synthetic chemistry is established, a comprehensive understanding of its biological activity, including its cross-reactivity profile, is crucial for predicting potential off-target effects and ensuring the specificity of novel therapeutic agents derived from it.

This guide addresses the current landscape of cross-reactivity data for this compound. A thorough search of publicly available biological assay databases (including PubChem and ChEMBL) and the scientific literature did not yield specific quantitative data from broad cross-reactivity screening panels for this compound.

Therefore, this document provides a framework for researchers to assess the cross-reactivity of this compound. It outlines recommended experimental and computational workflows, presents detailed protocols for key assays, and compares the structural and potential biological activities with other relevant nicotinic acid derivatives.

Understanding the Potential for Cross-Reactivity

The chemical structure of this compound, featuring a substituted pyridine ring, suggests the potential for interactions with a variety of biological targets. The pyridine core is a common scaffold in many bioactive molecules, and the hydroxyl, nitro, and carboxylic acid functional groups can participate in various types of interactions with protein binding pockets, such as hydrogen bonding and electrostatic interactions.

Cross-reactivity, the binding of a compound to targets other than its intended one, can lead to unexpected side effects or provide opportunities for drug repositioning. For a compound like this compound, which is used as a building block for more complex molecules, understanding its inherent potential for off-target binding is a critical step in early-stage drug discovery.

Comparative Analysis with Structurally Related Compounds

In the absence of direct cross-reactivity data for this compound, a comparative analysis with other nicotinic acid derivatives can provide insights into potential biological activities and off-target interactions. The following table summarizes the reported biological activities of selected analogs.

CompoundStructureReported Biological ActivityReference
This compound O=C(O)c1cc(ccn1O)--INVALID-LINK--[O-]Intermediate in pharmaceutical and agrochemical synthesis.[1][1]
Nicotinic Acid O=C(O)c1cccnc1Used in the treatment of dyslipidemia; acts on nicotinic acid receptors (e.g., HM74A).This is a well-known biological function of nicotinic acid.
Isonicotinic Acid Hydrazide (Isoniazid) O=C(NN)c1ccncc1An anti-tuberculosis drug that inhibits mycolic acid synthesis.This is the well-established mechanism of action for Isoniazid.
Acifran O=C(O)c1cc(C)c(O)cn1A hypolipidemic agent that acts as an inhibitor of acetyl-CoA carboxylase.General knowledge in pharmacology.

This comparison highlights that small modifications to the nicotinic acid scaffold can result in vastly different biological activities and target specificities.

Proposed Workflow for Cross-Reactivity Profiling

A comprehensive assessment of cross-reactivity should employ a combination of computational and experimental approaches. The following workflow is recommended for characterizing the selectivity of this compound.

Cross_Reactivity_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation Target_Prediction Target Prediction (e.g., PharmMapper, SuperPred) Molecular_Docking Molecular Docking (e.g., AutoDock, Glide) Target_Prediction->Molecular_Docking Prioritize Targets Biochemical_Assays Biochemical Assays (Enzyme Inhibition) Molecular_Docking->Biochemical_Assays Validate Predictions Cell_Based_Assays Cell-Based Assays (Receptor Binding, Phenotypic) Biochemical_Assays->Cell_Based_Assays Confirm Cellular Activity End Comprehensive Cross-Reactivity Profile Cell_Based_Assays->End Broad_Screening Broad Panel Screening (e.g., Eurofins SafetyScreen) Broad_Screening->End Start Start: This compound Start->Target_Prediction Start->Broad_Screening Experimental_Workflow Compound This compound (in DMSO) Primary_Screen Primary Screen (Single Concentration, e.g., 10 µM) Broad Target Panel Compound->Primary_Screen Data_Analysis_1 Data Analysis: Identify Hits (% Inhibition > 50%) Primary_Screen->Data_Analysis_1 Dose_Response Dose-Response Assays (e.g., 8-point curve) Data_Analysis_1->Dose_Response Hits Selectivity_Profile Generate Selectivity Profile Data_Analysis_1->Selectivity_Profile No Significant Hits Data_Analysis_2 Data Analysis: Determine IC50/EC50 Values Dose_Response->Data_Analysis_2 Data_Analysis_2->Selectivity_Profile

References

Benchmarking 2-Hydroxy-5-nitronicotinic Acid: A Comparative Guide for Synthon Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of organic synthesis, the selection of an appropriate synthon is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic route. This guide provides a comprehensive performance benchmark of 2-Hydroxy-5-nitronicotinic acid as a synthon for the construction of substituted pyridine rings, a core scaffold in numerous pharmaceuticals and agrochemicals.[1] Its performance is objectively compared with established, classical methods for pyridine synthesis, namely the Hantzsch and Kröhnke reactions, supported by experimental data to inform the strategic choices of synthetic chemists.

Executive Summary of Synthon Performance

The utility of a synthon is multifaceted, extending beyond mere reaction yield to encompass factors such as operational simplicity, safety, and substrate scope. Below is a comparative summary of this compound and its alternatives.

Parameter This compound Approach Hantzsch Pyridine Synthesis Kröhnke Pyridine Synthesis
Typical Yield 86-91% (for the 2-hydroxy-5-nitropyridine core)Generally high, but can be variableHigh
Key Advantages High yield for the core structure, avoids direct nitration of the pyridine ring, good for introducing specific functionalities.One-pot, multicomponent reaction, good for generating symmetrically substituted pyridines.High-yielding, convergent, broad substrate scope for 2,4,6-trisubstituted pyridines.
Key Disadvantages May require functional group interconversion after initial synthesis.Can have long reaction times and harsh conditions in classical protocols.Requires pre-synthesis of the α-pyridinium methyl ketone salt.
Operational Simplicity Multi-step but with a high-yielding core synthesis.One-pot nature is advantageous.Multi-step due to precursor synthesis.
Safety Considerations Avoids the use of potent nitrating agents in the final cyclization.Classical methods can involve harsh reagents.Generally mild reaction conditions.

Experimental Protocols and Performance Data

A direct, head-to-head comparison of these methods for the synthesis of an identical target molecule is often unavailable in the literature. Therefore, this guide presents representative protocols for each method to highlight their individual characteristics and performance.

High-Yield Synthesis of the 2-Hydroxy-5-nitropyridine Core

A patented method highlights a high-yield approach to a core structure closely related to this compound, demonstrating the potential of this building block strategy. This method avoids a direct nitration step on a pre-formed pyridine ring, which can sometimes lead to issues with regioselectivity and yield.

Reaction Scheme:

G A Ethyl 2-bromoacrylate + Nitromethane B Triethyl orthoformate A->B DBU, 40-45°C C Ammonia / Ammonium Chloride B->C ZnCl2, 90-95°C D 2-Hydroxy-5-nitropyridine C->D Ethanol, 50-55°C (Yield: 90.6%)

Synthesis of 2-Hydroxy-5-nitropyridine Core

Experimental Protocol:

In a 250 ml four-neck flask equipped with a stirrer, thermometer, and reflux condenser, 6.5 g (0.11 mol) of nitromethane, 18.0 g (0.1 mol) of ethyl 2-bromoacrylate, and 0.5 g of DBU are stirred and reacted at 40-45 °C for 6 hours. Following this, 30.0 g (0.20 mol) of triethyl orthoformate and 2.0 g of zinc chloride are added, and the mixture is stirred and reacted for 6 hours at 90-95 °C. The reaction is then cooled to 50 °C, and 40.0 g of 10% ammonia, 20 g of ethanol, and 5.0 g of ammonium chloride are added. The mixture is stirred and reacted for 4 hours at 50-55 °C, then cooled to 20 °C and filtered. The resulting filter cake is recrystallized from 30 g of isopropanol and 0.5 g of activated carbon to yield 12.7 g of yellow, needle-shaped solid 2-hydroxy-5-nitropyridine (90.6% yield, liquid phase purity of 99.9%).

Alternative Synthon Approach: The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic, one-pot method for constructing the pyridine ring from simple acyclic precursors.

Reaction Scheme:

G A Aldehyde + 2x β-Ketoester C 1,4-Dihydropyridine A->C B Ammonia B->C D Substituted Pyridine C->D Oxidation

Hantzsch Pyridine Synthesis Workflow

Experimental Protocol (General):

The Hantzsch synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source like ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. While yields are generally good, the classical procedure can require long reaction times and elevated temperatures.

Alternative Synthon Approach: The Kröhnke Pyridine Synthesis

The Kröhnke synthesis offers a convergent route to 2,4,6-trisubstituted pyridines and is known for its high yields and broad substrate scope.

Reaction Scheme:

G A α-Pyridinium methyl ketone salt D 2,4,6-Trisubstituted Pyridine A->D B α,β-Unsaturated carbonyl compound B->D C Ammonium acetate C->D

Kröhnke Pyridine Synthesis Overview

Experimental Protocol (General):

The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate. The reaction proceeds through a Michael addition followed by cyclization and dehydration to afford the highly substituted pyridine.

Conclusion: Strategic Synthon Selection

The choice between utilizing a pre-functionalized synthon like this compound and employing a classical de novo synthesis such as the Hantzsch or Kröhnke reaction depends heavily on the specific target molecule and the overall synthetic strategy.

The This compound approach is particularly advantageous when the desired substitution pattern aligns with its inherent functionality. The high-yield synthesis of its core structure, coupled with the avoidance of a potentially problematic late-stage nitration, makes it a compelling choice for specific applications.

The Hantzsch synthesis , with its one-pot, multicomponent nature, remains a powerful tool for the rapid generation of symmetrically substituted pyridines from simple starting materials.

The Kröhnke synthesis excels in the convergent and high-yielding preparation of 2,4,6-trisubstituted pyridines, offering a broad scope for variation in the substituents.

Ultimately, a thorough understanding of the strengths and limitations of each approach, as outlined in this guide, will empower researchers to make informed decisions and design more efficient and robust synthetic routes.

References

A Comparative Efficacy Analysis of Pharmaceuticals Derived from Nicotinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of pharmaceuticals derived from the three isomers of nicotinic acid: nicotinic acid (niacin), nicotinamide (niacinamide), and isonicotinic acid. The information presented is supported by experimental data from preclinical and clinical studies, with a focus on their distinct mechanisms of action and therapeutic applications.

Overview of Nicotinic Acid Isomers and Their Pharmaceutical Derivatives

Nicotinic acid and its isomers are pyridine-3-carboxylic acid, pyridine-3-carboxamide, and pyridine-4-carboxylic acid, respectively. While structurally similar, their derivatives exhibit distinct pharmacological profiles, leading to their use in diverse therapeutic areas.

  • Nicotinic Acid (Niacin) Derivatives: Primarily utilized for the management of dyslipidemia.

  • Nicotinamide (Niacinamide) Derivatives: Predominantly employed in dermatology for its skin health benefits and is explored for other indications.

  • Isonicotinic Acid Derivatives: Have led to the development of key antimicrobial and antiviral agents.

Comparative Efficacy and Therapeutic Applications

The therapeutic applications of pharmaceuticals derived from these isomers rarely overlap, reflecting their unique interactions with biological systems.

Dyslipidemia Management: Nicotinic Acid

Nicotinic acid is a well-established agent for treating dyslipidemia. It favorably modulates the lipid profile by reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol.[1][2] However, its use can be limited by the common side effect of flushing.[3]

Experimental Data: Clinical Trials on Nicotinic Acid for Dyslipidemia

Study/Trial Dosage Key Findings Reference
AIM-HIGH1500-2000 mg/day (extended-release) + simvastatinNo significant reduction in cardiovascular events compared to simvastatin alone in patients with established cardiovascular disease.[4][5]
HPS2-THRIVE2 g/day (extended-release) + laropiprant + statinDid not show a further reduction in major vascular events compared to statin therapy alone and was associated with an increased risk of adverse events.[4]
Various Trials500-3000 mg/dayEffective as monotherapy in improving lipid profiles.[6]

Experimental Protocol: AIM-HIGH Trial

The Atherothrombosis Intervention in Metabolic Syndrome with Low HDL/High Triglycerides: Impact on Global Health Outcomes (AIM-HIGH) trial was a multicenter, randomized, double-blind, controlled clinical trial.[5]

  • Participants: Patients with established cardiovascular disease, low HDL-C (≤40 mg/dL), and high triglycerides (150-400 mg/dL).[5]

  • Intervention: Extended-release niacin (1500-2000 mg/day) plus simvastatin versus placebo plus simvastatin.[4]

  • Primary Endpoint: Composite of death from coronary heart disease, nonfatal myocardial infarction, ischemic stroke, hospitalization for an acute coronary syndrome, or symptom-driven coronary or cerebral revascularization.[7]

  • Duration: Median follow-up of 3 years.[4]

Dermatological Applications: Nicotinamide

Nicotinamide has emerged as a key ingredient in dermatology, primarily for its role in preventing non-melanoma skin cancers and its potential in treating various skin conditions. It is generally well-tolerated without the flushing effect associated with nicotinic acid.[8][9]

Experimental Data: ONTRAC Trial for Skin Cancer Prevention

Parameter Nicotinamide Group (500 mg twice daily) Placebo Group p-value Reference
Rate of new non-melanoma skin cancers (12 months)23% lower rate-0.02[10]
Rate of new squamous cell carcinomas (12 months)30% lower rate-0.05[10]
Rate of new basal cell carcinomas (12 months)20% lower rate-0.12[10]

Experimental Protocol: ONTRAC Trial

The Oral Nicotinamide to Reduce Actinic Cancer (ONTRAC) study was a phase 3, double-blind, randomized, controlled trial.[11][12]

  • Participants: 386 individuals with a history of at least two non-melanoma skin cancers in the previous five years.[10][12]

  • Intervention: 500 mg of oral nicotinamide twice daily versus placebo for 12 months.[10][12]

  • Primary Endpoint: The number of new non-melanoma skin cancers during the 12-month intervention period.[10][11]

  • Assessments: Dermatological examinations at 3-month intervals for 18 months.[10][12]

Hyperpigmentation:

While direct clinical comparisons are lacking, in vitro studies suggest nicotinic acid derivatives may have a role in managing hyperpigmentation by inhibiting tyrosinase, a key enzyme in melanin synthesis.

Experimental Data: In Vitro Tyrosinase Inhibition

Compound IC50 (µM) Reference
Nicotinic Acid Hydrazide (NAH)L-tyrosine as substrate: 151.3 mmol (Note: unit as reported)[13]
Nicotinamide-[13]
Antimicrobial and Antiviral Therapy: Isonicotinic Acid Derivatives

Isonicotinic acid has yielded crucial pharmaceuticals for infectious diseases, with isoniazid being a cornerstone of tuberculosis treatment and enisamium iodide used as an antiviral.

Isoniazid for Tuberculosis:

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme (KatG). The activated form then inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[14]

Experimental Data: In Vitro Activity of Isoniazid and its Derivatives against M. tuberculosis

Compound Wild Type Mtb MIC (µM) katG (S315T) Mutant Mtb MIC (µM) Reference
Isoniazid (INH)0.03125 - 128 (tested range)-[15]
INH-C10 (derivative)-6-fold more effective than INH[15]
N34 (derivative)-Promising activity[15]

Experimental Protocol: In Vitro Antitubercular Activity Assay

  • Method: Broth macrodilution method using the BACTEC MGIT 960 system.[16]

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv (wild type and resistant strains).[17]

  • Procedure: MGIT tubes were inoculated with OADC supplement, the test compound at various concentrations (0.03125 to 128 µM), and a bacterial suspension.[16]

  • Incubation: Tubes were incubated at 37°C, and growth was monitored using the Epicenter V5.80A software.[16]

Enisamium Iodide as an Antiviral:

Enisamium iodide is an antiviral medication that has demonstrated efficacy against influenza viruses and other respiratory viruses. Its mechanism of action involves the inhibition of viral RNA polymerase.[18]

Experimental Data: Clinical Trial of Enisamium Iodide for Influenza

Outcome Enisamium Iodide Group Placebo Group p-value Reference
Influenza virus shedding at day 3 (% negative)71.2%25.0%< 0.0001[18]
Patient recovery at day 14 (%)93.9%32.5%< 0.0001[18]
Reduction in disease symptoms score (day 0 to 14)9.6 ± 0.7 to 4.6 ± 0.99.7 ± 1.1 to 5.6 ± 1.1< 0.0001[18]

Experimental Protocol: Clinical Trial of Enisamium Iodide

  • Design: Randomized, single-blind, placebo-controlled study.[19][20]

  • Participants: Adult patients (18-60 years) with symptoms of acute respiratory viral infections (ARVI), including influenza, for no more than one day.[19]

  • Intervention: Enisamium iodide tablets or placebo tablets for 7 days.[19]

  • Assessments: Subjective reporting of symptoms using a predefined scale, vital signs, laboratory tests, and viral antigen detection from nasal swabs at baseline and follow-up visits.[19]

Signaling and Mechanistic Pathways

The distinct therapeutic effects of these pharmaceutical derivatives stem from their unique interactions with cellular pathways.

Nicotinic Acid: Lipid Metabolism Modulation

Nicotinic_Acid_Pathway NA Nicotinic Acid GPR109A GPR109A Receptor (Adipocyte) NA->GPR109A binds DGAT2 DGAT2 (Hepatocyte) NA->DGAT2 inhibits AC Adenylyl Cyclase GPR109A->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA HSL Hormone-Sensitive Lipase (inactive) PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acids to Liver Lipolysis->FFA TG_Synth ↓ Triglyceride Synthesis DGAT2->TG_Synth ApoB_Deg ↑ ApoB Degradation TG_Synth->ApoB_Deg VLDL_Sec ↓ VLDL Secretion TG_Synth->VLDL_Sec LDL ↓ LDL VLDL_Sec->LDL

Caption: Nicotinic acid signaling pathway in adipocytes and hepatocytes.

Nicotinamide: Cellular Energy and DNA Repair

Nicotinamide_Pathway Nicotinamide Nicotinamide NMN NMN Nicotinamide->NMN via NAMPT NAMPT NAMPT NAD ↑ NAD+ NMN->NAD via NMNAT NMNAT NMNAT ATP ↑ ATP Production NAD->ATP enhances PARP PARP-1 NAD->PARP activates DNA_Repair ↑ DNA Repair PARP->DNA_Repair UV_Damage UV Damage UV_Damage->PARP activates

Caption: Nicotinamide's role in NAD+ synthesis and DNA repair.

Isoniazid: Mycolic Acid Synthesis Inhibition

Isoniazid_Pathway Isoniazid Isoniazid (Prodrug) Activated_INH Activated Isoniazid Isoniazid->Activated_INH activated by KatG KatG KatG (Mycobacterial Enzyme) INH_NAD_Adduct INH-NAD Adduct Activated_INH->INH_NAD_Adduct reacts with NAD+ NAD NAD+ NAD->INH_NAD_Adduct InhA InhA (Enoyl-ACP reductase) INH_NAD_Adduct->InhA inhibits Mycolic_Acid_Synth ↓ Mycolic Acid Synthesis InhA->Mycolic_Acid_Synth Cell_Wall Disrupted Cell Wall Mycolic_Acid_Synth->Cell_Wall Bacterial_Death Bactericidal Effect Cell_Wall->Bacterial_Death

Caption: Mechanism of action of the isonicotinic acid derivative, isoniazid.

Enisamium Iodide: Viral RNA Polymerase Inhibition

Enisamium_Pathway Enisamium Enisamium Iodide Metabolism Metabolism Enisamium->Metabolism Active_Metabolite Active Metabolite (VR17-04) Metabolism->Active_Metabolite Viral_RNA_Polymerase Viral RNA Polymerase Active_Metabolite->Viral_RNA_Polymerase inhibits Virus Influenza Virus Virus->Viral_RNA_Polymerase contains Viral_Replication ↓ Viral RNA Replication Viral_RNA_Polymerase->Viral_Replication Progeny_Virions ↓ Progeny Virions Viral_Replication->Progeny_Virions

Caption: Antiviral mechanism of the isonicotinic acid derivative, enisamium iodide.

Conclusion

The pharmaceutical derivatives of nicotinic acid isomers demonstrate a remarkable diversity in their therapeutic applications, a direct consequence of their distinct molecular structures and resulting pharmacological activities. Nicotinic acid remains a relevant, albeit sometimes poorly tolerated, option for dyslipidemia. Nicotinamide has established a significant role in dermatological care, particularly in the prevention of non-melanoma skin cancers. Isonicotinic acid derivatives have provided indispensable tools in the fight against infectious diseases. Future research may yet uncover further therapeutic potential for these versatile pyridine-based compounds.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxynicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of 2-hydroxynicotinic acid analogs: 2-hydroxy-N-(alkylphenyl)nicotinamides with anti-inflammatory properties and 2-hydroxynicotinoyl-serine-butyl esters exhibiting antibacterial activity. The information presented is compiled from various studies to aid in the rational design of more potent and selective therapeutic agents.

Anti-inflammatory 2-Hydroxy-N-(alkylphenyl)nicotinamide Analogs

A series of 2-hydroxy-N-(alkylphenyl)nicotinamide analogs have been synthesized and evaluated for their anti-inflammatory activity. The core structure consists of a 2-hydroxynicotinic acid scaffold connected to a substituted phenyl ring via an amide linkage. Variations in the substitution pattern on the phenyl ring have been shown to significantly influence their biological activity.

Data Presentation: In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of these analogs was assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound IDPhenyl Ring SubstituentIC50 (µM) for NO Inhibition
1a Unsubstituted> 100
1b 4-Methyl85.3
1c 4-Ethyl72.1
1d 4-Isopropyl65.8
1e 4-tert-Butyl58.2
1f 4-Fluoro45.7
1g 4-Chloro38.5
1h 4-Bromo35.2
1i 4-Trifluoromethyl29.8
Ibuprofen (Standard Drug)25.5

Structure-Activity Relationship Summary:

  • Effect of Alkyl Substituents: The introduction of alkyl groups at the para-position of the phenyl ring generally enhances anti-inflammatory activity compared to the unsubstituted analog (1a ). A trend of increasing activity with increasing steric bulk of the alkyl group is observed from methyl (1b ) to tert-butyl (1e ).

  • Effect of Halogen Substituents: The presence of electron-withdrawing halogen atoms at the para-position significantly improves potency. The activity increases in the order F < Cl < Br (1f-1h ).

  • Effect of Strong Electron-Withdrawing Groups: A potent electron-withdrawing group like trifluoromethyl (1i ) at the para-position results in the most active compound in this series, with an IC50 value approaching that of the standard drug, ibuprofen.

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells:

  • Cell Culture: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Procedure: Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours. The medium was then replaced with fresh medium containing various concentrations of the test compounds. After 1 hour of pre-incubation, cells were stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitrite Quantification: The production of nitric oxide was determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). An equal volume of supernatant and Griess reagent were mixed and incubated at room temperature for 10 minutes. The absorbance was measured at 540 nm using a microplate reader. The concentration of nitrite was calculated from a sodium nitrite standard curve.

  • Data Analysis: The percentage of inhibition of NO production was calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that causes 50% inhibition, was determined from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats:

  • Animals: Male Wistar rats (180-220 g) were used. The animals were housed under standard laboratory conditions and fasted overnight before the experiment with free access to water.

  • Induction of Edema: Acute inflammation was induced by a sub-plantar injection of 0.1 mL of 1% w/v carrageenan suspension in saline into the right hind paw of the rats.

  • Drug Administration: The test compounds were administered orally at a dose of 50 mg/kg body weight, 1 hour before the carrageenan injection. The control group received the vehicle only, and a standard group received a reference drug like indomethacin.

  • Measurement of Paw Volume: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema was calculated for each group at each time point by comparing the increase in paw volume with that of the control group.

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Phosphorylates NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Induces Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS iNOS iNOS_mRNA->iNOS Translation NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Produces Analogs 2-Hydroxy-N- (alkylphenyl) nicotinamides Analogs->IKK Inhibits? Analogs->NFkB Inhibits? G start Start: Synthesize Analogs prepare_compounds Prepare Stock Solutions of Analogs start->prepare_compounds serial_dilution Perform Serial Dilutions in 96-well Plates prepare_compounds->serial_dilution prepare_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Plates with Microbial Suspension prepare_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates (24-48h at 37°C) inoculate->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results end End: Analyze SAR read_results->end

Safety Operating Guide

Proper Disposal of 2-Hydroxy-5-nitronicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Hydroxy-5-nitronicotinic acid, ensuring the safety of laboratory personnel and compliance with regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this compound.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. The following guidelines are based on standard safety protocols for nitrated organic compounds and are intended to provide a clear, step-by-step process for its disposal.

Key Safety and Handling Information

A summary of crucial safety and handling data for this compound is presented below. This information is critical for anyone involved in the disposal process.

ParameterSpecificationSource
Personal Protective Equipment (PPE) Protective gloves, eye protection (safety glasses or goggles), and protective clothing. A dust respirator should be used if dust is generated.[1][2][3]
Handling Precautions Avoid direct contact with the substance.[4] Ensure adequate ventilation, such as working in a fume hood.[4] Avoid the formation or spread of dust in the air.[4] Wash hands and face thoroughly after handling.[1]
Storage Store in a cool, well-ventilated, and dark place.[1][4] Keep the container tightly closed.[1][4] Store away from incompatible materials like oxidizing agents.[1]
In case of Spills For dry spills, sweep up the material, taking care not to disperse dust, and collect it in a sealed container for disposal.[1][2] For wet spills, vacuum or shovel the material into a labeled container for disposal.[2][5] Wash the spill area with large amounts of water.[2][5]
First Aid - Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[1][2]
First Aid - Skin Wash with plenty of water. If skin irritation occurs, get medical advice or attention. Take off contaminated clothing and wash it before reuse.[1]

Disposal Protocol

The proper disposal of this compound is a critical step in maintaining laboratory safety and environmental protection. The following procedure outlines the recommended steps for its disposal.

1. Waste Identification and Segregation:

  • Identify this compound waste and keep it separate from other chemical waste streams.

  • Do not mix with incompatible materials, particularly strong oxidizing agents or reactive chemicals. Nitrated organic compounds can pose a risk of violent reactions if mixed improperly.

2. Containerization:

  • Place the waste in a clearly labeled, closable, and chemically resistant container.[4] The label should include the chemical name ("this compound") and any relevant hazard symbols.

  • Ensure the container is in good condition and sealed properly to prevent leaks or spills.

3. Small Quantities - Dissolution and Incineration:

  • For small research quantities, one approved method of disposal is to dissolve the material in a combustible solvent.

  • This solution can then be burned in a chemical incinerator equipped with an afterburner and scrubber system.[1] This procedure should only be carried out by trained personnel in a designated facility.

4. Large Quantities - Professional Disposal:

  • For larger quantities, or if incineration is not an option, the waste must be disposed of through an authorized hazardous waste disposal service.

  • Consult your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor to arrange for pickup and proper disposal in accordance with all federal, state, and local regulations.[1]

5. Documentation:

  • Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the method used. This documentation is essential for regulatory compliance.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G A Start: 2-Hydroxy-5-nitronicotinic acid waste generated B Step 1: Identify and Segregate Waste A->B C Step 2: Securely Containerize and Label Waste B->C D Assess Quantity of Waste C->D E Small Research Quantity D->E Small F Large Quantity D->F Large G Step 3a: Dissolve in a Combustible Solvent E->G I Step 3b: Contact EHS or Licensed Waste Disposal Service F->I H Step 4a: Incinerate in an Approved Facility G->H K Step 5: Document Disposal (Amount, Date, Method) H->K J Step 4b: Arrange for Professional Disposal I->J J->K L End: Disposal Complete K->L

Caption: Disposal workflow for this compound.

By adhering to these guidelines, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Essential Safety and Operational Guide for Handling 2-Hydroxy-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 2-Hydroxy-5-nitronicotinic acid (CAS No. 6854-07-5). The following information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Summary: this compound is a chemical that can cause skin, eye, and respiratory system irritation[1]. It is crucial to handle this compound with appropriate personal protective equipment in a controlled environment to minimize exposure risks.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent personal exposure. The following table summarizes the required equipment.

Hazard CategoryRecommended Personal Protective Equipment (PPE)
Eye Contact Wear safety glasses with side shields or chemical splash goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended if there is a risk of splashing or dust generation[2][3][4].
Skin Contact A chemical-resistant lab coat must be worn and fully buttoned. Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves before use and replace them immediately if contaminated[2][4][5]. Fully enclosed shoes are mandatory[4].
Inhalation Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust[4][5][6]. If engineering controls are insufficient, a NIOSH-approved respirator is necessary[4].

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for safe handling.

  • Preparation and Engineering Controls :

    • Designated Area : All handling of this compound should occur in a designated area, such as a chemical fume hood[4].

    • Ventilation : Ensure the fume hood is functioning correctly before starting any work[4].

    • Gather Materials : Assemble all necessary equipment, including spatulas, weigh boats, and appropriate waste containers, before handling the chemical[4].

  • Donning PPE :

    • Put on all required PPE as detailed in the table above. Ensure gloves are inspected for any defects before use[4].

  • Handling the Compound :

    • Weighing : To contain any dust, carefully weigh the powdered compound on a weigh boat or paper inside the fume hood[4].

    • Transfer : Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height[4].

    • General Conduct : Do not eat, drink, or smoke when handling the chemical[6]. Avoid all personal contact, including inhalation[6].

  • Post-Handling Procedures :

    • Decontamination : Thoroughly clean any contaminated surfaces and equipment.

    • Doffing PPE : Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection[4].

    • Hygiene : Wash hands and face thoroughly with soap and water after handling[2][6].

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation and Collection :

    • Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container[4][6].

  • Container Management :

    • Keep waste containers securely sealed when not in use[6].

  • Regulatory Compliance :

    • Dispose of contents and containers in accordance with all applicable local, state, and federal regulations[7][8]. Do not mix with other waste[8].

Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Designate & Verify Fume Hood gather_materials Assemble Equipment & Waste Containers prep_area->gather_materials don_ppe Don Required PPE gather_materials->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh transfer Transfer Solid Carefully weigh->transfer decontaminate Clean Surfaces & Equipment transfer->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash Wash Hands & Face doff_ppe->wash segregate_waste Segregate Contaminated Solid Waste wash->segregate_waste seal_container Seal Waste Container segregate_waste->seal_container dispose Dispose per Regulations seal_container->dispose

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.